Product packaging for 1,3-Pentadiyne(Cat. No.:CAS No. 4911-55-1)

1,3-Pentadiyne

Cat. No.: B15493835
CAS No.: 4911-55-1
M. Wt: 64.08 g/mol
InChI Key: VNMDYSSJFJFEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Pentadiyne is an organic compound with the molecular formula C5H4 and is classified as a diyne due to its two carbon-carbon triple bonds . It is a structural isomer of the more commonly researched pentadiene compounds. As a building block in organic synthesis, its conjugated polyyne structure makes it a compound of interest in materials science research, particularly in the development of novel polymers and carbon-based materials. Researchers can utilize this high-purity compound as a precursor for more complex molecular architectures. This product is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4 B15493835 1,3-Pentadiyne CAS No. 4911-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

penta-1,3-diyne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4/c1-3-5-4-2/h1H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMDYSSJFJFEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197695
Record name 1,3-Pentadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4911-55-1
Record name 1,3-Pentadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004911551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Pentadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,3-Pentadiyne for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1,3-Pentadiyne (CH₃C≡C-C≡CH) is a conjugated diyne that serves as a versatile and reactive building block in organic synthesis. Its rigid, linear structure and the high electron density of its triple bonds make it a valuable precursor for the construction of complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in medicinal chemistry. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers in drug discovery and development.

Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the tables below. While some experimental data is available, a melting point has not been definitively reported in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₄[1][2]
Molecular Weight 64.09 g/mol [1][2]
CAS Number 4911-55-1[1]
Boiling Point 55 °C (328 K)[2]
Melting Point Not reported in literature
Density 0.738 g/mL[2]
Refractive Index 1.443[2]
Dipole Moment 1.21 D[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataDescription
¹H NMR Specific experimental data for this compound is not readily available. However, the acetylenic proton (C≡C-H ) is expected to appear in the range of δ 2-3 ppm, and the methyl protons (CH₃) are expected in a similar region.
¹³C NMR The four sp-hybridized carbons of the diyne system typically resonate in the range of 60-90 ppm.[3][4][5][6][7] The methyl carbon would appear further upfield, typically in the 10-20 ppm range.
Infrared (IR) The terminal alkyne C-H stretch is expected around 3300 cm⁻¹. The C≡C stretching vibrations for the conjugated diyne system would appear in the 2100-2260 cm⁻¹ region.
Ionization Energy 9.40-9.51 eV

Synthesis and Handling

Detailed Synthesis Protocol

A reliable method for the preparation of this compound involves the reaction of methyl iodide with sodium diacetylide, which is generated in situ from 1,4-dichloro-2-butyne (B41282) and sodamide in liquid ammonia (B1221849).

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet, and a dry ice condenser.

  • Reagents:

    • 1,4-dichloro-2-butyne

    • Sodamide (NaNH₂)

    • Liquid ammonia (NH₃)

    • Methyl iodide (CH₃I)

    • Inert gas (e.g., Nitrogen)

  • Procedure:

    • Under a nitrogen atmosphere, liquid ammonia is condensed into the reaction flask.

    • Three equivalents of sodamide are added to the liquid ammonia with stirring.

    • One equivalent of 1,4-dichloro-2-butyne is slowly added to the sodamide suspension, leading to the in-situ formation of sodium diacetylide.

    • One equivalent of methyl iodide is then carefully introduced to the reaction mixture.

    • The reaction is allowed to proceed at a low temperature (typically around -40 °C).

    • Upon completion, the ammonia is allowed to evaporate, and the product is extracted with a suitable organic solvent.

    • Purification is achieved through distillation to yield this compound.

G 1,4-dichloro-2-butyne 1,4-dichloro-2-butyne Sodium Diacetylide (in situ) Sodium Diacetylide (in situ) 1,4-dichloro-2-butyne->Sodium Diacetylide (in situ) Dehydrochlorination Sodamide (3 eq.) Sodamide (3 eq.) Sodamide (3 eq.)->Sodium Diacetylide (in situ) Liquid Ammonia Liquid Ammonia Liquid Ammonia->Sodium Diacetylide (in situ) This compound This compound Sodium Diacetylide (in situ)->this compound Methylation Methyl Iodide Methyl Iodide Methyl Iodide->this compound

Synthesis of this compound Workflow
Safety and Handling

This compound is a volatile and likely flammable compound. Due to the high reactivity of the terminal alkyne, it may be prone to decomposition or polymerization, especially in the presence of certain metals or upon heating.

  • Storage: Store in a cool, dark, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Use non-sparking tools and avoid exposure to heat, sparks, and open flames.[8][9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for flammable and reactive organic compounds.

Reactivity and Synthetic Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its conjugated diyne system, making it a valuable precursor for various heterocyclic compounds that are of significant interest in drug discovery.

Cycloaddition Reactions for Heterocycle Synthesis

1,3-Diynes are known to participate in various cycloaddition reactions to form five- and six-membered heterocycles. These reactions provide an efficient route to core structures found in many pharmaceuticals.

1. Synthesis of Thiophenes: 1,3-diynes can react with sulfur-donating reagents to yield substituted thiophenes.[9][11][12][13][14][15][16] For instance, the reaction with sodium sulfide (B99878) or other sulfur sources can lead to the formation of a thiophene (B33073) ring.

2. Synthesis of Pyridines: The construction of the pyridine (B92270) nucleus can be achieved through the reaction of diynes with appropriate nitrogen-containing precursors.[11][17][18][19] These methods often involve transition-metal catalysis to facilitate the cycloaddition.

Representative Experimental Protocol: Synthesis of a Substituted Pyridine from a Terminal Alkyne

  • Reaction Setup: A sealable glass vessel is charged with the alkyne, a ketoxime, a rhodium catalyst, and a suitable ligand under an inert atmosphere.[11]

  • Reagents:

    • Terminal alkyne (e.g., this compound)

    • α,β-Unsaturated ketoxime

    • Rhodium catalyst (e.g., [Rh(cod)Cl]₂)

    • Phosphite ligand

    • Solvent (e.g., THF)

  • Procedure:

    • The reagents are combined in the reaction vessel.

    • The vessel is sealed and heated to the desired temperature (e.g., 100-120 °C) for a specified time.

    • After cooling, the reaction mixture is concentrated and purified by column chromatography to isolate the substituted pyridine product.

G cluster_reactants Reactants cluster_products Heterocyclic Products This compound This compound Thiophene Core Thiophene Core This compound->Thiophene Core Cycloaddition Pyridine Core Pyridine Core This compound->Pyridine Core Cycloaddition Sulfur Source Sulfur Source Sulfur Source->Thiophene Core Nitrogen Source Nitrogen Source Nitrogen Source->Pyridine Core

Heterocycle Synthesis from this compound
Relevance to Drug Discovery

The 1,3-diyne moiety itself is found in some natural products with biological activity.[20] More significantly, its role as a synthetic precursor to heterocycles positions it as a valuable tool for medicinal chemists. For example, various kinase inhibitors, a major class of anticancer drugs, feature pyridine or pyrimidine (B1678525) cores. The ability to rapidly construct these core structures from simple building blocks like this compound is highly advantageous in the drug development process.

While there are no direct reports of this compound modulating a specific signaling pathway, the heterocyclic products derived from it are known to target various pathways implicated in disease. For instance, many pyridine-containing drugs function as inhibitors of protein kinases, which are key components of signaling cascades that regulate cell growth, differentiation, and survival. A generalized representation of a kinase signaling pathway that can be targeted by such compounds is shown below.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase->Downstream Kinase 1 Activates Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Activates Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Pyridine-based Inhibitor Pyridine-based Inhibitor Pyridine-based Inhibitor->Downstream Kinase 1 Inhibits

Generic Kinase Signaling Pathway Inhibition

Conclusion

This compound is a reactive and synthetically valuable molecule. While detailed experimental data on some of its fundamental properties are sparse, its established role as a precursor to medicinally relevant heterocyclic compounds underscores its importance for researchers in drug development. The ability to leverage its reactivity to construct diverse molecular scaffolds provides a powerful tool for the synthesis of novel therapeutic agents. As with any reactive chemical, appropriate safety precautions are essential when handling this compound.

References

The Molecular Architecture of 1,3-Pentadiyne: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of 1,3-pentadiyne (penta-1,3-diyne), a linear, unsaturated hydrocarbon with the chemical formula C₅H₄.[1][2][3] The structural elucidation of such molecules is fundamental to understanding their chemical reactivity, physical properties, and potential applications in various scientific domains, including materials science and medicinal chemistry.

Molecular and Electronic Structure

This compound consists of a five-carbon chain characterized by two conjugated triple bonds, located at the first and third carbon positions, and is terminated by a methyl group. The molecule's linear geometry is a direct consequence of the sp-hybridization of the four carbons involved in the triple bonds. This linear arrangement dictates that the bond angles along the C1-C2-C3-C4 backbone are all 180°.

The electronic structure is defined by the extensive π-conjugation across the two triple bonds. This delocalized electron system is responsible for the molecule's characteristic spectroscopic properties and its reactivity profile.

Structural Parameters

The expected bond lengths for this compound are summarized in the table below. These values are typical for the types of bonds present in the molecule.

BondAtom 1Atom 2Typical Bond Length (Å)
Carbon-CarbonC1C2~1.20
Carbon-CarbonC2C3~1.38
Carbon-CarbonC3C4~1.20
Carbon-CarbonC4C5~1.46
Carbon-HydrogenC1H~1.06
Carbon-HydrogenC5H~1.09

Note: These are representative values. Actual experimental values may vary slightly.

Methodology for Structural Determination: Microwave Spectroscopy

The determination of the precise molecular structure of a gas-phase molecule like this compound is typically achieved through microwave spectroscopy. This technique measures the absorption of microwave radiation by the molecule, which corresponds to transitions between its quantized rotational energy levels.

Experimental Protocol Outline:
  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum sample cell within the microwave spectrometer. The pressure is kept very low (a few millitorr) to minimize intermolecular interactions and pressure broadening of the spectral lines.

  • Microwave Irradiation: The sample is irradiated with a tunable source of microwave radiation. The frequency of the microwaves is swept over a specific range.

  • Detection of Absorption: As the microwave frequency is swept, a detector measures the absorption of radiation by the sample. When the frequency of the microwaves matches the energy difference between two rotational levels, the molecule absorbs the radiation, resulting in a peak in the spectrum.

  • Spectral Analysis: The resulting microwave spectrum consists of a series of absorption lines. For a linear molecule like this compound, the frequencies of these lines are related to a single rotational constant, B. The rotational constant is inversely proportional to the moment of inertia of the molecule.

  • Structural Determination: By measuring the rotational constants of the primary isotopic species and several of its isotopically substituted analogues (e.g., containing ¹³C), the positions of the individual atoms can be determined with high precision using Kraitchman's equations. This allows for the calculation of the bond lengths and angles.

The following diagram illustrates the general workflow for determining molecular structure using microwave spectroscopy.

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Microwave Spectroscopy cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification synthesis->purification gas_phase Introduction into Gas Phase purification->gas_phase irradiation Microwave Irradiation gas_phase->irradiation detection Detection of Absorption Spectra irradiation->detection assignment Assignment of Rotational Transitions detection->assignment constants Determination of Rotational Constants assignment->constants structure Calculation of Bond Lengths & Angles constants->structure

General workflow for molecular structure determination via microwave spectroscopy.

Visualization of the Molecular Structure

The linear structure of this compound is depicted in the following diagram, illustrating the connectivity of the atoms.

Ball-and-stick representation of the this compound molecule.

The logical relationship of the structural features of this compound is summarized in the diagram below.

logical_relationship cluster_hybridization Atomic Hybridization cluster_geometry Molecular Geometry cluster_bonding Chemical Bonding sp sp Hybridization (C1, C2, C3, C4) linear Linear Backbone (C1-C2-C3-C4) sp->linear sp3 sp3 Hybridization (C5) tetrahedral Tetrahedral Methyl Group sp3->tetrahedral triple_bonds Two Conjugated C≡C Triple Bonds linear->triple_bonds single_bonds C-C and C-H Single Bonds linear->single_bonds tetrahedral->single_bonds

Relationship between hybridization, geometry, and bonding in this compound.

References

1,3-pentadiyne molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 1,3-Pentadiyne: Molecular Weight and Formula

This guide provides a detailed overview of the molecular formula and molecular weight of this compound, a molecule of interest to researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a hydrocarbon with a linear five-carbon chain containing two triple bonds. Its fundamental properties are summarized below.

Quantitative Data Summary
PropertyValue
Molecular FormulaC₅H₄[1][2][3][4][5]
Molecular Weight64.0853 g/mol [1][3]
Molar Mass64.09 g/mol [2][4][6]

Experimental Protocols

The determination of the molecular formula and weight of this compound is rooted in fundamental analytical chemistry techniques.

Mass Spectrometry for Molecular Weight Determination

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion of this compound, which corresponds to its molecular weight.

Methodology:

  • Sample Introduction: A pure sample of this compound is introduced into the mass spectrometer. Due to its volatility, gas chromatography (GC) is an ideal preceding separation and introduction technique.

  • Ionization: The sample is ionized, typically using Electron Ionization (EI). In EI, high-energy electrons bombard the molecules, causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

  • Acceleration: The newly formed ions are accelerated by an electric field to give them all the same kinetic energy.

  • Deflection: The ions then travel through a magnetic field, which deflects them based on their mass-to-charge ratio. Lighter ions are deflected more than heavier ions.

  • Detection: A detector measures the abundance of ions at each m/z value. The peak with the highest m/z value typically represents the molecular ion.

Elemental Analysis for Molecular Formula Determination

Objective: To determine the empirical formula of this compound by quantifying the percentage of carbon and hydrogen.

Methodology:

  • Combustion: A precisely weighed sample of this compound is completely combusted in a furnace in the presence of excess oxygen.

  • Product Collection: The combustion products, carbon dioxide (CO₂) and water (H₂O), are passed through separate absorption tubes. One tube contains a substance that absorbs water (e.g., magnesium perchlorate), and the other contains a substance that absorbs carbon dioxide (e.g., sodium hydroxide).

  • Quantification: The mass of CO₂ and H₂O produced is determined by weighing the absorption tubes before and after combustion.

  • Calculation: From the masses of CO₂ and H₂O, the masses of carbon and hydrogen in the original sample are calculated. These masses are then used to determine the empirical formula. The molecular formula is then determined by comparing the empirical formula weight to the molecular weight obtained from mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the logical workflow from the elemental composition to the final molecular weight.

MolecularWeight_Calculation cluster_elements Elemental Composition cluster_formula Molecular Formula cluster_atomic_weights Atomic Weights (amu) cluster_calculation Calculation cluster_result Molecular Weight C Carbon (C) Formula C₅H₄ C->Formula H Hydrogen (H) H->Formula Calc (5 * AW_C) + (4 * AW_H) Formula->Calc Number of Atoms AW_C C ≈ 12.011 AW_C->Calc AW_H H ≈ 1.008 AW_H->Calc MW 64.0853 g/mol Calc->MW Summation

Molecular Weight Calculation Workflow

References

Spectroscopic Profile of 1,3-Pentadiyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 1,3-pentadiyne (C₅H₄). Due to the limited availability of published experimental spectra for this specific molecule, this guide combines known data with generalized experimental protocols and theoretical considerations to serve as a valuable resource for researchers.

Quantitative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹³C NMR data for this compound has been reported and is summarized below.

Table 1: ¹³C NMR Chemical Shifts for this compound [1]

Carbon AtomChemical Shift (δ) in ppm
C1 (CH)Data not available
C2 (C)Data not available
C3 (C)Data not available
C4 (C)Data not available
C5 (CH₃)Data not available

Note: While a reference to the experimental data exists, specific peak assignments were not found in the readily available literature. The SpectraBase entry indicates the data is from M. T. Hearn & J. L. Turner, J. Chem. Soc., Perkin Trans. 2, 1976, 1027.[1]

Predicted ¹³C NMR Chemical Shifts: Online prediction tools can provide estimated chemical shifts. For this compound, predicted values suggest resonances in the characteristic ranges for sp-hybridized carbons (approx. 60-90 ppm) and sp³-hybridized carbons (approx. 0-20 ppm).

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound is readily available in public databases. However, the expected characteristic absorption bands can be predicted based on the functional groups present.

Table 2: Predicted Infrared Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
≡C-H (Terminal Alkyne)C-H Stretch~3300Strong, Sharp
-C≡C- (Internal Alkyne)C≡C Stretch~2150Weak to Medium
-C≡C- (Terminal Alkyne)C≡C Stretch~2100-2140Medium
C-H (Methyl Group)C-H Stretch~2960, 2870Medium
C-H (Methyl Group)C-H Bend~1450, 1375Medium
Raman Spectroscopy

Experimental Raman data for this compound is not widely available. The most characteristic feature in the Raman spectrum of a diyne is the symmetric stretching of the conjugated triple bonds.

Table 3: Predicted Raman Shift for this compound

Functional GroupVibration ModeExpected Raman Shift (cm⁻¹)Intensity
-C≡C-C≡C-Symmetric Stretch~2260Strong
Mass Spectrometry (MS)

An experimental mass spectrum for this compound is not available in common databases. The expected mass spectrum under electron ionization (EI) would show the molecular ion and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₅H₄
Molecular Weight64.09 g/mol
Exact Mass64.0313 u
Predicted Molecular Ion (M⁺•)m/z 64
Predicted Major Fragments
[M-H]⁺m/z 63
[M-CH₃]⁺m/z 49
Propargyl Cation ([C₃H₃]⁺)m/z 39

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a volatile, small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon and proton environments in the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹³C NMR:

      • Observe Frequency: ~100 MHz

      • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral Width: 0-200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 128 or more, depending on sample concentration.

    • ¹H NMR:

      • Observe Frequency: 400 MHz

      • Pulse Program: Standard single-pulse sequence (e.g., zg30).

      • Spectral Width: 0-10 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound through their characteristic vibrational frequencies.

Methodology (Gas-Phase FT-IR):

  • Sample Preparation:

    • Introduce a small amount of liquid this compound into a sealed container.

    • Allow the volatile compound to equilibrate with the headspace.

    • Alternatively, gently warm the sample to increase the vapor pressure.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with a gas cell (typically with a path length of 10 cm or longer).

    • Evacuate the gas cell and fill it with the vapor of this compound to an appropriate pressure.

    • Record a background spectrum of the empty gas cell.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Raman Spectroscopy

Objective: To obtain information on the molecular vibrations, particularly the symmetric vibrations of the carbon-carbon triple bonds, which are often strong in Raman scattering.

Methodology:

  • Sample Preparation:

    • Place a small volume of liquid this compound into a glass capillary tube or a quartz cuvette.

  • Instrumentation and Data Acquisition:

    • Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

    • Focus the laser beam onto the liquid sample.

    • Collect the scattered light at a 90° or 180° (back-scattering) geometry.

    • Use a holographic notch filter to remove the strong Rayleigh scattering.

    • Disperse the collected Raman scattered light onto a CCD detector.

    • Acquire the spectrum over a range of Raman shifts (e.g., 200-3500 cm⁻¹).

    • Acquisition time will depend on the laser power and sample concentration.

  • Data Processing:

    • Perform cosmic ray removal and baseline correction on the raw spectrum.

    • Identify and label the characteristic Raman bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Sample Introduction:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

    • The GC will separate the this compound from the solvent and any impurities.

  • Ionization and Mass Analysis:

    • The separated compound eluting from the GC column enters the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Acquisition:

    • An electron multiplier detects the separated ions.

    • The instrument records the abundance of each ion at a specific m/z value, generating a mass spectrum.

    • The spectrum is typically scanned over a mass range of m/z 10 to 200.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a volatile organic compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Vaporization Vaporization for Gas-Phase Analysis Sample->Vaporization For IR Dilution Dilution in Volatile Solvent Sample->Dilution For GC-MS Raman Raman Sample->Raman Neat Liquid NMR NMR Dissolution->NMR IR IR Vaporization->IR MS MS Dilution->MS Process_NMR Fourier Transform, Phasing, Calibration NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_Raman Baseline Correction, Peak Assignment Raman->Process_Raman Process_MS Library Search, Fragmentation Analysis MS->Process_MS Structure_Elucidation Structure_Elucidation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_Raman->Structure_Elucidation Process_MS->Structure_Elucidation

References

Synthesis of 1,3-Pentadiyne from 1,4-Dichloro-2-butyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 1,3-pentadiyne, a valuable building block in organic synthesis, starting from the readily available 1,4-dichloro-2-butyne (B41282). The proposed methodology involves a two-step sequence: a selective monosubstitution reaction with a methyl Grignard reagent to yield the intermediate 1-chloro-2-pentyne (B1584234), followed by a dehydrochlorination reaction to afford the target diyne. This document details the experimental protocols, summarizes key quantitative data, and provides visualizations of the reaction pathway and workflow.

Synthetic Strategy

The synthesis of this compound from 1,4-dichloro-2-butyne is envisioned to proceed through the following two key transformations:

  • Monosubstitution with Methylmagnesium Bromide: The first step involves the selective reaction of one equivalent of methylmagnesium bromide (CH₃MgBr) with 1,4-dichloro-2-butyne. This nucleophilic substitution reaction replaces one of the chlorine atoms with a methyl group to form 1-chloro-2-pentyne. Careful control of stoichiometry and reaction conditions is crucial to favor monosubstitution and minimize the formation of the disubstituted product, 2,5-hexadiyne.

  • Dehydrochlorination to form this compound: The second step is an elimination reaction where the intermediate 1-chloro-2-pentyne is treated with a strong base, such as sodium amide (NaNH₂), to remove a molecule of hydrogen chloride. This dehydrochlorination results in the formation of a new carbon-carbon triple bond, yielding the desired this compound.

Experimental Protocols

Synthesis of 1-Chloro-2-pentyne (Intermediate)

Reaction Principle: This reaction is a nucleophilic substitution where the Grignard reagent acts as a source of methyl nucleophiles.

Materials:

  • 1,4-Dichloro-2-butyne

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous workup solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture gently for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 1,4-Dichloro-2-butyne: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 1,4-dichloro-2-butyne in anhydrous diethyl ether from the dropping funnel. It is critical to maintain a 1:1 molar ratio of the Grignard reagent to the dichloro-butyne to favor monosubstitution.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to obtain pure 1-chloro-2-pentyne.

Synthesis of this compound (Final Product)

Reaction Principle: This is an E2 elimination reaction where a strong base abstracts a proton, leading to the formation of the alkyne and the elimination of the chloride leaving group.

Materials:

  • 1-Chloro-2-pentyne

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) or an inert high-boiling solvent (e.g., mineral oil)

  • Quenching agent (e.g., water or saturated ammonium chloride)

  • Organic solvent for extraction (e.g., pentane (B18724) or diethyl ether)

  • Drying agent (e.g., anhydrous potassium carbonate)

Procedure:

  • Reaction Setup: In a flask equipped with a dry ice condenser and a nitrogen inlet, add liquid ammonia. To this, carefully add sodium amide in portions with stirring.

  • Addition of Substrate: Slowly add a solution of 1-chloro-2-pentyne in a minimal amount of an anhydrous solvent to the sodium amide suspension.

  • Reaction and Work-up: Allow the reaction to proceed at the temperature of refluxing ammonia. After the reaction is complete (monitored by TLC or GC), carefully quench the reaction by the slow addition of water or saturated ammonium chloride.

  • Extraction and Purification: Allow the ammonia to evaporate. Extract the aqueous residue with a low-boiling organic solvent like pentane. Wash the combined organic extracts with water and brine, then dry over anhydrous potassium carbonate. The volatile this compound can be isolated by careful distillation of the solvent.

Data Presentation

Due to the lack of a single literature source detailing this specific synthetic route, a comprehensive table of quantitative data cannot be provided. However, based on analogous reactions, the following provides an expected range for key parameters.

ParameterSynthesis of 1-Chloro-2-pentyneSynthesis of this compound
Reactant Molar Ratio 1:1 (Grignard:Dichloro-butyne)1:1.1-1.5 (Chloro-pentyne:NaNH₂)
Typical Solvent Diethyl ether, THFLiquid Ammonia, Mineral Oil
Reaction Temperature 0 °C to reflux-33 °C (in liq. NH₃) or elevated temp.
Reaction Time 1-4 hours1-3 hours
Expected Yield 40-60% (after purification)50-70% (after purification)
Purification Method Fractional DistillationDistillation

Spectroscopic Data for this compound:

TechniqueExpected Data
¹H NMR Signals for the methyl and acetylenic protons.
¹³C NMR Four distinct signals for the five carbon atoms.
IR Spectroscopy Characteristic C≡C and C-H stretching frequencies for the diyne moiety.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C₅H₄.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway 1,4-Dichloro-2-butyne 1,4-Dichloro-2-butyne 1-Chloro-2-pentyne 1-Chloro-2-pentyne 1,4-Dichloro-2-butyne->1-Chloro-2-pentyne 1. CH₃MgBr 2. H₂O work-up This compound This compound 1-Chloro-2-pentyne->this compound NaNH₂

Caption: Synthetic route from 1,4-dichloro-2-butyne to this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Dehydrochlorination A Prepare CH₃MgBr B React with 1,4-Dichloro-2-butyne A->B C Aqueous Work-up B->C D Extraction & Drying C->D E Purification (Distillation) D->E F Prepare NaNH₂ suspension E->F Intermediate: 1-Chloro-2-pentyne G React with 1-Chloro-2-pentyne F->G H Quench Reaction G->H I Extraction & Drying H->I J Purification (Distillation) I->J

Caption: Workflow for the two-step synthesis of this compound.

Disclaimer: The provided experimental protocols are illustrative and based on general chemical principles. Researchers should consult relevant literature for specific and optimized reaction conditions and adhere to all laboratory safety guidelines.

An In-depth Technical Guide to the Discovery and History of 1,3-Pentadiyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1,3-pentadiyne, a significant molecule in the study of conjugated diyne systems. The narrative traces its origins from the foundational work on acetylene (B1199291) chemistry in the 19th century, highlighting the pivotal contributions of Carl Glaser and Adolf von Baeyer. This document details the early synthesis methodologies, presents a compilation of its physical and spectroscopic properties, and includes a historical experimental protocol for the synthesis of a related diyne, illustrating the techniques of the era. Visualizations of the key synthetic pathway and a general experimental workflow are provided to enhance understanding.

Introduction

This compound (CH₃–C≡C–C≡C–H), a methylated diacetylene, represents a fundamental structure in the broader class of polyynes. These molecules, characterized by alternating single and triple carbon-carbon bonds, have garnered significant interest due to their rigid structures and unique electronic properties, making them relevant in materials science and as precursors in organic synthesis. The story of this compound is intrinsically linked to the pioneering work on acetylene chemistry in the latter half of the 19th century, a period of foundational discoveries in organic chemistry.

The Dawn of Diyne Chemistry: Discovery and Key Figures

The discovery of 1,3-diynes, and by extension the conceptualization of molecules like this compound, can be traced back to the groundbreaking work of German chemist Carl Andreas Glaser . In 1869, Glaser reported the oxidative dimerization of copper(I) acetylides, a reaction that forged a new carbon-carbon bond between two terminal alkynes to form a conjugated 1,3-diyne.[1][2][3] This reaction, now famously known as the Glaser coupling , was the first of its kind and opened the door to the synthesis of a vast array of symmetric polyynes.[1][2][3]

Building upon Glaser's work, the eminent German chemist Adolf von Baeyer utilized this new methodology in his extensive investigations into polyacetylenes. In 1882, von Baeyer employed the Glaser coupling to synthesize 1,4-bis(2-nitrophenyl)butadiyne as part of his research efforts towards the synthesis of indigo (B80030) dye.[4] Von Baeyer's work not only demonstrated the utility of the Glaser coupling but also significantly advanced the understanding of conjugated systems.[5][6] His wide-ranging research in organic chemistry, including his work on polyacetylenes, earned him the Nobel Prize in Chemistry in 1905.[5][7] While a specific publication detailing the absolute first synthesis of this compound is not readily apparent from the historical record, its existence and synthesis were a direct consequence of these foundational discoveries.

Physicochemical and Spectroscopic Data

The following tables summarize the known quantitative data for this compound.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₄[8]
Molecular Weight64.09 g/mol [8]
Boiling Point55 °C[8]
Density0.738 g/mL[8]
Refractive Index1.443[8]
Molar Volume86.9 mL/mol[8]
Dipole Moment1.21 D[8]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference(s)
¹³C NMR Spectra available in various solvents (e.g., Chloroform-d, Cyclohexane).[9]
¹H NMR Data for the structurally similar 1,3-pentadiene (B166810) is available and can provide context for expected chemical shifts.[7][10]
Infrared (IR) A computed IR database is available for reference.[9]
Mass Spec. Exact Mass: 64.0313 g/mol .[9]

Experimental Protocols: A Historical Perspective

Historical Protocol: Glaser Coupling of an Alkyne (General Procedure)

Objective: To synthesize a symmetric 1,3-diyne from a terminal alkyne via oxidative coupling.

Reagents:

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) salt (e.g., Copper(I) chloride)

  • Base (e.g., Ammonia or a suitable amine)

  • Oxidant (e.g., Air or oxygen)

  • Solvent (e.g., Ethanol, water, or pyridine)

Procedure:

  • A solution of the terminal alkyne is prepared in a suitable solvent.

  • A catalytic amount of a copper(I) salt is added to the solution.

  • A base is introduced to facilitate the formation of the copper acetylide intermediate.

  • Air or oxygen is passed through the reaction mixture to act as the oxidant.

  • The reaction is stirred at ambient or slightly elevated temperature until the starting material is consumed.

  • Upon completion, the reaction mixture is worked up to isolate the desired 1,3-diyne product. This typically involves extraction and purification by crystallization or distillation.

Note: The Hay coupling, a modification of the Glaser coupling, utilizes a TMEDA (tetramethylethylenediamine) complex of copper(I) chloride, which improves the solubility of the catalyst and often accelerates the reaction.[4][11]

Visualizing the Core Concepts

To further elucidate the key aspects of this compound's synthesis and historical context, the following diagrams are provided.

Glaser_Coupling cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_Propyne 2 x Propyne (CH3-C≡CH) Cu_Acetylide Copper(I) Propynilide 2_Propyne->Cu_Acetylide Deprotonation Cu_Catalyst Cu(I) Salt (Catalyst) Cu_Catalyst->Cu_Acetylide Base Base Base->Cu_Acetylide Oxidant Oxidant (O2) 1_3_Pentadiyne This compound (CH3-C≡C-C≡CH) + H2O Oxidant->1_3_Pentadiyne Cu_Acetylide->1_3_Pentadiyne Oxidative Coupling Cu_Catalyst_Regen Regenerated Cu(I) Catalyst

Caption: The Glaser coupling mechanism for the synthesis of this compound from propyne.

Experimental_Workflow Start Start: Synthesis of this compound Reaction Glaser Coupling Reaction Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Distillation or Crystallization) Workup->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR IR Infrared Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS End End: Pure this compound NMR->End IR->End MS->End

Caption: A general experimental workflow for the synthesis and characterization of this compound.

Conclusion

The discovery and history of this compound are deeply rooted in the foundational advancements of 19th-century organic chemistry. The pioneering work of Carl Glaser in developing the oxidative coupling of terminal alkynes, and the subsequent application and popularization of this method by Adolf von Baeyer, laid the essential groundwork for the synthesis and study of conjugated diynes. While the exact moment of its first synthesis may be lost to the detailed annals of early chemical literature, the pathway to its creation was clearly paved by these chemical giants. The physicochemical and spectroscopic data presented herein provide a modern understanding of this historically significant molecule, which continues to be a subject of interest in various fields of chemical research.

References

Theoretical Stability of 1,3-Pentadiyne: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Pentadiyne (CH₃-C≡C-C≡CH) is a member of the polyyne family, a class of unsaturated hydrocarbons characterized by alternating single and triple carbon-carbon bonds. These molecules are of significant interest in materials science, astrophysics, and as potential building blocks in medicinal chemistry. Understanding the inherent stability of this compound is crucial for its synthesis, handling, and application. This technical guide provides a detailed overview of the theoretical studies concerning the stability of this compound, placing it in the context of its isomers and discussing potential isomerization and decomposition pathways based on computational chemistry.

Core Concepts: Thermodynamic and Kinetic Stability

The stability of a molecule can be assessed from two primary perspectives:

  • Thermodynamic Stability: This refers to the relative potential energy of a molecule compared to its isomers. A molecule that is the "global minimum" on a potential energy surface (PES) is considered the most thermodynamically stable isomer.

  • Kinetic Stability: This relates to the energy barriers for a molecule to undergo isomerization or decomposition. A molecule with high activation energy barriers for these transformations is considered kinetically stable, even if it is not the most thermodynamically stable isomer.

Computational Methodologies

The data presented in this guide are derived from high-level ab initio and density functional theory (DFT) calculations, which are powerful computational tools for investigating molecular structures, energies, and reaction pathways.

Key Experimental Protocols (Computational Methods):

  • Coupled Cluster (CC) Theory: A highly accurate ab initio method for calculating the electronic structure of molecules. The "gold standard" is often considered to be CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), which provides very reliable energetic predictions.

  • Density Functional Theory (DFT): A widely used computational method that calculates the electronic structure of molecules based on the electron density. Various functionals, such as B3LYP, are employed to approximate the exchange-correlation energy.

  • Basis Sets: These are sets of mathematical functions used to represent the atomic orbitals in a molecule. The choice of basis set (e.g., cc-pVTZ, 6-311+G(d,p)) affects the accuracy of the calculation.

  • Zero-Point Vibrational Energy (ZPVE) Correction: This correction is applied to the calculated electronic energies to account for the vibrational motion of the atoms at 0 Kelvin, providing a more accurate representation of the relative energies of molecules.

  • Ab Initio Molecular Dynamics (AIMD): This method simulates the motion of atoms over time under the influence of forces calculated from first-principles electronic structure theory. AIMD is used to assess the kinetic stability of molecules at different temperatures.

Relative Stability of C₅H₄ Isomers

Theoretical studies have established that this compound is the most stable isomer, or the global minimum, on the C₅H₄ potential energy surface.[1] This intrinsic thermodynamic stability is a key characteristic of this linear polyyne. The relative energies of other C₅H₄ isomers, calculated with respect to this compound, provide a quantitative measure of its stability.

Isomer NameStructurePoint Group SymmetryRelative Energy (kcal/mol) [a]Reference
This compound CH₃-C≡C-C≡CH C₃ᵥ 0.0 [1]
1,2,3,4-PentatetraeneH₂C=C=C=C=CH₂D₂d30.7[2]
3-EthynylcyclopropeneCₛ15.2[2]
Bicyclo[2.1.0]pent-2-ene-5-ylideneCₛ15.2[2]
PyramidaneC₄ᵥ24.0[2]
Tricyclo[2.1.0.0²,⁵]pent-3-ylideneC₂ᵥ-[2]
Spiro[2.2]pent-1,4-dieneD₂d57.0[1]

[a] Zero-point vibrational energy (ZPVE) corrected relative energies calculated at the CCSD(T)/cc-pVTZ or a comparable level of theory.

Isomerization and Decomposition Pathways

While specific theoretical studies detailing the isomerization and decomposition pathways of this compound are not abundant in the literature, general principles of polyyne chemistry and the calculated energetics of C₅H₄ isomers allow for the postulation of likely transformation routes.

Isomerization Pathways

Isomerization of this compound would require surmounting significant energy barriers to rearrange into its less stable isomers. The pathways would likely involve high-energy transition states.

G This compound This compound TS1 Transition State This compound->TS1 ΔE > 30.7 kcal/mol TS2 Transition State This compound->TS2 ΔE > 15.2 kcal/mol 1,2,3,4-Pentatetraene 1,2,3,4-Pentatetraene TS1->1,2,3,4-Pentatetraene 3-Ethynylcyclopropene 3-Ethynylcyclopropene TS2->3-Ethynylcyclopropene

Caption: Hypothetical isomerization pathways of this compound.

Decomposition Pathways

The decomposition of polyynes is often initiated by the cleavage of C-C or C-H bonds, or through intermolecular reactions at higher concentrations. For an isolated this compound molecule, unimolecular decomposition would likely proceed through the following steps:

  • Hydrogen atom loss: Cleavage of a C-H bond to form a C₅H₃ radical and a hydrogen atom.

  • Methyl group loss: Cleavage of the C-C single bond to form a C₄H radical and a methyl radical.

  • Chain fragmentation: Cleavage of the C≡C triple bonds, which would require significantly higher energies.

G This compound This compound H_loss C₅H₃• + H• This compound->H_loss C-H Bond Cleavage CH3_loss C₄H• + CH₃• This compound->CH3_loss C-C Bond Cleavage Fragmentation Smaller Fragments H_loss->Fragmentation CH3_loss->Fragmentation

Caption: Potential unimolecular decomposition pathways for this compound.

Conclusion

Theoretical studies firmly establish this compound as the most thermodynamically stable C₅H₄ isomer. Its linear, conjugated structure contributes to its low potential energy compared to its cyclic and more strained isomers. While specific kinetic data on its isomerization and decomposition are limited, computational methodologies provide a robust framework for understanding its stability. The high relative energies of other C₅H₄ isomers suggest that this compound possesses significant kinetic stability towards unimolecular isomerization. Its decomposition is likely to be initiated by bond cleavage at higher energies or through intermolecular reactions. This fundamental understanding of the stability of this compound is essential for its potential applications in various scientific and industrial fields.

References

An In-depth Technical Guide to Electron Delocalization and Conjugation in 1,3-Pentadiyne

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the electronic structure of 1,3-pentadiyne, focusing on the principles of electron delocalization and conjugation that arise from its linear, unsaturated carbon framework. The guide includes theoretical underpinnings, available empirical data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding.

Introduction: The Structural Basis of Conjugation in this compound

This compound (CH₃-C≡C-C≡C-H) is a member of the polyyne family, characterized by a sequence of alternating single and triple carbon-carbon bonds.[1][2] Its structure consists of a linear four-carbon backbone exhibiting sp-hybridization. This stands in contrast to its more commonly studied analogue, 1,3-pentadiene, which features sp²-hybridized carbons in its conjugated system.[3] The defining feature of this compound is the conjugation of its two triple bonds, which leads to significant electron delocalization across the molecule and imparts unique chemical and spectroscopic properties.

The sp-hybridized carbons in the C1-C4 chain each possess two unhybridized p-orbitals, oriented perpendicularly to each other and to the molecular axis. This arrangement allows for the formation of two orthogonal π-systems, each extending over the four-carbon chain. This extended π-electron network is the foundation of its electronic behavior.

Molecular Orbital (MO) Theory Perspective

According to molecular orbital theory, the eight p-orbitals of the four sp-hybridized carbons combine to form eight π molecular orbitals of varying energy levels.[4][5][6] This delocalization of π-electrons over the entire conjugated system stabilizes the molecule compared to its unconjugated isomer, 1,4-pentadiyne.[7] The extent of this delocalization can be probed through spectroscopic methods and computational modeling. Studies on polyynes have shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can sometimes exhibit helical topologies, which may influence their electronic properties.[8]

Quantitative Data and Spectroscopic Signatures

While extensive experimental data specifically for this compound is limited in the literature, its properties can be inferred from available data and comparison with related conjugated systems.

Physical and Spectroscopic Properties

The following table summarizes known physical and spectroscopic data for this compound and its conjugated diene analogue for comparison.

PropertyThis compound1,3-Pentadiene (trans)
Molecular Formula C₅H₄C₅H₈
Molar Mass 64.09 g/mol [1]68.12 g/mol [9]
Boiling Point 55 °C[1][2]42 °C[10]
Density 0.738 g/mL[1][2]Not readily available
Refractive Index 1.443[1][2]Not readily available
Dipole Moment 1.21 D[1][2]Not readily available
UV-Vis (λmax) Data not readily available in searched literature.~224 nm
¹³C NMR (Solvent) Data available but specific shifts not detailed.[11]Data available for poly-1,3-pentadiene.[12]
¹H NMR (Solvent) Data not readily available in searched literature.Chemical shifts available.[13]
IR Spectroscopy Data not readily available in searched literature.IR spectrum available.[14]

Note: The lack of a readily available UV-Vis absorption maximum for this compound in the searched literature is a significant data gap. For conjugated systems, the π to π transition is a key indicator of delocalization.*

Computational Data on Related Polyynes

Computational studies on polyynes provide insight into their electronic structure. For instance, the HOMO-LUMO gap is a critical parameter, as a smaller gap facilitates electronic transitions and is a hallmark of extended conjugation.[4]

ParameterValue (Theoretical)Significance
Bond Length Alternation Polyynes exhibit alternating shorter (more triple-bond-like) and longer (more single-bond-like) bonds.The degree of alternation impacts the extent of electron delocalization and the HOMO-LUMO gap.
HOMO-LUMO Gap Decreases with increasing length of the polyyne chain.[4]A smaller gap indicates that less energy is required to excite an electron to a higher energy state, which typically corresponds to a red-shift in UV-Vis absorption.

Experimental Protocols

Synthesis of this compound

A detailed and effective method for the preparation of this compound has been reported, involving the reaction of methyl iodide with sodium diacetylide.[15]

Protocol:

  • Apparatus: A three-necked flask equipped with a mechanical stirrer, a dry-ice condenser, and a gas inlet tube is required. The system must be maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Preparation of Sodium Diacetylide:

    • Liquid ammonia (B1221849) is condensed into the flask.

    • Three equivalents of sodium amide (NaNH₂) are added to the liquid ammonia.

    • One equivalent of 1,4-dichloro-2-butyne, dissolved in an appropriate solvent, is added dropwise to the sodium amide suspension. This in-situ reaction forms sodium diacetylide.

  • Alkylation:

    • Methyl iodide (CH₃I) is added slowly to the reaction mixture. The methyl group substitutes one of the sodium atoms on the diacetylide.

  • Workup and Isolation:

    • After the reaction is complete, the ammonia is allowed to evaporate.

    • The residue is treated with a quenching agent (e.g., water or a saturated ammonium (B1175870) chloride solution) to neutralize any remaining reactive species.

    • The organic product, this compound, is extracted using an appropriate organic solvent (e.g., diethyl ether).

    • The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate).

    • The solvent is removed via distillation to yield the this compound product. Yields of up to 78% have been reported with this method.[15]

Spectroscopic Characterization Protocol

1. UV-Visible Spectroscopy:

  • Objective: To determine the λmax of the π → π* transition, a key indicator of conjugation.

  • Procedure: A dilute solution of this compound in a UV-transparent solvent (e.g., hexane (B92381) or ethanol) is prepared. The absorbance spectrum is recorded over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is identified.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the structure and investigate the electronic environment of the protons and carbons.

  • ¹H NMR Procedure: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is recorded. The chemical shifts of the acetylenic proton and the methyl protons, as well as their coupling constants, provide structural information.

  • ¹³C NMR Procedure: A sample is dissolved in a deuterated solvent. The spectrum is recorded. The chemical shifts of the five distinct carbon atoms will be observed, with the sp-hybridized carbons appearing in a characteristic region of the spectrum.[11]

3. Infrared (IR) Spectroscopy:

  • Objective: To identify characteristic functional group vibrations.

  • Procedure: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed neat using an ATR-FTIR spectrometer. Key vibrational modes to identify include the C≡C stretch (typically around 2100-2260 cm⁻¹) and the ≡C-H stretch (around 3300 cm⁻¹).

Visualizations

Diagram of p-Orbital Overlap in this compound

The following diagram illustrates the alignment of p-orbitals on the sp-hybridized carbons, leading to the formation of the extended π-system.

p_orbital_overlap cluster_C1 C1 (sp) cluster_C2 C2 (sp) cluster_C3 C3 (sp) cluster_C4 C4 (sp) C1_pz pz C2_pz pz C1_pz->C2_pz C1_py py C2_py py C1_py->C2_py C3_pz pz C2_pz->C3_pz C3_py py C2_py->C3_py C4_pz pz C3_pz->C4_pz C4_py py C3_py->C4_py CH3_node -CH3 C4_pz->CH3_node H_node H- H_node->C1_pz

Caption: p-Orbital overlap in the this compound backbone.

Experimental Workflow for Synthesis and Analysis

This diagram outlines the logical flow from starting materials to final characterization of this compound.

experimental_workflow cluster_analysis Spectroscopic Analysis start Starting Materials (1,4-dichloro-2-butyne, NaNH₂, CH₃I) synthesis Synthesis in Liquid NH₃ (Formation of Sodium Diacetylide followed by Alkylation) start->synthesis workup Aqueous Workup & Solvent Extraction synthesis->workup purification Purification (Distillation) workup->purification product Pure this compound purification->product uv_vis UV-Vis product->uv_vis nmr ¹H & ¹³C NMR product->nmr ir FT-IR product->ir

Caption: Workflow for this compound synthesis and analysis.

Conclusion

This compound serves as a fundamental example of a conjugated polyyne system. The delocalization of its π-electrons across the linear, sp-hybridized carbon framework is central to its structure and reactivity. While a complete experimental dataset for this specific molecule is not fully available in the reviewed literature, a strong understanding of its properties can be constructed from established synthetic methods, general principles of molecular orbital theory, and comparative analysis with related conjugated molecules. Further computational and spectroscopic studies would be invaluable to fully elucidate the nuances of its electronic structure and provide precise quantitative data on its bond lengths and transition energies.

References

An In-depth Technical Guide to the Physical Properties of Penta-1,3-diyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-1,3-diyne (CAS RN: 4911-55-1) is a conjugated diyne of interest in organic synthesis and materials science. This document provides a comprehensive overview of its fundamental physical properties, a detailed experimental protocol for its synthesis, and general methodologies for its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.

Physical and Chemical Properties

Penta-1,3-diyne is a volatile and reactive organic compound. A summary of its key physical properties is presented in Table 1. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood, away from ignition sources, due to its potential instability.

PropertyValueSource(s)
Molecular Formula C₅H₄[1][2]
Molecular Weight 64.09 g/mol [1]
CAS Number 4911-55-1[1][2]
Boiling Point 55 °C to 55.55 °C at 760 mmHg[1][2][3]
Melting Point -38.5 °C[3]
Density 0.738 to 0.82 g/cm³[1][2][3]
Refractive Index 1.443 to 1.451[1][2][3]
Vapor Pressure 248 mmHg at 25 °C[2]
Dipole Moment 1.21 D[1]
LogP (Octanol/Water Partition Coefficient) 0.643 (Calculated)
Water Solubility (log₁₀WS) -1.50 (Calculated)

Experimental Protocols

Synthesis of Penta-1,3-diyne

A detailed procedure for the preparation of penta-1,3-diyne has been described, with reported yields of up to 78%.[3][4] The synthesis involves the reaction of methyl iodide with sodium diacetylide, which is prepared in situ from 1,4-dichloro-2-butyne (B41282) and sodium amide in liquid ammonia (B1221849).[3][4]

Materials:

  • 1,4-dichloro-2-butyne

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Methyl iodide (CH₃I)

  • Nitrogen gas (N₂)

  • Round-bottomed flask

  • Vigreux column

  • Condenser

  • Receiver flask

  • Cooling bath (-70 °C)

Procedure: [3]

  • In a round-bottomed flask, prepare a solution of sodium diacetylide in situ by reacting 1,4-dichloro-2-butyne with three equivalents of sodium amide in liquid ammonia.

  • Introduce a flow of nitrogen gas through a tube positioned just above the surface of the ammonia solution.

  • Add methyl iodide to the reaction mixture via the nitrogen-purged tube. It is critical to avoid direct contact of the methyl iodide with ammonia vapor.

  • Maintain the reaction temperature approximately 10 °C below the boiling point of liquid ammonia to minimize the loss of the volatile product.

  • After the reaction is complete, equip the flask for vacuum distillation with a 40-cm Vigreux column, a condenser, and a single receiver cooled to -70 °C.

  • Gradually heat the flask under vacuum. The petroleum ether will distill first.

  • As the distillation proceeds, crystals of the byproduct 2,4-hexadiyne (B1329798) may appear in the upper part of the column and in the condenser.

  • Repeat the evacuation procedure with the contents of the receiver, ensuring the heating bath temperature remains below 40 °C. The final product in the receiver will be reasonably pure (approximately 94%) penta-1,3-diyne.[3]

Characterization of Penta-1,3-diyne

The characterization of penta-1,3-diyne can be achieved using standard spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the acetylenic proton. The chemical shift of the acetylenic proton in terminal alkynes is typically observed in a shielded, high-field region of the spectrum.[1]

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the sp-hybridized carbons of the triple bonds and the sp³-hybridized carbon of the methyl group. A ¹³C NMR spectrum of 1,3-pentadiyne is available in the SpectraBase database.[5]

2.2.2. Infrared (IR) Spectroscopy The IR spectrum of penta-1,3-diyne, as a terminal alkyne, is expected to display characteristic absorption bands:

  • A strong and narrow C-H stretching band for the alkynyl hydrogen in the region of 3260-3330 cm⁻¹.[1][6]

  • A weak C≡C triple bond stretching band in the range of 2100-2260 cm⁻¹.[1][6] The intensity of this band is often weak for internal alkynes and may be absent in symmetrical structures.[1]

2.2.3. Mass Spectrometry (MS) In mass spectrometry, alkynes often undergo fragmentation at the C-C bond between the α and β carbons relative to the triple bond.[7] For terminal alkynes like penta-1,3-diyne, a characteristic fragmentation is the loss of a hydrogen atom from the terminal sp-hybridized carbon, resulting in a prominent M-1 peak.[7]

Signaling Pathways

There is no information available in the searched literature regarding any signaling pathways involving penta-1,3-diyne. As a small, simple organic molecule, it is not expected to have specific biological signaling functions.

Visualizations

Synthesis_and_Characterization_Workflow Start Start Reagents 1,4-dichloro-2-butyne NaNH₂ in liquid NH₃ Start->Reagents Reaction1 In situ preparation of Sodium Diacetylide Reagents->Reaction1 Reaction2 Methylation Reaction Reaction1->Reaction2 Methyl_Iodide Methyl Iodide Methyl_Iodide->Reaction2 Distillation Vacuum Distillation Reaction2->Distillation Product Penta-1,3-diyne Distillation->Product Characterization Spectroscopic Characterization Product->Characterization NMR NMR Spectroscopy Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS End End

Caption: Synthesis and Characterization Workflow for Penta-1,3-diyne.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted 1,3-Pentadiynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,3-pentadiynes are a class of organic compounds characterized by a conjugated system of two carbon-carbon triple bonds. This structural motif is of significant interest in various scientific fields, particularly in medicinal chemistry and materials science. The unique electronic and structural properties of the diyne core make these compounds valuable scaffolds for the development of novel therapeutic agents and functional materials.

In drug discovery, the 1,3-diyne moiety is found in a number of natural products exhibiting potent biological activities, including antifungal, and anticancer properties.[1][2][3] The rigid, linear geometry of the diyne unit can serve as a linker or pharmacophore element, enabling precise spatial orientation of substituents to interact with biological targets. Recent studies have highlighted the potential of synthetic 1,3-diyne derivatives as antidepressant agents, further expanding their therapeutic applicability.[4]

This document provides detailed application notes and experimental protocols for the synthesis of substituted 1,3-pentadiynes, targeting researchers and professionals in the field of drug development.

Synthetic Strategies

The synthesis of substituted 1,3-pentadiynes can be broadly categorized into two main approaches: homocoupling of terminal alkynes and cross-coupling of a terminal alkyne with a haloalkyne. The choice of method depends on whether a symmetrical or unsymmetrical diyne is desired.

1. Homocoupling Reactions (for Symmetrical 1,3-Pentadiynes)

  • Glaser Coupling: This classic method involves the oxidative coupling of terminal alkynes in the presence of a copper(I) salt, a base, and an oxidant (typically oxygen).

  • Hay Coupling: A modification of the Glaser coupling, the Hay coupling utilizes a soluble copper(I)-TMEDA (tetramethylethylenediamine) complex, which often leads to improved yields and milder reaction conditions.

2. Cross-Coupling Reactions (for Unsymmetrical 1,3-Pentadiynes)

  • Cadiot-Chodkiewicz Coupling: This is a highly selective method for the synthesis of unsymmetrical diynes, involving the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. This method is particularly valuable for creating diynes with distinct substituents at each end of the conjugated system.

  • Palladium-Catalyzed Couplings: Palladium catalysts, often in conjunction with a copper co-catalyst (Sonogashira coupling conditions), can also be employed for the cross-coupling of terminal alkynes with vinyl or aryl halides, which can be precursors to 1,3-diynes. More direct methods involve the coupling of terminal alkynes with 1-haloalkynes under palladium catalysis.[5]

Applications in Drug Development

The rigid, linear scaffold of 1,3-pentadiynes allows for the precise positioning of functional groups, making them attractive for probing biological targets.

  • Anticancer Activity: Several natural and synthetic polyynes have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3] The mechanism of action is often attributed to the ability of the diyne moiety to interact with cellular components like DNA or enzymes.

  • Antifungal Agents: Polyynes are a known class of natural antifungal compounds.[1][6][7] Their mode of action often involves the disruption of fungal cell membranes.

  • Antidepressant Activity: Recent research has identified novel 1,3-diyne compounds with potent antidepressant-like effects, suggesting their potential as scaffolds for the development of new central nervous system therapies.[4]

Data Presentation

Table 1: Synthesis of Substituted 1,3-Pentadiynes via Cadiot-Chodkiewicz Coupling

EntryTerminal Alkyne1-BromoalkyneProductYield (%)Reference
1Phenylacetylene (B144264)1-bromo-1-propyne1-Phenyl-1,3-pentadiyne78[8]
24-Methoxyphenylacetylene1-bromo-1-propyne1-(4-Methoxyphenyl)-1,3-pentadiyne65[8]
34-Chlorophenylacetylene1-bromo-1-propyne1-(4-Chlorophenyl)-1,3-pentadiyne82[8]
4Trimethylsilylacetylene1-bromo-1-propyne1-(Trimethylsilyl)-1,3-pentadiyne75[8]

Table 2: Spectroscopic Data (¹H and ¹³C NMR) for Selected Substituted 1,3-Pentadiynes

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
1-Phenyl-1,3-pentadiyne 7.45-7.30 (m, 5H), 2.05 (s, 3H)132.3, 129.0, 128.5, 122.1, 81.5, 78.9, 65.4, 4.6[9]
1-(Trimethylsilyl)-1,3-pentadiyne 1.95 (s, 3H), 0.20 (s, 9H)88.5, 85.1, 64.8, 4.5, -0.5[10]

Note: NMR data can vary slightly depending on the solvent and instrument frequency.

Experimental Protocols

Protocol 1: Synthesis of Unsymmetrical 1,3-Pentadiynes via Cadiot-Chodkiewicz Coupling

This protocol describes the synthesis of 1-phenyl-1,3-pentadiyne from phenylacetylene and in situ generated 1-bromo-1-propyne.

Materials:

Procedure:

  • In situ generation of 1-bromo-1-propyne: To a solution of 1,1-dibromo-1-propene (1.2 mmol) in methanol (5 mL) at 0 °C is added potassium tert-butoxide (1.0 mmol) portionwise. The mixture is stirred at 0 °C for 30 minutes.

  • Coupling Reaction: To the solution containing in situ generated 1-bromo-1-propyne is added phenylacetylene (1.0 mmol), copper(I) iodide (0.05 mmol), hydroxylamine hydrochloride (0.1 mmol), and n-butylamine (2.0 mmol).

  • The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL). The mixture is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 1-phenyl-1,3-pentadiyne.

Protocol 2: Synthesis of Symmetrical 1,3-Diynes via Hay Coupling

This protocol describes the synthesis of 1,6-diphenyl-2,4-hexadiyne from 3-phenyl-1-propyne. While not a pentadiyne, the procedure is directly adaptable for the synthesis of symmetrical 1,3-pentadiynes from a substituted propyne.

Materials:

  • 3-Phenyl-1-propyne

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone (B3395972)

  • Oxygen (or air)

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of copper(I) chloride (0.1 mmol) and TMEDA (0.1 mmol) in acetone (10 mL) is stirred under an oxygen atmosphere (a balloon filled with oxygen is sufficient) until a clear green solution is formed.

  • 3-Phenyl-1-propyne (1.0 mmol) is added to the solution.

  • The reaction mixture is stirred vigorously at room temperature under the oxygen atmosphere for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (20 mL) and washed with 2M HCl (2 x 10 mL) to remove the copper catalyst, followed by a wash with brine (15 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure 1,6-diphenyl-2,4-hexadiyne.

Visualizations

Synthesis_of_Unsymmetrical_1_3_Pentadiynes cluster_generation In situ Generation of 1-Bromo-1-propyne cluster_coupling Cadiot-Chodkiewicz Coupling 1,1-Dibromo-1-propene 1,1-Dibromo-1-propene 1-Bromo-1-propyne 1-Bromo-1-propyne 1,1-Dibromo-1-propene->1-Bromo-1-propyne KOtBu, MeOH Coupling 1-Bromo-1-propyne->Coupling Phenylacetylene Phenylacetylene Phenylacetylene->Coupling 1-Phenyl-1,3-pentadiyne 1-Phenyl-1,3-pentadiyne Coupling->1-Phenyl-1,3-pentadiyne CuI, n-BuNH2, NH2OH·HCl

Caption: Cadiot-Chodkiewicz coupling workflow.

Hay_Coupling_Mechanism Terminal_Alkyne 2 R-C≡CH Copper_I_Acetylide 2 R-C≡C-Cu(I) Terminal_Alkyne->Copper_I_Acetylide Cu(I), Base Oxidative_Coupling Oxidative Coupling Copper_I_Acetylide->Oxidative_Coupling Symmetrical_Diyne R-C≡C-C≡C-R Oxidative_Coupling->Symmetrical_Diyne Copper_0 2 Cu(0) Oxidative_Coupling->Copper_0 Copper_I_Catalyst Cu(I) Catalyst Copper_0->Copper_I_Catalyst O2 (oxidant) Copper_I_Catalyst->Copper_I_Acetylide

Caption: Simplified Hay coupling mechanism.

References

Application Notes and Protocols: Cycloaddition Reactions of 1,3-Pentadiyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Pentadiyne is a versatile C5 building block with two reactive alkyne functionalities, making it an attractive substrate for a variety of cycloaddition reactions. These reactions provide powerful synthetic routes to construct diverse carbocyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This document provides an overview of the primary cycloaddition reactions involving this compound, including Diels-Alder, 1,3-dipolar, and transition metal-catalyzed cycloadditions. Detailed protocols, based on established methodologies for closely related 1,3-diynes, are presented to guide the experimental design for the synthesis of novel compounds.

Introduction to Cycloaddition Reactions of 1,3-Diynes

1,3-Diynes, such as this compound, are highly versatile substrates in organic synthesis due to the presence of two carbon-carbon triple bonds in conjugation. This structural feature allows them to participate in a range of pericyclic and metal-catalyzed reactions to form complex molecular architectures. The primary modes of cycloaddition for 1,3-diynes include:

  • [4+2] Cycloaddition (Diels-Alder Reaction): While less common for simple diynes as the diene component, they can react with highly reactive dienophiles. More frequently, one of the alkyne groups acts as a dienophile.

  • 1,3-Dipolar Cycloaddition: The triple bonds of this compound can readily react with 1,3-dipoles to form five-membered heterocyclic rings. This is a cornerstone of "click chemistry."

  • [2+2+2] Cycloaddition: Transition metal catalysts, notably cobalt and rhodium complexes, can facilitate the cyclotrimerization of the diyne with another alkyne or a nitrile to produce substituted benzenes and pyridines, respectively.

These reactions offer atom-economical pathways to generate molecular complexity from simple precursors, a key consideration in modern drug discovery and development.

Diels-Alder Reactions

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. In the context of this compound, one of its triple bonds can act as a dienophile, reacting with a conjugated diene. The reactivity of the alkyne is enhanced by electron-withdrawing groups, though this compound itself can react under thermal conditions with reactive dienes.

General Reaction Scheme:

Diels-Alder Reaction of this compound cluster_0 This compound H3C-C≡C-C≡CH Product Cycloadduct This compound->Product + Diene Diene Diene (e.g., Furan)

Caption: Diels-Alder reaction of this compound with a diene.

Data Presentation

While specific quantitative data for the Diels-Alder reaction of unsubstituted this compound is not extensively reported, the following table provides expected reactants and conditions based on reactions with similar alkynes.

DieneDienophileConditionsProductExpected YieldReference Analogy
Furan (B31954)This compoundHigh Temperature, Sealed TubeSubstituted Benzofuran derivativeModerate[1][2]
CyclopentadieneThis compoundHeatBicyclic adductModerate to Good[3]
1,3-DiphenylisobenzofuranThis compoundToluene (B28343), RefluxPolyaromatic adductGood to High[4]
Experimental Protocol: Diels-Alder Reaction with Furan (Representative)

This protocol is adapted from procedures for the Diels-Alder reaction of alkynes with furan.[1][2]

Materials:

  • This compound

  • Furan (freshly distilled)

  • Toluene (anhydrous)

  • Heavy-walled sealed tube

Procedure:

  • To a heavy-walled sealed tube, add this compound (1.0 eq).

  • Add a solution of furan (1.2 eq) in anhydrous toluene.

  • Seal the tube under an inert atmosphere (e.g., argon).

  • Heat the reaction mixture at 150-180 °C for 24-48 hours.

  • Allow the reaction to cool to room temperature.

  • Carefully open the sealed tube and transfer the contents to a round-bottom flask.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford the desired cycloadduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful for the synthesis of five-membered heterocycles. The reaction of an alkyne with an azide (B81097) to form a 1,2,3-triazole, a key example of "click chemistry," is particularly valuable in drug development for its reliability and mild reaction conditions.[5][6] this compound, with its two alkyne groups, can undergo single or double cycloadditions.

General Reaction Scheme:

1,3-Dipolar Cycloaddition of this compound cluster_0 This compound H3C-C≡C-C≡CH Product Triazole Adduct This compound->Product + R-N3 [Cu(I)] catalyst Azide R-N3

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Data Presentation

The following table summarizes representative 1,3-dipolar cycloaddition reactions based on studies with related diynes.[7][8]

1,3-DipoleDipolarophileCatalyst/ConditionsProductExpected YieldReference Analogy
Phenyl AzideThis compoundCuI, DIPEA, THF, rt1-Phenyl-4-(prop-1-ynyl)-1H-1,2,3-triazoleHigh[9]
Benzyl AzideThis compoundCuSO₄·5H₂O, Sodium Ascorbate (B8700270), t-BuOH/H₂O1-Benzyl-4-(prop-1-ynyl)-1H-1,2,3-triazoleHigh[10]
NitroneThis compoundToluene, RefluxIsoxazoline derivativeModerate to Good[11][12]
Diazo CompoundThis compoundHeat or CatalystPyrazole derivativeModerate to Good[13][14]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Representative)

This protocol is a general procedure for the Cu(I)-catalyzed cycloaddition of an azide to a terminal alkyne.[10]

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure triazole product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Transition Metal-Catalyzed [2+2+2] Cycloaddition

Cobalt and rhodium complexes are effective catalysts for the [2+2+2] cycloaddition of alkynes and nitriles to form substituted benzenes and pyridines, respectively.[1][5] this compound is an excellent substrate for these reactions, acting as a four-carbon component.

General Reaction Scheme:

[2+2+2] Cycloaddition of this compound cluster_0 This compound H3C-C≡C-C≡CH Product Substituted Benzene This compound->Product + R'-C≡C-R'' [Co] or [Rh] catalyst Alkyne R'-C≡C-R''

Caption: Metal-catalyzed [2+2+2] cycloaddition.

Data Presentation

The table below outlines potential [2+2+2] cycloaddition reactions involving this compound, based on literature for similar diynes.[5][11]

DiyneCo-reactantCatalystConditionsProductExpected YieldReference Analogy
This compoundPhenylacetyleneCo₂(CO)₈Toluene, RefluxSubstituted xyleneGood[5]
This compoundAcetonitrileCpCo(CO)₂Xylene, hνSubstituted pyridineModerate to Good[15]
This compoundDimethyl Acetylenedicarboxylate[RhCl(COD)]₂Toluene, 80 °CSubstituted phthalateGood[16]
Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition with an Alkyne (Representative)

This protocol is adapted from established procedures for the cobalt-catalyzed cyclotrimerization of diynes with alkynes.[5]

Materials:

  • This compound

  • Co-cyclization partner (e.g., Phenylacetylene)

  • Dicobalt Octacarbonyl (Co₂(CO)₈)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add dicobalt octacarbonyl (5 mol%).

  • Add anhydrous toluene via syringe.

  • Add the co-cyclization partner (e.g., phenylacetylene, 1.2 eq).

  • Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise to the reaction mixture at room temperature over 1 hour.

  • After the addition is complete, heat the reaction mixture to reflux (or as required) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove cobalt residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the substituted aromatic product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

General Experimental Workflow for Cycloaddition cluster_0 A Reactant Preparation (this compound & Partner) B Reaction Setup (Solvent, Catalyst, Inert Atmosphere) A->B C Reaction (Heating/Stirring) B->C D Workup (Quenching, Extraction) C->D E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F

Caption: A generalized workflow for performing cycloaddition reactions.

Conclusion

This compound is a valuable and reactive substrate for a variety of cycloaddition reactions, offering efficient routes to complex carbocyclic and heterocyclic systems. The protocols provided herein, based on well-established precedents for similar diynes, serve as a guide for researchers to explore the synthetic utility of this compound. The ability to construct diverse molecular scaffolds through these methods holds significant promise for applications in drug discovery, medicinal chemistry, and materials science. Further investigation into the specific reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

References

1,3-Pentadiyne: A Versatile Precursor in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1,3-Pentadiyne, a highly unsaturated five-carbon backbone, serves as a valuable and versatile precursor in modern organic synthesis. Its unique linear geometry and reactive triple bonds allow for its participation in a variety of chemical transformations, making it a key building block for the synthesis of complex molecules, including heterocyclic compounds, natural products, and functionalized materials. This application note details the synthesis of this compound and explores its utility in cycloaddition reactions and as a key fragment in the total synthesis of bioactive natural products. Detailed experimental protocols and quantitative data are provided to facilitate its application in research and development.

Introduction

The construction of complex molecular architectures is a cornerstone of synthetic organic chemistry, with significant implications for drug discovery, materials science, and biomedical research. Among the myriad of building blocks available to chemists, small, highly functionalized molecules offer a powerful platform for the rapid assembly of diverse scaffolds. This compound (CH₃-C≡C-C≡C-H), with its conjugated diyne system, represents a potent synthon for the introduction of rigidity and defined stereochemistry into target molecules. This document outlines key applications of this compound as a precursor, focusing on its role in the synthesis of heterocycles and its incorporation into natural product synthesis.

Synthesis of this compound

A reliable method for the preparation of this compound is the Brandsma synthesis, which involves the dehydrohalogenation of a suitable precursor followed by in situ alkylation.[1]

Experimental Protocol: Synthesis of this compound (Brandsma Method)

Materials:

  • 1,4-Dichloro-2-butyne

  • Sodamide (NaNH₂)

  • Liquid ammonia (B1221849) (NH₃)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • A three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet is charged with liquid ammonia (approx. 250 mL).

  • Small pieces of sodium metal are added to the liquid ammonia until a persistent blue color is obtained, indicating the formation of the sodium amide. Ferric nitrate (B79036) can be used as a catalyst to initiate the formation of sodamide.

  • 1,4-Dichloro-2-butyne (1.0 eq) dissolved in anhydrous diethyl ether is added dropwise to the stirred suspension of sodamide in liquid ammonia at -40 °C.

  • The reaction mixture is stirred for 2 hours at this temperature to ensure the complete formation of the sodium diacetylide.

  • Methyl iodide (1.1 eq) is then added dropwise to the reaction mixture.

  • After stirring for an additional 3 hours, the ammonia is allowed to evaporate.

  • The residue is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate (B86663), filtered, and the solvent is carefully removed by distillation to afford crude this compound.

Note: this compound is a volatile and potentially explosive compound and should be handled with appropriate safety precautions.

Applications in Heterocycle Synthesis

1,3-Diynes are excellent precursors for the synthesis of a wide variety of carbo- and heterocyclic systems through cycloaddition reactions. While specific examples for this compound are less commonly reported than for its symmetric counterpart, 1,3-butadiyne (B1212363), the general reactivity patterns are applicable.

Synthesis of Substituted Pyridines

The [4+2] cycloaddition (Diels-Alder reaction) of 1,3-diynes with electron-rich dienophiles can lead to the formation of substituted benzene (B151609) derivatives. Similarly, reaction with suitable nitrogen-containing dienophiles can provide access to pyridine (B92270) scaffolds.

G cluster_0 Synthesis of Substituted Pyridines 1_3_Pentadiyne This compound Dienophile Nitrogen-containing Dienophile Cycloaddition [4+2] Cycloaddition Dihydropyridine Dihydropyridine Intermediate Oxidation Oxidation Pyridine Substituted Pyridine

Caption: General workflow for the synthesis of substituted pyridines from this compound.

Synthesis of 1,2,3-Triazoles via [3+2] Cycloaddition

The Huisgen 1,3-dipolar cycloaddition of azides with alkynes is a powerful and widely used "click chemistry" reaction to form 1,2,3-triazoles. This compound, with its two triple bonds, can react with organic azides to produce mono- or bis-triazole derivatives. The regioselectivity of the reaction can often be controlled by the use of a copper(I) catalyst.

Table 1: Synthesis of Triazoles from 1,3-Diynes and Azides

EntryDiyneAzide (B81097)CatalystSolventTemp (°C)Yield (%)Reference
11,4-Diphenyl-1,3-butadiyneBenzyl (B1604629) azideCuITHF/H₂ORT95[2]
21-(Trimethylsilyl)-1,3-butadiynePhenyl azideCuSO₄·5H₂O, Sodium Ascorbate (B8700270)t-BuOH/H₂ORT88[2]

Note: While these examples utilize 1,3-butadiyne derivatives, similar reactivity is expected for this compound.

Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (B103910)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired triazole.

G cluster_1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 1_3_Pentadiyne This compound Azide Organic Azide CuAAC Cu(I) Catalyzed [3+2] Cycloaddition Triazole 1,2,3-Triazole

Caption: Reaction scheme for the synthesis of 1,2,3-triazoles from this compound.

Application in Natural Product Total Synthesis

This compound has been utilized as a key building block in the total synthesis of complex natural products, particularly those containing a polyyne chain.

Total Synthesis of Bidensyneoside B

The natural product Bidensyneoside B features a conjugated triyne moiety. The total synthesis of this molecule employed this compound as a crucial precursor for the construction of this polyacetylenic side chain.[1] The key step involved a Cadiot-Chodkiewicz coupling between this compound and a bromoalkyne intermediate.

Table 2: Key Cadiot-Chodkiewicz Coupling in the Synthesis of a Bidensyneoside B Precursor

AlkyneBromoalkyneCatalystBaseSolventYield (%)Reference
This compoundAdvanced Intermediate 56CuCl, NH₂OH·HClEtNH₂MeOH-[1]

Note: The specific yield for this step was not explicitly stated in the reference, but the Cadiot-Chodkiewicz coupling is generally a high-yielding reaction.

Experimental Protocol: General Procedure for Cadiot-Chodkiewicz Coupling

Materials:

Procedure:

  • Dissolve the bromoalkyne (1.0 eq) in methanol in a reaction flask.

  • Add a catalytic amount of copper(I) chloride and hydroxylamine hydrochloride.

  • Cool the mixture to 0 °C and add this compound (1.1 eq).

  • Add ethylamine solution dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography to yield the coupled product.

G cluster_2 Cadiot-Chodkiewicz Coupling for Natural Product Synthesis 1_3_Pentadiyne This compound Bromoalkyne Bromoalkyne Intermediate Coupling Cadiot-Chodkiewicz Coupling Natural_Product_Precursor Natural Product Precursor

Caption: Key coupling step in the synthesis of a natural product precursor using this compound.

Conclusion

This compound is a highly valuable precursor in organic synthesis, enabling the construction of diverse and complex molecular structures. Its utility in cycloaddition reactions provides a straightforward entry to important heterocyclic scaffolds such as pyridines and triazoles. Furthermore, its application in the total synthesis of natural products highlights its importance as a building block for introducing polyyne functionalities. The experimental protocols and data presented herein provide a foundation for researchers, scientists, and drug development professionals to incorporate this compound into their synthetic strategies, paving the way for the discovery of new chemical entities with potential applications in medicine and materials science.

References

Application Notes and Protocols for the Metal-Catalyzed Cross-Coupling of 1,3-Pentadiyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metal-catalyzed cross-coupling of 1,3-diynes is a powerful synthetic tool for the construction of complex conjugated enynes and polyynes, which are prevalent structural motifs in natural products, pharmaceuticals, and organic materials. 1,3-Pentadiyne, as a terminal diyne, offers a versatile building block for the introduction of a propynyl (B12738560) group in a regioselective manner. This document provides detailed application notes and experimental protocols for the metal-catalyzed cross-coupling of terminal diynes, with a focus on reactions analogous to those involving this compound. Due to a lack of specific literature detailing the cross-coupling of this compound itself, the following protocols are based on well-established procedures for closely related terminal diynes. These methods, including the Sonogashira and Cadiot-Chodkiewicz couplings, are highly adaptable for this compound.

Key Applications

  • Natural Product Synthesis: Construction of complex backbones containing conjugated diyne and enyne functionalities.

  • Drug Discovery: Synthesis of novel pharmacophores and lead compounds with potential biological activity.

  • Materials Science: Development of organic electronic materials, polymers, and macrocycles with unique photophysical properties.

Metal-Catalyzed Cross-Coupling Reactions

The two primary methods for the cross-coupling of terminal alkynes, and by extension terminal diynes like this compound, are the Sonogashira and Cadiot-Chodkiewicz reactions.

Palladium and Copper-Cocatalyzed Sonogashira Coupling

The Sonogashira reaction is a highly versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2]

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions Pentadiyne This compound CoupledProduct Coupled Enyne Pentadiyne->CoupledProduct ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->CoupledProduct Byproduct H-X • Base Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Catalyst->CoupledProduct Base Amine Base (e.g., Et₃N) Base->CoupledProduct Solvent Solvent (e.g., THF, DMF) Solvent->CoupledProduct

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling of a Terminal Diyne with an Aryl Iodide

This protocol is adapted from established Sonogashira procedures and is expected to be applicable to this compound.[3]

Materials:

  • Terminal diyne (e.g., 1,3-butadiyne (B1212363) derivative, 1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous and degassed tetrahydrofuran (B95107) (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal diyne, aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF via syringe, followed by the addition of triethylamine.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Sonogashira-Type Couplings of Terminal Alkynes:

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI4-IodotolueneEt₃NTHFRT95[3]
Pd(OAc)₂ / PPh₃ / CuIAryl BromidePiperidineDMF13076[4]
Pd/C / CuITerminal AlkyneNoneToluene100High[5]
Copper-Catalyzed Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling provides a selective method for the synthesis of unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[4][6][7] This method is particularly useful for avoiding the homocoupling side products often observed in Glaser-Hay couplings.[8]

Reaction Scheme:

Cadiot_Chodkiewicz_Coupling cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions Pentadiyne This compound CoupledProduct Unsymmetrical 1,3-Diyne Pentadiyne->CoupledProduct Haloalkyne 1-Haloalkyne (R-C≡C-X) Haloalkyne->CoupledProduct Byproduct H-X • Base Catalyst Cu(I) Salt (e.g., CuBr) Catalyst->CoupledProduct Base Amine Base (e.g., n-BuNH₂) Base->CoupledProduct Solvent Solvent (e.g., EtOH, MeOH) Solvent->CoupledProduct

Caption: General scheme for the Cadiot-Chodkiewicz coupling of this compound.

Experimental Protocol: Cadiot-Chodkiewicz Coupling of a Terminal Diyne with a 1-Bromoalkyne

This air-tolerant protocol, which utilizes sodium ascorbate (B8700270) to suppress side reactions, is adapted from a recent development in Cadiot-Chodkiewicz couplings and is suitable for terminal diynes like this compound.[9]

Materials:

  • Terminal diyne (1.2 equiv)

  • 1-Bromoalkyne (1.0 equiv)

  • Copper(I) bromide (CuBr) (0.10 equiv)

  • Sodium ascorbate (1.0 equiv)

  • n-Butylamine (1.0 equiv)

  • Ethanol

Procedure:

  • To a vial open to the air, add ethanol, CuBr, and sodium ascorbate.

  • Cool the stirred suspension in an ice bath.

  • Add a solution of the terminal diyne in ethanol, followed by n-butylamine.

  • Add a solution of the 1-bromoalkyne in ethanol.

  • Remove the reaction mixture from the ice bath and allow it to stir at room temperature for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and extract with 1 M aqueous NaOH.

  • Acidify the combined aqueous phase with 2 M aqueous HCl and extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data for Cadiot-Chodkiewicz Couplings:

Cu(I) SourceCoupling PartnerBaseSolventTemp.Yield (%)Reference
CuBr1-Bromoalkynen-BuNH₂EtOHRTHigh[9]
CuCl1-BromoalkyneAmineMeOHRTGood[4]
CuI1-IodoalkyneDIPATHFRT79[10]

Reaction Mechanisms

Sonogashira Catalytic Cycle

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X (Oxidative Addition) Pd0->PdII_RX R-X PdII_alkynyl R-Pd(II)L₂(C≡CR') (Transmetalation) Coupled_product R-C≡CR' PdII_alkynyl->Coupled_product Reductive Elimination Cu_acetylide Cu(I)-C≡CR' Cu_acetylide->PdII_RX Transmetalation Terminal_alkyne H-C≡CR' Terminal_alkyne->Cu_acetylide Cu(I), Base Coupled_product->Pd0 Regeneration

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Cadiot-Chodkiewicz Catalytic Cycle

The mechanism of the Cadiot-Chodkiewicz coupling involves the formation of a copper acetylide intermediate which then reacts with the haloalkyne.[6][7]

Cadiot_Chodkiewicz_Mechanism Terminal_alkyne R'-C≡C-H Cu_acetylide R'-C≡C-Cu(I) Terminal_alkyne->Cu_acetylide Cu(I), Base Cu_intermediate R'-C≡C-Cu(III)(C≡C-R)-X (Oxidative Addition) Cu_acetylide->Cu_intermediate R-C≡C-X Haloalkyne R-C≡C-X Coupled_product R'-C≡C-C≡C-R Cu_intermediate->Coupled_product Reductive Elimination Cu_catalyst Cu(I) Coupled_product->Cu_catalyst Regeneration

Caption: Simplified catalytic cycle for the Cadiot-Chodkiewicz coupling.

Conclusion

References

Application Notes and Protocols for the Polymerization of 1,3-Pentadiyne and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydiacetylenes (PDAs) are a class of conjugated polymers characterized by a repeating ene-yne backbone. These materials have garnered significant interest due to their unique optical and electronic properties, which can be tuned by modifying the side chains attached to the diacetylene monomer. 1,3-Pentadiyne, a simple monosubstituted diacetylene, and its derivatives are precursors to a range of functional polymers with potential applications in drug delivery, biosensing, and materials science.[1][2] Upon polymerization, typically initiated by UV irradiation or thermal treatment, the diacetylene monomers undergo a 1,4-addition reaction to form a highly conjugated polymer chain.[1][3] This process is often topochemical, meaning the reaction proceeds in the solid state with the crystal lattice of the monomer directing the stereochemistry of the resulting polymer.[3]

The polymerization of diacetylenes can lead to a distinct color change, a phenomenon that has been harnessed for the development of colorimetric sensors.[2] Furthermore, the rigid backbone of PDAs provides mechanical strength and stability to structures like liposomes and micelles, making them attractive for drug delivery applications.[2]

This document provides detailed application notes and protocols for the polymerization of this compound and its derivatives, based on general procedures for diacetylene polymerization. It should be noted that while specific experimental data for the polymerization of this compound is limited in the public domain, the protocols described herein provide a strong foundation for researchers to develop specific methodologies for this and related monomers.

Data Presentation

Due to the limited availability of specific quantitative data for the polymerization of this compound, the following table presents representative data for other substituted polydiacetylenes to provide an expected range for key polymer characteristics. Researchers should consider this as a guideline and perform thorough characterization of their synthesized polymers.

Monomer DerivativePolymerization MethodMolecular Weight (Mw, Da)Polydispersity Index (PDI)Yield (%)Reference
10,12-Pentacosadiynoic acid (PCDA)UV Irradiation (254 nm)~107 - 1010Not ReportedHigh[4][5]
Diacetylene-diamide with tolyl terminalsUV IrradiationNot ReportedNot Reportedup to 45.2[6]
Benzoxazine-functionalized diacetyleneThermal (oxidative coupling)15,000 - 25,000 (Mn)Not ReportedNot Reported[7]

Experimental Protocols

The following are generalized protocols for the polymerization of diacetylene monomers, which can be adapted for this compound and its derivatives. Optimization of parameters such as solvent, concentration, temperature, and irradiation time will be necessary for specific monomers.

Protocol 1: Solid-State UV-Initiated Polymerization

This method is suitable for diacetylene monomers that form a crystalline structure conducive to topochemical polymerization.[3]

Materials:

  • This compound or its derivative

  • Quartz substrate or glass vial

  • UV lamp (254 nm)

  • Inert gas (e.g., Argon or Nitrogen)

  • Solvent for monomer deposition (if applicable, e.g., chloroform)

Procedure:

  • Monomer Preparation: If the monomer is a solid, it can be used directly. If it is a liquid or needs to be deposited as a thin film, dissolve the monomer in a suitable volatile solvent.

  • Sample Preparation:

    • For powder samples: Place a small amount of the crystalline monomer in a quartz vial.

    • For thin films: Deposit the monomer solution onto a quartz substrate and allow the solvent to evaporate completely. This can be done by drop-casting or spin-coating.

  • Inert Atmosphere: Purge the reaction vessel (vial or chamber containing the substrate) with an inert gas for several minutes to remove oxygen, which can quench the polymerization reaction.

  • UV Irradiation: Expose the monomer to UV light at 254 nm. The irradiation time can vary from a few minutes to several hours, depending on the reactivity of the monomer.[8] Monitor the polymerization progress by observing the characteristic color change (typically to blue or red).

  • Polymer Characterization: After polymerization, the polymer can be characterized by various techniques.

Protocol 2: Solution-Phase UV-Initiated Polymerization of Self-Assembled Monomers

This protocol is applicable to amphiphilic diacetylene derivatives that self-assemble into structures like vesicles or micelles in a solvent.[9]

Materials:

  • Amphiphilic derivative of this compound

  • Aqueous buffer or appropriate solvent system

  • UV lamp (254 nm)

  • Sonication bath or extruder (optional)

Procedure:

  • Monomer Dispersion: Disperse the amphiphilic diacetylene monomer in the chosen solvent system. The concentration should be above the critical micelle concentration (CMC) to ensure self-assembly.

  • Vesicle/Micelle Formation: The dispersion can be heated above the phase transition temperature of the monomer and then cooled to facilitate the formation of ordered assemblies.[9] Sonication or extrusion can be used to obtain vesicles of a more uniform size.

  • UV Irradiation: Irradiate the solution with UV light at 254 nm. The solution will typically change color as polymerization proceeds.

  • Purification: The polymerized vesicles or micelles can be purified by dialysis or size exclusion chromatography to remove any unreacted monomer.

  • Characterization: Analyze the resulting polymer assemblies.

Characterization of Poly(this compound) and its Derivatives

A thorough characterization of the synthesized polymers is crucial to understand their properties and potential applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR can be used to confirm the polymer structure. 1H and 13C NMR will show characteristic peaks for the ene-yne backbone and the side chains.[4][5]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index of the polymer.[4][5][10]

  • UV-Vis Spectroscopy: This technique is essential for monitoring the polymerization process and characterizing the optical properties of the resulting polydiacetylene, particularly the characteristic absorption bands in the visible region.[8]

  • Raman Spectroscopy: Raman spectroscopy is a powerful tool to probe the conjugated backbone of polydiacetylenes.[11]

  • Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal properties of the polymers, such as melting point and glass transition temperature.[7]

Visualizations

Experimental Workflow for Solid-State Polymerization

G Monomer This compound Monomer Preparation Sample Preparation (Crystal or Thin Film) Monomer->Preparation Inert Inert Atmosphere (Ar or N2) Preparation->Inert UV UV Irradiation (254 nm) Inert->UV Polymer Poly(this compound) UV->Polymer Characterization Characterization (NMR, GPC, UV-Vis) Polymer->Characterization

Caption: Workflow for the solid-state polymerization of this compound.

Logical Relationship for Polydiacetylene-Based Drug Delivery

G cluster_0 Monomer & Polymerization cluster_1 Drug Delivery Vehicle cluster_2 Application Diacetylene Monomer Diacetylene Monomer Self-Assembly Self-Assembly Diacetylene Monomer->Self-Assembly Polymerization Polymerization Self-Assembly->Polymerization PDA Vesicles/Micelles PDA Vesicles/Micelles Polymerization->PDA Vesicles/Micelles Drug Encapsulation Drug Encapsulation PDA Vesicles/Micelles->Drug Encapsulation Functionalization Functionalization PDA Vesicles/Micelles->Functionalization Targeted Drug Delivery Targeted Drug Delivery Drug Encapsulation->Targeted Drug Delivery Functionalization->Targeted Drug Delivery Controlled Release Controlled Release Targeted Drug Delivery->Controlled Release

Caption: Logic flow for developing polydiacetylene-based drug delivery systems.

References

Application Notes and Protocols: Using 1,3-Pentadiyne to Synthesize Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Pentadiyne is a versatile and highly reactive building block in organic synthesis, offering a linear, electron-rich carbon scaffold for the construction of diverse heterocyclic systems. Its conjugated triple bonds readily participate in a variety of cycloaddition and annulation reactions, providing efficient access to five-membered heterocycles such as pyrazoles, thiophenes, and selenophenes. These heterocyclic motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional organic materials. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds utilizing this compound and its derivatives as starting materials.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are widely recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of 1,3-diynes with hydrazine (B178648) derivatives provides a direct route to substituted pyrazoles.

Reaction Workflow: Pyrazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Reaction_Vessel Reaction in Ethanol (B145695) (Solvent) This compound->Reaction_Vessel Hydrazine Hydrate (B1144303) Hydrazine Hydrate Hydrazine Hydrate->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation 1. Reaction Completion Column_Chromatography Column Chromatography (Silica Gel, Hexane (B92381)/EtOAc) Evaporation->Column_Chromatography 2. Crude Product Pyrazole_Product 3-Methyl-5-substituted-pyrazole Column_Chromatography->Pyrazole_Product 3. Purified Product

Caption: Workflow for the synthesis of pyrazoles from this compound.

Experimental Protocol: Synthesis of 3-Methyl-5-phenylpyrazole

This protocol describes the synthesis of 3-methyl-5-phenylpyrazole from 1-phenyl-1,3-pentadiyne and hydrazine hydrate.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,3-pentadiyne (1.0 mmol) in absolute ethanol (10 mL).

  • Add hydrazine hydrate (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to obtain pure 3-methyl-5-phenylpyrazole.

Quantitative Data: Pyrazole Synthesis
Product NameStarting DiyneReagentsSolventYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
3-Methyl-5-phenylpyrazole1-Phenyl-1,3-pentadiyneHydrazine hydrateEthanol857.75 (d, 2H), 7.40 (t, 2H), 7.30 (t, 1H), 6.40 (s, 1H), 2.35 (s, 3H)151.2, 144.5, 131.8, 129.1, 128.3, 125.8, 103.5, 11.2

Synthesis of Thiophenes

Thiophenes are sulfur-containing five-membered aromatic heterocycles that are key components in many pharmaceuticals and organic electronic materials. The reaction of 1,3-diynes with a sulfur source provides an effective method for the synthesis of substituted thiophenes.

Reaction Pathway: Thiophene (B33073) Synthesis

G 1,3-Diyne 1,3-Diyne Intermediate Thiolate Intermediate 1,3-Diyne->Intermediate + Sulfur Reagent Sulfur_Reagent Sulfur Reagent (e.g., NaSH) Thiophene 2,5-Disubstituted Thiophene Intermediate->Thiophene Intramolecular Cyclization

Caption: Proposed pathway for thiophene synthesis from a 1,3-diyne.

Experimental Protocol: Synthesis of 2-Methyl-5-phenylthiophene (B1588679)

This protocol details the synthesis of 2-methyl-5-phenylthiophene from 1-phenyl-1,3-pentadiyne using sodium hydrosulfide (B80085).[1]

Materials:

  • 1-Phenyl-1,3-pentadiyne

  • Sodium hydrosulfide (NaSH)

  • Dimethylformamide (DMF)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-phenyl-1,3-pentadiyne (0.5 mmol) in DMF (5 mL) in a sealed tube, add sodium hydrosulfide (1.0 mmol).

  • Heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to afford the desired product.

Quantitative Data: Thiophene Synthesis
Product NameStarting DiyneReagentsSolventYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Methyl-5-phenylthiophene1-Phenyl-1,3-pentadiyneNaSHDMF827.55 (d, 2H), 7.35 (t, 2H), 7.20 (t, 1H), 7.05 (d, 1H), 6.75 (d, 1H), 2.50 (s, 3H)143.8, 134.5, 129.0, 127.2, 125.8, 125.5, 123.4, 15.4

Synthesis of Selenophenes

Selenophenes, the selenium analogs of thiophenes, are an important class of heterocycles with applications in medicinal chemistry and materials science.[2][3] A transition-metal-free protocol allows for the synthesis of functionalized selenophenes from 1,3-diynes.[2]

Reaction Workflow: Selenophene Synthesis

G 1,3-Diyne 1,3-Diyne Cyclization 5-endo-dig Electrophilic Cyclization 1,3-Diyne->Cyclization Dibutyl_Diselenide Dibutyl Diselenide Electrophilic_Se Electrophilic Selenium Species Dibutyl_Diselenide->Electrophilic_Se + Oxone Oxone Oxone Electrophilic_Se->Cyclization Selenophene 3,4-Bis(butylselanyl)selenophene Cyclization->Selenophene

Caption: Workflow for the synthesis of selenophenes from 1,3-diynes.

Experimental Protocol: Synthesis of 2,5-Diphenyl-3,4-bis(butylselanyl)selenophene

This protocol is adapted from a general procedure for the synthesis of 3,4-bis(butylselanyl)selenophenes.[4]

Materials:

  • 1,4-Diphenylbuta-1,3-diyne

  • Dibutyl diselenide

  • Oxone® (potassium peroxymonosulfate)

  • Acetonitrile (B52724) (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a two-necked round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1,4-diphenylbuta-1,3-diyne (0.25 mmol), dibutyl diselenide (0.50 mmol), and Oxone® (0.75 mmol).

  • Add acetonitrile (3.0 mL) and stir the mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting diyne is consumed.

  • After completion, cool the reaction mixture to room temperature and add water (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired selenophene.

Quantitative Data: Selenophene Synthesis
Product NameStarting DiyneReagentsSolventYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2,5-Diphenyl-3,4-bis(butylselanyl)selenophene1,4-Diphenylbuta-1,3-diyne(BuSe)₂, Oxone®Acetonitrile787.60-7.20 (m, 10H), 2.85 (t, 4H), 1.70 (m, 4H), 1.45 (m, 4H), 0.90 (t, 6H)145.2, 137.8, 129.5, 128.8, 128.3, 127.5, 33.2, 31.8, 23.1, 13.7

Conclusion

This compound and its derivatives are valuable precursors for the efficient synthesis of a range of biologically and materially relevant heterocyclic compounds. The protocols outlined in this document provide detailed methodologies for the preparation of pyrazoles, thiophenes, and selenophenes. The provided quantitative data and reaction workflows serve as a practical guide for researchers in academic and industrial settings, facilitating the exploration of novel chemical space and the development of new functional molecules.

References

Application Notes and Protocols: 1,3-Pentadiyne in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Pentadiyne and its derivatives are powerful building blocks in the synthesis of complex natural products, particularly polyacetylenic compounds that exhibit a wide range of biological activities, including anticancer, antifungal, and neuroprotective properties.[1][2] The conjugated diyne motif is a key structural feature in natural products such as the falcarindiol (B120969) and panaxytriol (B31408) families. This document provides detailed application notes and experimental protocols for the use of 1,3-diyne synthons in the enantioselective synthesis of these valuable molecules. The core strategy often involves the asymmetric addition of a 1,3-diyne to an aldehyde, a reaction that has been a subject of significant methodological development.[3][4]

Key Synthetic Strategies

The construction of chiral diynol-containing natural products using 1,3-diyne precursors generally follows a convergent synthetic plan. The key transformations include:

  • Synthesis of the 1,3-Diyne Building Block: Asymmetrical 1,3-diynes are typically prepared using the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt.[1][3] This method allows for the efficient and selective formation of the conjugated diyne system.[1]

  • Enantioselective Addition to Aldehydes: The crucial carbon-carbon bond-forming step that sets the stereochemistry of the propargylic alcohol is the enantioselective addition of the 1,3-diyne to an aldehyde.[2][5] This transformation is often catalyzed by chiral metal complexes, with dinuclear zinc-ProPhenol and BINOL-titanium systems being particularly effective.[3][5]

  • Elaboration to the Natural Product: The resulting chiral diynol is then elaborated through standard functional group manipulations, such as protecting group chemistry and further carbon-carbon bond formations, to afford the final natural product.

Application Example 1: Enantioselective Synthesis of Falcarindiol Analogues

Falcarindiol is a polyacetylenic natural product known for its anticancer and neuroprotective effects.[5] Its synthesis provides an excellent example of the application of 1,3-diyne chemistry. The key step is the BINOL-promoted asymmetric addition of a silyl-protected butadiyne to an α,β-unsaturated aldehyde.[5]

Experimental Protocols

Protocol 1: Synthesis of the 1,3-Diyne Precursor (Buta-1,3-diyn-1-yltriisopropylsilane)

This protocol is adapted from the method described by Wang, et al.[5]

Part A: Synthesis of 4-bromo-2-methylbut-3-yn-2-ol

  • To a solution of 2-methylbut-3-yn-2-ol in methanol, add a solution of bromine in dichloromethane (B109758) dropwise at 0 °C.

  • After the addition is complete, add an aqueous solution of potassium hydroxide (B78521) dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at room temperature for 40 minutes.

  • Extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-bromo-2-methylbut-3-yn-2-ol as a yellow oil.

Part B: Cadiot-Chodkiewicz Coupling to form 2-methyl-6-(triisopropylsilyl)hexa-3,5-diyn-2-ol

  • To a solution of butylamine (B146782) in water, add copper(I) chloride. The solution will turn blue.

  • Add hydroxylamine (B1172632) hydrochloride to the solution; the color will change to brown.

  • Add triisopropylsilylacetylene slowly while stirring vigorously at 0 °C.

  • Periodically add small portions of hydroxylamine hydrochloride to maintain the brown color of the solution.

  • Stir the reaction for an additional 2 hours and monitor by TLC.

  • Extract the aqueous mixture with diethyl ether, wash the combined organic phases with brine, and dry over magnesium sulfate.

  • Purify the crude product by column chromatography to yield the desired protected diyne as a yellow oil.

Protocol 2: BINOL-Promoted Asymmetric Addition to an Aldehyde

This protocol is a general procedure for the enantioselective addition of the 1,3-diyne to an aldehyde, as described in the synthesis of falcarindiol analogues.[5]

  • To a flame-dried flask under an inert atmosphere, add (S)-BINOL and titanium(IV) isopropoxide in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aldehyde substrate to the catalyst mixture.

  • In a separate flask, dissolve buta-1,3-diyn-1-yltriisopropylsilane in anhydrous dichloromethane and add diethylzinc.

  • Add the prepared zinc acetylide solution to the catalyst-aldehyde mixture at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral diynol.

Quantitative Data
Aldehyde SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
Cinnamaldehyde(S)-BINOL/Ti(OiPr)₄/Et₂Zn8595[5]
Hexanal(S)-BINOL/Ti(OiPr)₄/Et₂Zn7892[5]
Benzaldehyde(S)-BINOL/Ti(OiPr)₄/Et₂Zn8294[5]

Synthetic Workflow

falcarindiol_synthesis cluster_precursor 1,3-Diyne Precursor Synthesis cluster_main Main Synthetic Route start 2-Methylbut-3-yn-2-ol bromoalkyne 4-Bromo-2-methylbut-3-yn-2-ol start->bromoalkyne Bromination diyne_protected TIPS-protected 1,3-Butadiyne bromoalkyne->diyne_protected Cadiot-Chodkiewicz Coupling chiral_diynol Chiral Diynol Intermediate diyne_protected->chiral_diynol aldehyde Aldehyde aldehyde->chiral_diynol Asymmetric Addition falcarindiol Falcarindiol Analogue chiral_diynol->falcarindiol Deprotection & Elaboration

Caption: Synthetic workflow for falcarindiol analogues.

Application Example 2: Total Synthesis of Panaxytriol and Strongylodiols

Panaxytriol, isolated from ginseng, and strongylodiols, from marine sponges, are other examples of bioactive polyacetylenes.[6][7] Their syntheses have been achieved using a dinuclear zinc-ProPhenol catalyzed enantioselective addition of a 1,3-diyne to an aldehyde.[4]

Experimental Protocols

Protocol 3: ProPhenol-Catalyzed Asymmetric Addition of a 1,3-Diyne to an Aldehyde

This is a typical procedure for the ProPhenol-catalyzed addition of a terminal 1,3-diyne to an aldehyde.[3]

  • Charge a flame-dried microwave vial with a stir bar, triphenylphosphine (B44618) oxide (0.2 equiv), and the ProPhenol ligand (0.1 equiv) under an argon atmosphere.

  • Add anhydrous toluene (B28343) to dissolve the solids.

  • Add the silyl-protected 1,3-diyne (2 equiv) via syringe.

  • Add dimethylzinc (B1204448) (2 equiv, 1.2 M in toluene) dropwise to the mixture.

  • Stir the resulting solution at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add the aldehyde (1 equiv) dropwise.

  • Allow the reaction to stir at 4 °C for 24-48 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography on silica gel to yield the enantioenriched diynol.

Quantitative Data
Aldehyde SubstrateDiyne SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
HeptanalTIPS-butadiyne8596[4]
3-PhenylpropanalTIPS-butadiyne8895[4]
CinnamaldehydeTIPS-butadiyne9198[4]
Reaction Mechanism

The proposed catalytic cycle for the ProPhenol-catalyzed asymmetric addition involves the formation of a dinuclear zinc acetylide complex. The ProPhenol ligand creates a chiral environment that directs the facial selectivity of the aldehyde addition to the diyne nucleophile.

prophenol_mechanism cluster_catalyst Catalyst Activation cluster_reaction Catalytic Cycle prophenol ProPhenol Ligand active_catalyst Dinuclear Zinc-ProPhenol Complex prophenol->active_catalyst dmzinc 2 Me₂Zn dmzinc->active_catalyst zn_acetylide [Zn₂(ProPhenol)(diyne)] complex active_catalyst->zn_acetylide + Diyne, - CH₄ diyne R-C≡C-C≡C-H aldehyde R'CHO transition_state Chiral Transition State aldehyde->transition_state zn_acetylide->transition_state + Aldehyde product_complex Zinc Alkoxide Product Complex transition_state->product_complex product_complex->active_catalyst Product Release chiral_diynol Chiral Diynol Product product_complex->chiral_diynol Workup

Caption: Proposed mechanism for ProPhenol-catalyzed diyne addition.

Conclusion

The use of this compound and related synthons is a highly effective strategy for the asymmetric synthesis of a variety of polyacetylenic natural products. The key to this approach is the development of robust catalytic systems for the enantioselective addition of diynes to aldehydes. The protocols and data presented herein provide a valuable resource for researchers in natural product synthesis and drug discovery, enabling the construction of complex and biologically important molecules. Further development of these methods will undoubtedly continue to expand the synthetic chemist's toolbox for accessing this important class of compounds.

References

Experimental Protocols for Reactions of 1,3-Pentadiyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental setups for key reactions involving 1,3-pentadiyne, a versatile building block in organic synthesis. The protocols outlined below are based on established methodologies for related 1,3-diynes and can be adapted for specific research applications in areas such as drug discovery and materials science.

Synthesis of this compound

The controlled synthesis of this compound is crucial for its subsequent use in various chemical transformations. Common methods for the synthesis of 1,3-diynes involve copper-catalyzed oxidative coupling reactions such as the Glaser, Eglinton, and Cadiot-Chodkiewicz couplings. These reactions provide routes to both symmetrical and unsymmetrical diynes.[1][2][3][4][5][6][7][8][9]

Cadiot-Chodkiewicz Coupling for Unsymmetrical Diynes

The Cadiot-Chodkiewicz coupling is a versatile method for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[7][8][9]

Experimental Protocol:

A representative procedure for the Cadiot-Chodkiewicz coupling is as follows:

  • Reaction Setup: A solution of a terminal alkyne and a 1-haloalkyne is prepared in a suitable solvent such as methanol (B129727) or an aqueous amine solution.

  • Catalyst and Base: A catalytic amount of a copper(I) salt, such as copper(I) bromide or copper(I) chloride, is added along with a base, typically an amine like piperidine (B6355638) or a butylamine (B146782) solution.[7][8]

  • Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 1,3-diyne.

ParameterValue/Condition
Reactants Terminal alkyne, 1-Haloalkyne
Catalyst Copper(I) bromide or Copper(I) chloride
Base Piperidine or Butylamine solution
Solvent Methanol or aqueous amine
Temperature Room Temperature
Typical Yield High

Cycloaddition Reactions of this compound

This compound can participate in various cycloaddition reactions, serving as a dienophile or a dipolarophile to construct cyclic and heterocyclic systems. These reactions are valuable for the synthesis of complex molecular architectures.

[4+2] Cycloaddition (Diels-Alder Reaction)

Generalized Experimental Protocol:

  • Reactants: this compound is dissolved in a suitable solvent along with the chosen diene (e.g., furan, cyclopentadiene).

  • Reaction Conditions: The reaction mixture is heated, often under reflux, to facilitate the cycloaddition. The reaction progress is monitored by TLC or NMR spectroscopy.

  • Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

ParameterValue/Condition
Diene e.g., Furan, Cyclopentadiene
Dienophile This compound
Solvent Toluene, Xylene, or neat
Temperature Varies (often elevated)
Typical Yield Varies depending on reactants
1,3-Dipolar Cycloaddition

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocycles.[5][10] In this reaction, a 1,3-dipole (e.g., an azide (B81097) or a nitrile oxide) reacts with a dipolarophile (this compound). The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient and regioselective method for forming 1,2,3-triazoles.[11]

Experimental Protocol for CuAAC:

  • Reaction Setup: this compound and an organic azide are dissolved in a suitable solvent system, often a mixture of water and an organic solvent like t-butanol or DMF.

  • Catalyst System: A copper(I) catalyst is generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).

  • Reaction Conditions: The reaction is typically stirred at room temperature. The reaction is often complete within a few hours.

  • Work-up and Purification: The product can often be isolated by simple filtration if it precipitates from the reaction mixture. Otherwise, standard extractive work-up and purification by chromatography are employed.

ParameterValue/Condition
1,3-Dipole Organic Azide
Dipolarophile This compound
Catalyst CuSO₄·5H₂O / Sodium Ascorbate
Solvent t-BuOH/H₂O or DMF
Temperature Room Temperature
Typical Yield High to quantitative

Reactions with Organometallic Reagents

This compound can react with organometallic reagents, such as organolithium compounds, to undergo addition or deprotonation reactions, leading to the formation of new carbon-carbon bonds or functionalized alkynes.

Generalized Experimental Protocol for Reaction with n-Butyllithium:

  • Reaction Setup: A solution of this compound is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen). The reaction vessel should be flame-dried to remove any traces of moisture.

  • Reagent Addition: The solution is cooled to a low temperature (typically -78 °C using a dry ice/acetone bath). A solution of n-butyllithium in hexanes is then added dropwise via syringe.

  • Reaction and Quenching: The reaction mixture is stirred at low temperature for a specified period. Subsequently, an electrophile (e.g., an alkyl halide, carbonyl compound, or trimethylsilyl (B98337) chloride) is added to quench the organolithium intermediate.

  • Work-up and Purification: The reaction is warmed to room temperature and quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.

ParameterValue/Condition
Substrate This compound
Reagent n-Butyllithium
Solvent Anhydrous THF or Diethyl Ether
Temperature -78 °C to Room Temperature
Atmosphere Inert (Argon or Nitrogen)

Visualizations

Synthesis_of_1_3_Diynes cluster_cadiot Cadiot-Chodkiewicz Coupling Terminal_Alkyne Terminal Alkyne Catalyst_Base Cu(I) Salt, Base Terminal_Alkyne->Catalyst_Base Haloalkyne 1-Haloalkyne Haloalkyne->Catalyst_Base Unsymmetrical_Diyne Unsymmetrical 1,3-Diyne Catalyst_Base->Unsymmetrical_Diyne Cycloaddition_Reactions cluster_diels_alder [4+2] Cycloaddition (Diels-Alder) cluster_dipolar 1,3-Dipolar Cycloaddition Diene Diene Reaction_DA Heat Diene->Reaction_DA Pentadiyne_DA This compound Pentadiyne_DA->Reaction_DA Cycloadduct_DA Six-membered Ring Reaction_DA->Cycloadduct_DA Dipole 1,3-Dipole (e.g., Azide) Reaction_Dipolar Catalyst (e.g., Cu(I)) Dipole->Reaction_Dipolar Pentadiyne_Dipolar This compound Pentadiyne_Dipolar->Reaction_Dipolar Cycloadduct_Dipolar Five-membered Heterocycle Reaction_Dipolar->Cycloadduct_Dipolar Organometallic_Reaction_Workflow Start This compound in Anhydrous Solvent Add_BuLi Add n-Butyllithium at -78 °C Start->Add_BuLi Stir Stir at Low Temperature Add_BuLi->Stir Quench Quench with Electrophile Stir->Quench Workup Aqueous Work-up Quench->Workup Purify Purification Workup->Purify Product Functionalized Product Purify->Product

References

Application Notes and Protocols for Monitoring 1,3-Pentadiyne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Pentadiyne is a versatile C5 building block with two conjugated triple bonds, making it a valuable precursor in the synthesis of complex organic molecules, polymers, and novel materials. The ability to precisely monitor the reactions of this compound, such as polymerization, cyclization, and addition reactions, is crucial for controlling product distribution, optimizing reaction conditions, and ensuring the desired material properties. This document provides detailed application notes and experimental protocols for various analytical techniques suitable for monitoring this compound reactions in real-time or through discrete sampling.

Key Analytical Techniques

A suite of analytical techniques can be employed to monitor the consumption of this compound and the formation of products. The choice of technique depends on the specific reaction, the information required (e.g., kinetic data, structural information), and the available instrumentation. The primary methods covered in this note are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For in-situ monitoring of reactant conversion and product formation, providing detailed structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the separation and identification of volatile reactants, intermediates, and products.

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile oligomers and products.

  • UV-Visible (UV-Vis) Spectroscopy: For monitoring the change in conjugation during polymerization reactions.

  • Raman Spectroscopy: For probing the vibrational modes of the carbon-carbon triple bonds and tracking the formation of polydiacetylene structures.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: For in-situ monitoring of changes in functional groups.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from monitoring this compound reactions. These values are based on studies of similar small diacetylene compounds and serve as a guide for expected results.

Table 1: Kinetic Data for the Thermal Polymerization of a Diyne Derivative Monitored by Differential Scanning Calorimetry (DSC)

ParameterValue
Reaction Order1
Activation Energy (Ea)80.5 kJ/mol
Pre-exponential Factor (A)5.0 x 1010 min-1

Table 2: Representative Monomer Conversion Data for this compound Polymerization Monitored by 1H NMR

Time (minutes)Monomer Concentration (M)Percent Conversion (%)
01.000
150.7822
300.6139
600.3763
1200.1486
2400.0298

Table 3: HPLC Retention Times for Separation of this compound and its Oligomers

CompoundRetention Time (minutes)
This compound (Monomer)3.5
Dimer5.8
Trimer7.2
Tetramer8.1

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

Protocol 1: In-situ Monitoring of this compound Polymerization by 1H NMR Spectroscopy

Objective: To quantify the rate of this compound consumption and product formation during a polymerization reaction.

Materials:

  • NMR spectrometer (≥400 MHz)

  • NMR tubes and caps

  • Deuterated solvent (e.g., CDCl3, Benzene-d6)

  • This compound

  • Initiator (e.g., AIBN for radical polymerization, or a suitable catalyst)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Thermostatted reaction setup compatible with the NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen deuterated solvent in a volumetric flask.

  • Transfer a known volume of the stock solution to an NMR tube.

  • Acquire an initial 1H NMR spectrum (t=0) to determine the initial concentrations of the reactant and internal standard.

  • Initiate the reaction by adding a known amount of the initiator to the NMR tube.

  • Immediately place the NMR tube in the pre-heated NMR spectrometer.

  • Acquire a series of 1H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to a characteristic proton of this compound (e.g., the methyl protons) and the internal standard.

  • Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration of this compound versus time to obtain the reaction kinetics.

Protocol 2: Analysis of Volatile Products from this compound Reactions by GC-MS

Objective: To identify and quantify the volatile products of a this compound reaction, such as unreacted monomer, dimers, and other small oligomers.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5ms)

  • Helium carrier gas

  • Syringes for sample injection

  • Vials for sample preparation

  • Solvent for extraction (e.g., dichloromethane, hexane)

  • Internal standard (e.g., dodecane)

Procedure:

  • At various time points, quench a small aliquot of the reaction mixture.

  • Extract the organic components with a suitable solvent.

  • Add a known amount of an internal standard to the extracted sample.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Run a temperature program suitable for separating the expected products. A typical program might be:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • The mass spectrometer should be operated in electron ionization (EI) mode.

  • Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.

  • Quantify the components by integrating the peak areas relative to the internal standard.

Protocol 3: Separation of this compound Oligomers by HPLC

Objective: To separate and quantify non-volatile oligomers formed during the polymerization of this compound.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reverse-phase C18 column

  • Mobile phase solvents (e.g., acetonitrile, water)

  • Sample vials and filters

Procedure:

  • Prepare samples by quenching the reaction at different time points and dissolving them in the mobile phase.

  • Filter the samples through a 0.45 µm filter.

  • Set up the HPLC with a suitable mobile phase gradient. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, ramp to 100% B over 20 minutes, hold for 5 minutes.

  • Set the UV detector to a wavelength where the products are expected to absorb (e.g., in the range of 210-254 nm).

  • Inject the sample and run the analysis.

  • Identify peaks corresponding to different oligomers based on their retention times (generally, higher oligomers will have longer retention times).

  • Quantify the oligomers by creating a calibration curve with isolated and purified standards, if available, or by assuming equal response factors and calculating relative percentages.

Protocol 4: Monitoring Conjugation Changes during this compound Polymerization by UV-Vis Spectroscopy

Objective: To monitor the increase in conjugation as this compound polymerizes.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solvent transparent in the UV-Vis region of interest (e.g., hexane, acetonitrile)

  • This compound and initiator

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent in a quartz cuvette.

  • Record the initial UV-Vis spectrum (t=0). This compound itself will have a characteristic absorption in the UV region.

  • Initiate the polymerization (e.g., by adding an initiator or by photo-irradiation).

  • Record UV-Vis spectra at regular time intervals.

  • Observe the appearance and growth of new absorption bands at longer wavelengths, which indicate the formation of a conjugated polymer system. The λmax will shift to longer wavelengths (a bathochromic shift) as the extent of conjugation increases.

  • Plot the absorbance at a specific wavelength corresponding to the polymer versus time to monitor the reaction progress.

Protocol 5: In-situ Analysis of Polydiacetylene Formation using Raman Spectroscopy

Objective: To monitor the solid-state or solution-phase polymerization of this compound by observing the characteristic vibrational modes of the resulting polydiacetylene backbone.

Materials:

  • Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 633 nm)

  • Reaction vessel compatible with the Raman probe

  • This compound and initiator

Procedure:

  • Place the this compound sample (either neat, in solution, or as a solid film) in the reaction vessel.

  • Position the Raman probe to focus on the sample.

  • Acquire an initial Raman spectrum (t=0). Note the characteristic C≡C stretching frequency of the monomer.

  • Initiate the polymerization.

  • Acquire Raman spectra at regular intervals.

  • Monitor the decrease in the intensity of the monomer's C≡C stretching mode and the appearance of new, strong Raman bands characteristic of the polydiacetylene backbone. Key vibrational modes to monitor include the C=C stretching (~1450-1520 cm-1) and the C≡C stretching (~2080-2120 cm-1) of the polymer.

  • The ratio of the polymer peak intensity to a stable internal standard or a non-reacting peak can be used to follow the polymerization kinetics.

Visualizations

The following diagrams illustrate the logical workflow for monitoring this compound reactions and the relationship between different analytical techniques.

Experimental_Workflow cluster_reaction This compound Reaction cluster_monitoring Analytical Monitoring cluster_insitu_techniques In-situ Techniques cluster_discrete_techniques Discrete Sampling Techniques cluster_data Data Analysis Reaction Reaction Setup (e.g., Polymerization) InSitu In-situ Monitoring Reaction->InSitu Discrete Discrete Sampling Reaction->Discrete NMR NMR InSitu->NMR UVVis UV-Vis InSitu->UVVis Raman Raman InSitu->Raman FTIR FT-IR InSitu->FTIR GCMS GC-MS Discrete->GCMS HPLC HPLC Discrete->HPLC Kinetics Reaction Kinetics NMR->Kinetics Structure Product Structure & Identification NMR->Structure UVVis->Kinetics Raman->Kinetics FTIR->Kinetics GCMS->Structure Separation Product Separation & Quantification GCMS->Separation HPLC->Separation

Caption: Workflow for monitoring this compound reactions.

Signaling_Pathway Start This compound Monomer Initiation Initiation (e.g., Heat, Light, Catalyst) Start->Initiation Propagation Propagation (Chain Growth) Initiation->Propagation Termination Termination Propagation->Termination Oligomers Oligomers Propagation->Oligomers Short Chains Polymer Polydiacetylene Propagation->Polymer Long Chains Oligomers->Propagation Oligomers->Termination

Safe Handling and Storage of 1,3-Pentadiyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the safe handling and storage of 1,3-pentadiyne is critically limited in publicly available literature. This document is based on general principles for handling highly reactive and potentially explosive compounds, but it is not a substitute for a comprehensive Safety Data Sheet (SDS). Extreme caution is advised. A thorough risk assessment must be conducted before any handling of this substance.

Introduction

This compound is a highly unsaturated organic compound with a conjugated system of two triple bonds. This high degree of unsaturation makes it a valuable synthon in various chemical reactions. However, this same property renders it highly reactive and potentially unstable, necessitating stringent safety protocols for its handling and storage. This document provides a general guideline for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Due to the lack of a specific Safety Data Sheet for this compound, a comprehensive hazard assessment is challenging. However, based on the chemistry of similar small, conjugated diynes, the following hazards should be anticipated:

  • Extreme Flammability: Likely to be a highly flammable liquid with a low flash point. Vapors may be explosive.

  • Explosive Decomposition: Highly unsaturated compounds, particularly those with conjugated triple bonds, can be prone to shock-sensitive and explosive decomposition, especially in the pure form or in the absence of a solvent.

  • Peroxide Formation: Although less common with alkynes than ethers, the possibility of peroxide formation upon exposure to air cannot be entirely ruled out, which could increase its explosive potential.

  • Toxicity: The toxicological properties of this compound are not well-documented. Assume it to be harmful if inhaled, ingested, or in contact with skin.

Before any work begins, a comprehensive, site-specific risk assessment must be performed.

Personal Protective Equipment (PPE)

A robust selection of personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Consult a glove compatibility chart. Double gloving is recommended.
Body Protection Flame-retardant lab coat, and a chemical-resistant apron.
Respiratory All work must be conducted in a certified chemical fume hood. For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.

Safe Handling Procedures

All operations involving this compound should be conducted with the assumption that it is a highly hazardous and potentially explosive material.

4.1 General Precautions:

  • Work in a designated area: All work should be carried out in a well-ventilated chemical fume hood.

  • Use a blast shield: A sturdy blast shield should be placed between the user and the experimental apparatus.

  • Avoid ignition sources: Prohibit open flames, sparks, and hot surfaces in the vicinity. Use intrinsically safe and properly grounded electrical equipment.

  • Small scale operations: Only work with the smallest quantities of material necessary for the experiment.

  • Inert atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Avoid friction and shock: Do not scrape or grind the material. Avoid dropping containers.

  • Use appropriate equipment: Use clean, non-sparking tools. Glassware should be free of scratches and cracks.

4.2 Experimental Protocol: General Handling in a Chemical Fume Hood

This protocol outlines a general workflow for handling this compound. This is a template and must be adapted for specific experimental needs following a thorough risk assessment.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Set up a blast shield in front of the experimental apparatus.

    • Don all required personal protective equipment.

    • Have appropriate fire extinguishing media (e.g., Class B fire extinguisher) and spill control materials readily available.

  • Dispensing:

    • If stored in a sealed ampule, cool the ampule before opening.

    • If in a container with a septum, use a syringe to withdraw the required amount under an inert atmosphere.

    • Dispense the liquid slowly and carefully to avoid splashing.

  • Reaction Setup:

    • Add this compound to the reaction vessel slowly, preferably to a cooled solution.

    • Maintain an inert atmosphere over the reaction mixture.

    • Monitor the reaction for any signs of exotherm or instability.

  • Work-up and Purification:

    • Quench the reaction carefully with a suitable reagent.

    • Be aware that concentration of the material during solvent removal can increase the risk of explosion. If possible, avoid complete evaporation.

  • Decontamination and Waste Disposal:

    • Decontaminate all equipment that has come into contact with this compound.

    • Dispose of all waste in a designated, labeled container for hazardous materials.

Storage Procedures

Proper storage is critical to maintaining the stability of this compound and preventing accidents.

Storage ParameterRecommendation
Temperature Store in a cool, dark place. Refrigeration (2-8 °C) is recommended. Use a spark-proof or explosion-proof refrigerator.
Atmosphere Store under an inert atmosphere (nitrogen or argon).
Container Store in a tightly sealed, robust container. For long-term storage, consider sealed ampules.
Incompatible Materials Store away from oxidizing agents, strong acids, strong bases, and metals that can catalyze decomposition.
Location Store in a designated, well-ventilated, and secured area for highly hazardous materials.

Emergency Procedures

6.1 Spills:

  • Evacuate the immediate area.

  • Alert personnel and the emergency response team.

  • If safe to do so, and with appropriate respiratory protection, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Do not use combustible materials like paper towels for cleanup.

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

6.2 Fire:

  • If the fire is small and you are trained to do so, use a Class B fire extinguisher (carbon dioxide or dry chemical).

  • Do not use water, as it may be ineffective and could spread the flammable liquid.

  • If the fire is large or spreading, evacuate the area immediately and call emergency services.

6.3 First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflows

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage RiskAssessment Conduct Risk Assessment DonPPE Don PPE RiskAssessment->DonPPE PrepWorkspace Prepare Fume Hood & Blast Shield DonPPE->PrepWorkspace Dispense Dispense Under Inert Atmosphere PrepWorkspace->Dispense Reaction Perform Reaction Dispense->Reaction Workup Quench & Work-up Reaction->Workup Decontaminate Decontaminate Equipment Workup->Decontaminate WasteDisposal Dispose of Waste Decontaminate->WasteDisposal Store Store Properly WasteDisposal->Store

Caption: General workflow for the safe handling of this compound.

EmergencyResponse cluster_spill Spill Response cluster_fire Fire Response EvacuateSpill Evacuate Area AlertSpill Alert Personnel EvacuateSpill->AlertSpill ContainSpill Contain Spill (if safe) AlertSpill->ContainSpill CleanupSpill Clean Up with Inert Absorbent ContainSpill->CleanupSpill EvacuateFire Evacuate Area AlertFire Call Emergency Services EvacuateFire->AlertFire ExtinguishFire Extinguish (if small & trained) AlertFire->ExtinguishFire If safe

Caption: Emergency response procedures for spills and fires involving this compound.

Troubleshooting & Optimization

Technical Support Center: 1,3-Pentadiyne Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-pentadiyne and other 1,3-diynes. The following sections address common issues encountered during synthesis, offer detailed experimental protocols, and provide data to optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound and other unsymmetrical 1,3-diynes are copper-catalyzed cross-coupling reactions. These include the Cadiot-Chodkiewicz coupling, the Hay coupling, and the Eglinton coupling. Each method has its own advantages and is suited for different substrate combinations and scales.

Q2: I am getting a low yield in my Cadiot-Chodkiewicz coupling reaction. What are the potential causes and solutions?

A2: Low yields in Cadiot-Chodkiewicz couplings are a common issue. Several factors could be responsible:

  • Homo-coupling: The formation of symmetrical diynes (homo-coupled side products) is a major cause of low yield for the desired unsymmetrical diyne.[1][2] This can be minimized by using a reductant like sodium ascorbate (B8700270) to keep the copper catalyst in the active Cu(I) state and suppress oxidative homo-coupling.[1][3]

  • Reaction Conditions: The choice of base, solvent, and catalyst can significantly impact the yield. Optimization of these parameters is crucial. For instance, using a less alkaline amine solution, such as 30% n-butylamine, can sometimes improve results compared to more concentrated solutions.[4]

  • Volatility of Reactants: If using a volatile reactant like propyne, maintaining a low reaction temperature is essential to keep it in the solution.[5] In-situ generation of volatile haloalkynes from precursors like 1,1-dibromoalkenes can also be an effective strategy to circumvent handling these hazardous and volatile compounds directly.[5][6]

  • Catalyst Inactivation: Oxidation of the Cu(I) catalyst to inactive Cu(II) can stall the reaction. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent this, although air-tolerant protocols using reductants have also been developed.[1][3]

Q3: How can I prevent the formation of side products in a Hay coupling reaction?

A3: The Hay coupling, which is a variation of the Glaser coupling, is primarily used for synthesizing symmetrical diynes. When attempting to synthesize unsymmetrical diynes, a mixture of products is often obtained. To achieve selective cross-coupling, a solid-supported Hay methodology can be employed. In this approach, one of the terminal alkynes is immobilized on a solid support, which prevents its homo-dimerization. The excess of the soluble alkyne and its homo-coupled product can then be easily washed away.

Q4: What is the role of the amine base in these coupling reactions?

A4: The amine base plays a crucial role in deprotonating the terminal alkyne to form the copper acetylide intermediate, which is a key step in the catalytic cycle of both Cadiot-Chodkiewicz and Hay couplings.[4][6] Common bases include primary amines (like n-butylamine), pyridine, and piperidine.[7] The choice and concentration of the base can influence the reaction rate and selectivity.

Q5: How do I purify this compound from the reaction mixture?

A5: this compound is a volatile compound, which makes its purification challenging. Common purification methods include:

  • Distillation: Due to its low boiling point, distillation can be an effective method for separating this compound from less volatile impurities. Vacuum distillation is often preferred to avoid decomposition at higher temperatures.

  • Column Chromatography: For less volatile 1,3-diynes, silica (B1680970) gel column chromatography can be used for purification.

  • Workup Procedures: After the reaction, a common workup involves quenching the reaction, extracting the product with an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate (B86663) before concentration and further purification.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Cadiot-Chodkiewicz Coupling
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the use of a high-purity Cu(I) salt (e.g., CuBr or CuI). If the reaction is not performed under inert atmosphere, consider adding a reducing agent like sodium ascorbate to regenerate the Cu(I) catalyst.[1][3]
Improper Base The choice of amine base is critical. If using a standard protocol, ensure the correct base and concentration are used. Consider screening different amine bases (e.g., n-butylamine, piperidine, triethylamine) to find the optimal one for your specific substrates.
Low Reaction Temperature For volatile alkynes like propyne, ensure the reaction temperature is kept sufficiently low to maintain the reactant in the solution.[5]
Poor Substrate Reactivity Electron-rich aryl alkynes may give lower yields. Consider modifying the electronic properties of your substrate if possible, or screen different catalyst/ligand systems.[5]
Issue 2: Predominance of Homo-Coupled Products
Possible Cause Troubleshooting Step
Oxidative Homo-coupling (Glaser Coupling) This is a common side reaction, especially when the reaction is exposed to air.[2] Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents. Alternatively, use an air-tolerant protocol with a reducing agent like sodium ascorbate.[1][3]
Similar Reactivity of Coupling Partners When the electronic and steric properties of the terminal alkyne and the haloalkyne are similar, homo-coupling can be more prevalent. Using a slight excess of one of the coupling partners can sometimes favor the cross-coupling product.
High Catalyst Loading While counterintuitive, excessively high catalyst concentrations can sometimes promote side reactions. It is advisable to optimize the catalyst loading, starting from a lower concentration (e.g., 1-5 mol%).[8]

Experimental Protocols

Protocol 1: Air-Tolerant Cadiot-Chodkiewicz Synthesis of an Unsymmetrical Diyne[3]

This protocol is adapted for the synthesis of unsymmetrical diynes and is notable for its tolerance to air, which simplifies the experimental setup.

Materials:

  • Copper(I) bromide (CuBr)

  • Sodium ascorbate

  • n-Butylamine

  • Ethanol

  • Terminal alkyne

  • 1-Bromoalkyne

Procedure:

  • To a vial open to the air, add ethanol, CuBr (10 mol%), and sodium ascorbate (1.0 equivalent).

  • Cool the suspension in an ice bath.

  • Add a solution of the terminal alkyne (1.2 equivalents) in ethanol, followed by n-butylamine (1.0 equivalent).

  • Add a solution of the 1-bromoalkyne (1.0 equivalent) in ethanol.

  • Remove the reaction mixture from the ice bath and stir at room temperature for 30 minutes.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The product can be further purified by column chromatography if necessary.

Protocol 2: Glaser-Eglinton-Hay Coupling of a Terminal Alkyne[9]

This protocol is suitable for the homo-coupling of terminal alkynes to form symmetrical diynes.

Materials:

Procedure:

  • In a two-necked flask, combine isopropanol, CuCl, and TMEDA.

  • Equip the flask with a reflux condenser and an adapter to bubble oxygen or air into the solution.

  • Add the terminal alkyne to the mixture.

  • Reflux the reaction for 30-40 minutes, monitoring the disappearance of the starting material by TLC.

  • After completion, remove the isopropanol using a rotary evaporator.

  • Add water containing a small amount of concentrated HCl to the residue to remove copper salts.

  • Cool the mixture and filter the product.

  • The crude product can be recrystallized from a suitable solvent like ethyl acetate for purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cadiot-Chodkiewicz Coupling
Catalyst System Base Solvent Atmosphere Typical Yield Key Advantages/Disadvantages
Cu(I) saltAmine (e.g., n-BuNH₂)Methanol, Ethanol, THF, WaterInertModerate to HighStandard method, but sensitive to air and prone to homo-coupling.[4][7]
CuBr / Sodium Ascorbaten-ButylamineEthanolAirHighAir-tolerant, suppresses homo-coupling, uses a sustainable solvent.[1][3]
CuI / P(o-Tol)₃K₂CO₃EthanolNot specifiedExcellentUse of a phosphine (B1218219) ligand can improve yields for certain substrates.[9]
Ligand-free Cu-catalystNot specifiedNot specifiedAerobicExcellentSimplifies the reaction setup by eliminating the need for a ligand.[10]
Table 2: Effect of Catalyst Loading on Reaction Yield (Illustrative Example)

Note: This is a generalized representation. Optimal catalyst loading is substrate-dependent and should be determined empirically.

Catalyst Loading (mol%) Relative Yield (%) Observations
< 1LowIncomplete conversion.
1 - 5HighTypically the optimal range for many reactions.[8]
> 10May DecreaseIncreased potential for side reactions and catalyst-mediated decomposition of products.

Visualizations

Diagram 1: Cadiot-Chodkiewicz Coupling Catalytic Cycle

Cadiot_Chodkiewicz_Cycle cluster_cycle Catalytic Cycle R1_alkyne R¹-C≡C-H Cu_acetylide R¹-C≡C-Cu(I) R1_alkyne->Cu_acetylide Base oxidative_addition Oxidative Addition Intermediate Cu_acetylide->oxidative_addition R2_haloalkyne Br-C≡C-R² R2_haloalkyne->oxidative_addition reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination product R¹-C≡C-C≡C-R² reductive_elimination->product Cu_catalyst Cu(I) Catalyst reductive_elimination->Cu_catalyst Regeneration Cu_catalyst->Cu_acetylide

Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_side_products Analyze crude mixture (TLC, GC-MS, NMR) for side products start->check_side_products homo_coupling Homo-coupling observed? check_side_products->homo_coupling yes_homo Yes homo_coupling->yes_homo Yes no_homo No homo_coupling->no_homo No solution_homo Implement strategies to suppress homo-coupling (e.g., inert atm, reductant) yes_homo->solution_homo incomplete_reaction Incomplete reaction? no_homo->incomplete_reaction yes_incomplete Yes incomplete_reaction->yes_incomplete Yes no_incomplete No (Decomposition?) incomplete_reaction->no_incomplete No solution_incomplete Optimize reaction conditions: - Check catalyst activity - Vary base/solvent - Adjust temperature yes_incomplete->solution_incomplete solution_decomposition Consider milder reaction conditions or shorter reaction times no_incomplete->solution_decomposition

Caption: A logical workflow for troubleshooting low yields in diyne synthesis.

References

Technical Support Center: Storage and Handling of 1,3-Pentadiyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe storage and handling of 1,3-pentadiyne to prevent unintended polymerization. Given the reactive nature of conjugated diynes, improper storage can lead to sample degradation and potentially hazardous situations. This document offers troubleshooting advice and frequently asked questions to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample turning viscous or solidifying during storage?

A1: The viscosity change or solidification of your this compound sample is a clear indication of polymerization. Conjugated diynes are susceptible to thermal and free-radical polymerization. This process is often accelerated by elevated temperatures, exposure to light, or the presence of contaminants that can act as initiators.

Q2: What are the primary triggers for this compound polymerization?

A2: The main triggers for the polymerization of conjugated diynes like this compound include:

  • Heat: Elevated temperatures provide the activation energy for polymerization to occur. Diynes can undergo thermal polymerization, and the reaction is often exothermic, which can lead to a runaway reaction if not controlled.

  • Light: UV light can initiate free-radical polymerization.

  • Oxygen: Exposure to air can lead to the formation of peroxides, which are potent polymerization initiators.

  • Contaminants: Impurities such as metal ions or acidic/basic residues can catalyze polymerization.

Q3: How can I prevent the polymerization of this compound during storage?

A3: To prevent polymerization, it is crucial to control the storage conditions and consider the use of inhibitors. Key recommendations include:

  • Low Temperature Storage: Store this compound at low temperatures, preferably in a freezer.

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Light Protection: Use amber-colored vials or store containers in the dark to prevent light-induced polymerization.

  • Inhibitor Addition: Add a suitable polymerization inhibitor.

Q4: What type of inhibitors are effective for preventing diyne polymerization?

A4: While specific data for this compound is limited, inhibitors that are effective for other unsaturated hydrocarbons, particularly those that function as free-radical scavengers, are recommended. These include:

  • Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT) and Hydroquinone. These compounds interrupt the free-radical chain reactions that drive polymerization.

  • Aminic Antioxidants: Alkylated diphenylamines are another class of primary antioxidants that can be effective.

The selection of an inhibitor should be carefully considered based on its compatibility with your downstream applications, as it will need to be removed before use.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Sample appears cloudy or contains solid particles. Onset of polymerization.1. Immediately cool the sample to slow down the reaction. 2. If the polymerization is not extensive, consider purification (e.g., distillation) to remove the polymer. Caution: Distillation of unstable compounds should be performed with extreme care due to the risk of rapid polymerization in the distillation pot. 3. If the sample is heavily polymerized, it should be disposed of according to your institution's hazardous waste guidelines.
A freshly opened vial shows signs of pressure buildup. Polymerization has occurred, leading to the release of heat and potentially gaseous byproducts, increasing the internal pressure.1. Do not attempt to open the vial if it is visibly bulging. 2. Cool the vial in a blast shield or behind a protective barrier. 3. If it is safe to do so, vent the vial in a fume hood using a needle attached to a bubbler. 4. Dispose of the material as hazardous waste.
Inconsistent results in experiments using this compound from the same batch. Partial polymerization of the stored sample, leading to a lower concentration of the monomer.1. Visually inspect the stock bottle for any signs of polymerization. 2. If possible, analyze the purity of the stock solution using a suitable analytical technique (e.g., GC-MS, NMR) to determine the monomer content. 3. If polymerization is confirmed, purify the remaining monomer or use a fresh, unpolymerized batch for your experiments.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor to this compound

Objective: To stabilize this compound for long-term storage by adding a free-radical inhibitor.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT) or other suitable phenolic antioxidant

  • Anhydrous solvent (e.g., toluene (B28343), THF), if preparing a stock solution

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Work under an inert atmosphere: Perform all manipulations under a nitrogen or argon atmosphere using a Schlenk line or in a glovebox to minimize exposure to oxygen.

  • Determine the required amount of inhibitor: A typical concentration for inhibitors like BHT is in the range of 10-200 ppm. For a 1 g sample of this compound, this would correspond to 0.01-0.2 mg of BHT.

  • Prepare the inhibitor solution (optional but recommended for accurate addition): a. Prepare a stock solution of the inhibitor in an anhydrous solvent. For example, dissolve 10 mg of BHT in 10 mL of anhydrous toluene to get a 1 mg/mL solution. b. This allows for the addition of a small, accurate volume to the this compound.

  • Add the inhibitor to this compound: a. If adding directly, weigh the required amount of inhibitor and add it to the neat this compound. b. If using a stock solution, add the calculated volume of the inhibitor solution to the this compound. Gently swirl to ensure mixing.

  • Package for storage: a. Transfer the inhibited this compound to a clean, dry amber glass vial. b. Flush the headspace of the vial with inert gas. c. Securely seal the vial with a PTFE-lined cap.

  • Store appropriately: Store the vial in a freezer at the lowest possible temperature.

Data Presentation: Recommended Inhibitor Concentrations

InhibitorTypeTypical Concentration Range (ppm)Notes
Butylated Hydroxytoluene (BHT)Phenolic Antioxidant50 - 200Effective free-radical scavenger.
HydroquinonePhenolic Antioxidant100 - 1000Can be more challenging to remove than BHT.
4-tert-Butylcatechol (TBC)Phenolic Antioxidant10 - 50Often used for stabilizing styrenic monomers.

Note: The optimal inhibitor and its concentration may need to be determined empirically for your specific application and storage duration.

Visualizations

Polymerization_Pathway Uncontrolled Polymerization of this compound cluster_initiators Initiators cluster_process Polymerization Process cluster_prevention Prevention Strategies Heat Heat Radical Free Radical Formation Heat->Radical Light Light (UV) Light->Radical Oxygen Oxygen (Peroxides) Oxygen->Radical Contaminants Contaminants Contaminants->Radical Pentadiyne This compound Monomer Pentadiyne->Radical Initiation Propagation Chain Propagation Radical->Propagation Polymer Poly(this compound) Propagation->Polymer Polymerization LowTemp Low Temperature Storage LowTemp->Heat Blocks InertAtmosphere Inert Atmosphere InertAtmosphere->Oxygen Excludes LightProtection Light Protection LightProtection->Light Blocks Inhibitor Addition of Inhibitor Inhibitor->Radical Scavenges

Caption: Factors leading to and preventing this compound polymerization.

Troubleshooting_Workflow Troubleshooting Polymerized this compound Observe Observe signs of polymerization (viscosity change, solids, cloudiness) Assess Assess Severity Observe->Assess Mild Mild Polymerization Assess->Mild Low Severe Severe Polymerization Assess->Severe High Purify Consider Purification (e.g., distillation with caution) Mild->Purify CheckPurity Check Purity of Stock Mild->CheckPurity Pressure Pressure Buildup? Severe->Pressure Dispose Dispose as Hazardous Waste Yes Yes Pressure->Yes No No Pressure->No Handle Handle with extreme caution in a blast shield. Vent if safe. Yes->Handle No->Dispose Handle->Dispose

Caption: Decision workflow for handling suspected this compound polymerization.

Technical Support Center: Synthesis of 1,3-Pentadiyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-pentadiyne. Our aim is to address specific issues that may be encountered during experimentation, offering practical solutions and detailed protocols.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, focusing on side reactions and purification challenges.

Problem 1: Low Yield of this compound

A diminished yield of the desired this compound is a frequent issue. Several factors can contribute to this problem, often related to reaction conditions and the volatile nature of the product.

ParameterPotential Cause of Low YieldRecommended Action
Reactant Concentration A dilute solution of sodium diacetylide can lead to significantly lower yields.Ensure the concentration of sodium diacetylide in liquid ammonia (B1221849) is as high as possible, on the order of 1 mol/L.[1]
Methyl Iodide Addition Improper addition of methyl iodide can lead to side reactions with ammonia.Add methyl iodide via a tube with a nitrogen flow, ensuring the outlet is just above the surface of the liquid ammonia to prevent premature contact with ammonia vapor.[1]
Reaction Temperature Temperatures that are too low or too high during methylation can decrease the yield.Maintain the reaction temperature approximately 10°C below the boiling point of liquid ammonia (-33°C) during the addition of methyl iodide.[1]
Product Loss During Workup This compound is highly volatile and can be lost during the evaporation of ammonia.Instead of allowing the ammonia to evaporate, perform multiple extractions (at least 8 times) with a high-boiling point petroleum ether.[1]

Problem 2: Formation of 2,4-Hexadiyne (B1329798) as a Major Byproduct

The presence of 2,4-hexadiyne, a symmetrical diyne, is a common side product that can complicate purification.

ParameterPotential Cause of 2,4-Hexadiyne FormationRecommended Action
Incomplete Deprotonation/Equilibration Presence of unreacted sodium amide or di-sodiated acetylene (B1199291) could lead to undesired couplings.Ensure the complete formation of sodium diacetylide before the addition of methyl iodide.
Side reaction with Methyl Iodide Two molecules of methyl acetylide (formed in situ) could couple.Optimize the rate of addition of methyl iodide; a slower, controlled addition may be preferable.
Purification Challenges Co-distillation with the desired product due to similar boiling points.Careful fractional distillation is required. 2,4-hexadiyne may appear as crystals in the condenser and upper part of the distillation column.[1]

Problem 3: Polymerization of the Product

Diynes are prone to polymerization, especially at elevated temperatures, leading to the loss of the desired monomeric product and fouling of equipment.

ParameterPotential Cause of PolymerizationRecommended Action
High Temperatures Distillation at atmospheric pressure can lead to thermal polymerization.Perform distillations under vacuum to keep the temperature below 40°C.[1]
Presence of Impurities Trace metals or other impurities can catalyze polymerization.Ensure all glassware is scrupulously clean and reagents are of high purity.
Storage Prolonged storage, especially at room temperature and exposed to light, can induce polymerization.Store the purified this compound at low temperatures in the dark, preferably under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: A common and effective method for the preparation of this compound involves the in situ formation of sodium diacetylide from 1,4-dichloro-2-butyne (B41282) and three equivalents of sodamide in liquid ammonia. The sodium diacetylide is then reacted with methyl iodide to yield this compound.[1][2]

Q2: How can I minimize the formation of the 2,4-hexadiyne byproduct?

A2: The formation of 2,4-hexadiyne is a known side reaction. To minimize its formation, it is crucial to control the reaction conditions carefully. This includes maintaining a high concentration of the sodium diacetylide intermediate and ensuring a controlled and steady addition of methyl iodide. The precise mechanism of its formation in this reaction is not fully elucidated but is thought to involve coupling of methyl-containing acetylenic species.

Q3: What is the best way to purify this compound?

A3: Due to its volatility and propensity to polymerize, purification requires care. After extraction from the reaction mixture with a high-boiling petroleum ether, the product should be purified by vacuum distillation. It is critical to keep the temperature of the heating bath below 40°C to avoid polymerization.[1] During distillation, 2,4-hexadiyne may solidify in the condenser, aiding in its separation.[1]

Q4: My yield is consistently low, even after following the protocol. What else could be going wrong?

A4: Besides the critical parameters of reactant concentration, temperature, and methyl iodide addition, ensure that your sodamide is of high quality and freshly prepared or properly stored to maintain its reactivity. The efficiency of the initial dehydrohalogenation of 1,4-dichloro-2-butyne is crucial for the overall yield. Also, be meticulous with the extraction process, as significant amounts of the volatile product can be lost with insufficient extractions.[1]

Experimental Protocols

Synthesis of this compound from 1,4-Dichloro-2-butyne

This protocol is adapted from the detailed procedure described by Verkruijsse and Brandsma.[1]

Materials:

  • Liquid ammonia (approx. 350 mL)

  • Sodium (1.5 mol)

  • Anhydrous ferric nitrate (B79036) (catalyst)

  • 1,4-Dichloro-2-butyne (0.5 mol)

  • Methyl iodide (0.5 mol)

  • High-boiling petroleum ether (b.p. > 150°C)

  • Nitrogen gas

Procedure:

  • Preparation of Sodamide: In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a cold finger condenser, add liquid ammonia. Add a catalytic amount of anhydrous ferric nitrate. While stirring vigorously, add sodium in small pieces until the blue color disappears and a grey suspension of sodamide is formed.

  • Formation of Sodium Diacetylide: To the suspension of sodamide in liquid ammonia, add 1,4-dichloro-2-butyne dropwise while maintaining the temperature at approximately -33°C. Stir for 1 hour after the addition is complete.

  • Methylation: Cool the reaction mixture to about -40°C. Add methyl iodide through a tube with a nitrogen flow, with the outlet positioned just above the liquid surface. The addition should be done over a period of 30-60 minutes. After addition, stir the mixture for another 2 hours.

  • Workup and Extraction: Carefully add a saturated aqueous solution of ammonium (B1175870) chloride to quench any remaining sodamide. Allow the majority of the ammonia to evaporate. Extract the aqueous layer at least eight times with high-boiling petroleum ether.

  • Purification: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter and carefully distill the solvent under reduced pressure. The this compound is then purified by vacuum distillation, keeping the bath temperature below 40°C. Collect the fraction boiling at the appropriate temperature for this compound under the applied vacuum.

Visualizations

logical_relationship cluster_synthesis Synthesis of this compound cluster_side_reactions Potential Side Reactions cluster_troubleshooting Troubleshooting Outcomes start Start: 1,4-Dichloro-2-butyne + Sodamide in liq. NH3 intermediate In situ formation of Sodium Diacetylide start->intermediate Dehydrohalogenation methylation Addition of Methyl Iodide intermediate->methylation Nucleophilic Attack product Crude this compound methylation->product side_product1 Formation of 2,4-Hexadiyne methylation->side_product1 Dimerization Pathway side_product3 Reaction of MeI with NH3 methylation->side_product3 Improper Addition side_product2 Polymerization product->side_product2 Heat/Impurities low_yield Low Yield product->low_yield impure_product Impure Product side_product1->impure_product side_product2->low_yield side_product3->low_yield

Caption: Logical workflow for the synthesis of this compound and associated side reactions.

References

Technical Support Center: Purification of 1,3-Pentadiyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3-pentadiyne.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of this compound, a volatile and potentially reactive compound.

Question 1: My this compound sample is turning yellow or brown during distillation. What is causing this and how can I prevent it?

Answer: Discoloration during the distillation of this compound is likely due to polymerization or decomposition, which can be initiated by heat, light, or the presence of impurities such as peroxides. Conjugated diynes are known to be reactive and can undergo polymerization, especially at elevated temperatures.

Troubleshooting Steps:

  • Lower the Distillation Temperature: Use vacuum distillation to lower the boiling point of this compound and reduce the risk of thermal decomposition.

  • Check for Peroxides: Test your crude sample for the presence of peroxides using peroxide test strips. If peroxides are present, they must be removed before distillation. This can be achieved by passing the solution through a column of activated alumina.[1][2]

  • Use a Polymerization Inhibitor: Consider adding a small amount of a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the distillation flask.

  • Work in an Inert Atmosphere: this compound can be sensitive to air.[3][4] Performing the distillation under an inert atmosphere of nitrogen or argon can prevent oxidation.

  • Protect from Light: Wrap the distillation apparatus in aluminum foil to protect the light-sensitive compound from degradation.

Question 2: I am having difficulty separating this compound from a close-boiling impurity. What purification technique is most suitable?

Answer: When dealing with close-boiling point impurities, standard distillation may not be effective. The choice of purification technique will depend on the nature of the impurity and the scale of your experiment.

Recommended Techniques:

  • Fractional Distillation: For impurities with a boiling point difference of less than 25 °C, fractional distillation provides better separation than simple distillation due to repeated vaporization-condensation cycles on a fractionating column.[5][6][7]

  • Extractive Distillation: This technique is used for separating mixtures with very low relative volatility.[8][9] It involves adding a high-boiling, miscible solvent that selectively alters the volatility of one component, making the separation by distillation feasible.[8][9] For C5 hydrocarbons, solvents like acetonitrile (B52724) have been shown to be effective.[9]

  • Preparative Gas Chromatography (pGC): For small-scale purifications requiring very high purity, preparative GC is an excellent option. It separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase and is ideal for volatile compounds.[10][11][12]

Question 3: My this compound sample "oils out" instead of crystallizing during recrystallization. What should I do?

Answer: "Oiling out" occurs when a compound separates from the cooling solution as a liquid rather than a solid. This is common for low-melting point compounds or when the solution is highly impure.[13][14][15]

Troubleshooting Steps:

  • Add More Solvent: The concentration of your compound in the hot solution might be too high. Re-heat the mixture and add a small amount of additional hot solvent to achieve a less saturated solution upon cooling.[15]

  • Cool Slowly: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other (and the two solvents are miscible), can sometimes promote crystallization.[16]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[14]

  • Seed the Solution: If you have a small crystal of pure this compound, adding it to the cooled solution can induce crystallization.[14]

Question 4: I am concerned about the stability and safe handling of this compound. What precautions should I take?

Answer: this compound, as a diyne, should be handled with care due to its potential reactivity and instability.

Safety Precautions:

  • Work in a Well-Ventilated Area: Always handle volatile and potentially hazardous compounds in a fume hood.

  • Use Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[17]

  • Avoid Ignition Sources: this compound is flammable. Keep it away from open flames, sparks, and hot surfaces.[18]

  • Inert Atmosphere: For prolonged storage or reactions, it is best to handle this compound under an inert atmosphere to prevent oxidation and decomposition.[3][4]

  • Storage: Store purified this compound in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation and polymerization.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
This compound 64.09550.7381.443
Isoprene (2-methyl-1,3-butadiene) 68.1234.10.6811.422

Data sourced from publicly available chemical databases.

Experimental Protocols

The following are generalized experimental protocols for key purification techniques, adapted for the properties of this compound. Note: These are illustrative protocols and should be adapted based on the specific impurities present and the scale of the experiment.

1. Protocol: Vacuum Fractional Distillation

This method is suitable for separating this compound from impurities with slightly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

  • Stir bar or boiling chips

  • Inert gas source (optional)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Add the crude this compound and a stir bar or boiling chips to the round-bottom flask.

  • If working under an inert atmosphere, evacuate the apparatus and backfill with nitrogen or argon.

  • Apply vacuum to the system and adjust to the desired pressure.

  • Begin heating the distillation flask gently.

  • Observe the temperature at the distillation head. The temperature should rise as the vapor of the most volatile component reaches the thermometer.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

  • Monitor the temperature closely. A drop in temperature indicates that the component has finished distilling.

  • Change the receiving flask to collect subsequent fractions if necessary.

  • Once the desired fraction is collected, stop the heating and allow the apparatus to cool before releasing the vacuum.

2. Protocol: Purification by Preparative Gas Chromatography (pGC)

This technique is ideal for obtaining high-purity this compound on a smaller scale.

Materials:

  • Crude this compound

  • Preparative gas chromatograph with an appropriate column (e.g., a non-polar or weakly polar column)

  • Collection traps

  • Syringe for injection

  • Volatile solvent (e.g., pentane (B18724) or hexane) for sample dilution (optional)

Procedure:

  • Optimize the separation conditions on an analytical GC first to determine the retention time of this compound and the impurities.

  • Set up the preparative GC with the chosen column and operating parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate).

  • If necessary, dilute the crude this compound in a minimal amount of a volatile solvent.

  • Inject the sample onto the pGC column.

  • Monitor the chromatogram.

  • As the peak corresponding to this compound begins to elute, switch the collection valve to direct the flow to a cooled collection trap.

  • Switch the valve back after the peak has eluted to avoid collecting impurities.

  • Multiple injections may be necessary to obtain the desired amount of purified product.

  • Combine the contents of the collection traps to obtain the purified this compound.

Visualization

The following diagram illustrates a logical workflow for selecting a suitable purification technique for this compound.

Purification_Workflow start Crude this compound Sample purity_req Purity Requirement? start->purity_req scale Scale of Purification? purity_req->scale High purity_req->scale Moderate bp_diff Boiling Point Difference to Impurities? scale->bp_diff Large prep_gc Preparative Gas Chromatography scale->prep_gc Small frac_dist Fractional Distillation bp_diff->frac_dist Small ext_dist Extractive Distillation bp_diff->ext_dist Very Small / Azeotrope simple_dist Simple Distillation bp_diff->simple_dist Large high_purity High Purity (>99%) mod_purity Moderate Purity large_scale Large (>5g) small_scale Small (<5g) large_bp_diff Large (>25°C) small_bp_diff Small (<25°C) end_product Purified this compound prep_gc->end_product frac_dist->end_product ext_dist->end_product simple_dist->end_product

Caption: Decision workflow for this compound purification.

References

Technical Support Center: 1,3-Pentadiyne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-pentadiyne. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound (CH₃C≡C-C≡CH) is a terminal conjugated diyne. It is a highly reactive and unstable compound that can undergo a variety of transformations, including coupling reactions, cycloadditions, and nucleophilic additions. Due to its instability, it is often synthesized immediately before use. A key characteristic is its propensity to undergo rearrangement to the more stable 1,4-pentadiyne under certain conditions.

Q2: How is this compound typically synthesized and purified?

A2: A common laboratory-scale synthesis involves the dehydrohalogenation of a suitable precursor, such as 1,4-dichloro-2-butyne, followed by reaction with a methylating agent. Purification is challenging due to its volatility and instability. It is typically purified by distillation under reduced pressure at low temperatures. Incomplete purification can leave starting materials or solvents that may interfere with subsequent reactions.

Q3: What are the primary safety concerns when working with this compound?

A3: this compound is a volatile and potentially explosive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Reactions should be conducted behind a blast shield, especially when working on a larger scale. Due to its instability, it should not be stored for extended periods.

Troubleshooting Guides

Problem 1: Low or No Yield in Glaser-Hay Coupling Reactions

The Glaser-Hay coupling is a common reaction for terminal alkynes to form symmetric diynes. For this compound, this would be a homocoupling reaction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inactive Catalyst The copper(I) catalyst is sensitive to oxidation. Ensure all solvents are rigorously deoxygenated and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored copper salts.
Inappropriate Ligand The choice of ligand is crucial. For Glaser-Hay couplings, N,N,N',N'-tetramethylethylenediamine (TMEDA) is commonly used. Ensure the correct ligand-to-copper ratio is used.
Incorrect Reaction Temperature While some coupling reactions require elevated temperatures, this can lead to decomposition of the unstable this compound. Attempt the reaction at room temperature or even lower temperatures.
Presence of Inhibitors Impurities from the this compound synthesis (e.g., excess base) can inhibit the catalyst. Ensure the starting material is of high purity.
Insufficient Oxygen The Glaser-Hay reaction requires an oxidant, typically oxygen from the air. If running under a strictly inert atmosphere, a slow stream of air or a controlled amount of oxygen may need to be introduced.

Experimental Protocol: General Procedure for Glaser-Hay Homocoupling of a Terminal Alkyne

Disclaimer: This is a general protocol and may need optimization for this compound.

  • To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 eq).

  • Dissolve the alkyne in a suitable solvent (e.g., acetone, dichloromethane) that has been deoxygenated.

  • Add the copper(I) chloride (0.1 eq) and TMEDA (1.2 eq).

  • Stir the reaction mixture under a gentle stream of air or in an open-to-air setup.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Logical Workflow for Troubleshooting Low Yield in Glaser-Hay Coupling

G start Low or No Yield check_catalyst Check Catalyst Activity (Fresh Source, Inert Atmosphere) start->check_catalyst check_ligand Verify Ligand and Ratio check_catalyst->check_ligand If no improvement success Improved Yield check_catalyst->success If improved check_temp Optimize Reaction Temperature check_ligand->check_temp If no improvement check_ligand->success If improved check_purity Analyze Starting Material Purity check_temp->check_purity If no improvement check_temp->success If improved check_oxidant Ensure Proper Aeration check_purity->check_oxidant If no improvement check_purity->success If improved check_oxidant->success If improved

Caption: Troubleshooting workflow for low-yield Glaser-Hay coupling reactions.

Problem 2: Formation of Multiple Products in Cycloaddition Reactions

This compound can act as a diene or a dienophile in Diels-Alder reactions, or participate in 1,3-dipolar cycloadditions, potentially leading to a mixture of regioisomers and other side products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Lack of Regioselectivity The electronic nature of the reaction partner significantly influences regioselectivity. Modifying the substituents on the reaction partner can direct the cycloaddition to favor one regioisomer. The use of a Lewis acid catalyst can also enhance regioselectivity.
Competing Reaction Pathways This compound can react as a 4π (diene) or a 2π (dienophile) component. The choice of reaction partner and conditions will dictate the preferred pathway. For it to act as a diene, an electron-deficient dienophile is required.
Polymerization of Starting Material Due to its high reactivity, this compound can polymerize under the reaction conditions, especially at elevated temperatures. Use the lowest possible reaction temperature and consider using a polymerization inhibitor if compatible with the reaction.
Isomerization of Starting Material Traces of acid or base can catalyze the isomerization of this compound to 1,4-pentadiyne, which will have different reactivity. Ensure all reagents and glassware are neutral.

Experimental Protocol: General Procedure for a [4+2] Cycloaddition (Diels-Alder) Reaction

Disclaimer: This protocol is a general guideline and requires optimization for specific substrates.

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the dienophile (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

  • If using a Lewis acid catalyst, add it at this stage and stir for a few minutes.

  • Slowly add a solution of freshly prepared this compound (1.1 eq) in the same solvent to the reaction mixture at the desired temperature (this may range from low temperatures to room temperature).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench if necessary (e.g., with water or a saturated bicarbonate solution if a Lewis acid was used).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Reaction Pathway Diagram for this compound in Cycloadditions

G cluster_start Reactants cluster_products Potential Products This compound This compound Regioisomer_A Regioisomer A This compound->Regioisomer_A [4+2] Cycloaddition Regioisomer_B Regioisomer B This compound->Regioisomer_B [4+2] Cycloaddition Side_Product Side Product (e.g., Polymer) This compound->Side_Product Decomposition/ Polymerization Reaction Partner Reaction Partner Reaction Partner->Regioisomer_A Reaction Partner->Regioisomer_B

Caption: Potential reaction pathways for this compound in cycloaddition reactions.

Problem 3: Unwanted Side Products in Nucleophilic Addition Reactions

Nucleophiles can add to the conjugated system of this compound, but the regioselectivity and potential for multiple additions can be problematic.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Mixture of 1,2- and 1,4-Addition Products The regioselectivity of nucleophilic addition is influenced by both kinetic and thermodynamic control. Lower reaction temperatures often favor the kinetic product (1,2-addition), while higher temperatures can lead to the thermodynamic product (1,4-addition). Solvent polarity can also play a role.
Double Addition If a stoichiometric excess of the nucleophile is used, or if the initial adduct is still reactive, a second addition can occur. Use of a limiting amount of the nucleophile or a bulky nucleophile can help prevent this.
Protonation of the Intermediate at the Wrong Position The position of protonation of the anionic intermediate determines the final product. The nature of the proton source and the solvent can influence this step.

Data Summary: Regioselectivity in Nucleophilic Additions to Conjugated Systems (Illustrative)

Nucleophile Reaction Conditions Major Product Yield (%)
ThiolRoom Temperature, Ethanol1,4-adduct~70-80
Amine0 °C, THF1,2-adduct~60-70
Grignard Reagent-78 °C, Ether1,2-adduct~80-90

Note: This data is illustrative for typical conjugated systems and may vary for this compound.

Troubleshooting Logic for Nucleophilic Addition

G start Undesired Product Mixture check_temp Adjust Reaction Temperature (Low T for Kinetic, High T for Thermo) start->check_temp check_stoich Modify Nucleophile Stoichiometry check_temp->check_stoich If still a mixture desired_product Desired Product Obtained check_temp->desired_product If successful check_solvent Screen Different Solvents check_stoich->check_solvent If still a mixture check_stoich->desired_product If successful check_solvent->desired_product If successful

Caption: Logical steps for optimizing the outcome of nucleophilic addition reactions.

Optimizing 1,3-Pentadiyne Cycloadditions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during 1,3-pentadiyne cycloaddition reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues in your this compound cycloaddition experiments.

Question: My cycloaddition reaction is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this compound cycloadditions can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or the formation of side products. Here are some key areas to investigate for yield improvement:

  • Reaction Temperature: The effect of temperature is highly dependent on the specific cycloaddition. While some cobalt-catalyzed domino Pauson-Khand and [4+2] cycloadditions proceed well at elevated temperatures, other reactions, such as certain hydrothiolations of 1,3-diynes, show lower yields at higher temperatures.[1][2] It is crucial to empirically determine the optimal temperature for your specific system.

  • Catalyst and Ligand Choice: The choice of catalyst and ligand is critical. For instance, in [2+2+2] cycloadditions of diynes, rhodium and nickel complexes are commonly employed.[3][4] The electronic and steric properties of the ligands can significantly influence the catalytic activity and selectivity. For nickel-catalyzed reductive [2+2] cycloadditions of alkynes, a primary aminophosphine (B1255530) ligand has been identified as key for the reaction's success.[5] If you are experiencing low yields, consider screening a variety of ligands with different electronic and steric profiles.

  • Solvent: While some cycloadditions, like many 1,3-dipolar cycloadditions, show little solvent effect, the choice of solvent can be crucial in other cases.[6][7] For instance, Ni-catalyzed [2+2+2] cycloadditions of nonconjugated diynes with 1,3-butadiynes have been shown to work well in acetonitrile (B52724) (CH₃CN).[8] The polarity of the solvent can influence the stability of intermediates and transition states.

  • Catalyst Deactivation: Transition metal catalysts can deactivate through various mechanisms, including sintering of metal particles, formation of inactive metal complexes, or poisoning by impurities.[9][10][11] If catalyst deactivation is suspected, ensure all reagents and solvents are pure and dry, and consider using fresh catalyst. In some cases, catalyst regeneration might be possible, though this is highly system-dependent.

  • Side Reactions: A common side reaction is the trimerization of the alkyne starting material.[6] Optimizing the reaction concentration, temperature, and catalyst loading can help to minimize this side reaction.

Question: I am observing the formation of multiple regioisomers in my cycloaddition reaction. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity is a common challenge in cycloaddition reactions with unsymmetrical 1,3-diynes. The following factors can influence the regiochemical outcome:

  • Ligand Effects: The steric and electronic properties of the ligands on the metal catalyst can play a significant role in directing the regioselectivity. For instance, in nickel-catalyzed [2+2+2] cycloadditions of unsymmetric diynes with CO₂, the choice of a monodentate versus a bidentate ligand can lead to different regioisomers.[4] Experimenting with a range of ligands is a primary strategy for optimizing regioselectivity.

  • Substituent Effects: The electronic nature of the substituents on the 1,3-diyne and the coupling partner can influence the regioselectivity. Electron-donating and electron-withdrawing groups can alter the electron density of the reacting π-systems, favoring one orientation over another.

  • Catalyst Control: The choice of the metal center itself can dictate the regiochemical outcome. For example, in azide-alkyne cycloadditions, copper catalysts typically yield 1,4-disubstituted triazoles, while ruthenium catalysts can favor the formation of 1,5-disubstituted triazoles.[12]

Question: My catalyst appears to be inactive or deactivates quickly. What are the common causes of catalyst deactivation and how can I prevent it?

Answer:

Catalyst deactivation can be a significant hurdle. Common causes include:

  • Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons by strongly binding to the active sites of the metal.[10] Common poisons include sulfur compounds, water, and oxygen. Ensure all reagents and solvents are of high purity and that the reaction is performed under an inert atmosphere.

  • Sintering: At elevated temperatures, the metal nanoparticles of a heterogeneous catalyst can agglomerate, leading to a loss of active surface area.[11] If sintering is suspected, it may be necessary to lower the reaction temperature or choose a more thermally stable catalyst support.

  • Coking: In reactions involving organic substrates at high temperatures, the formation of carbonaceous deposits (coke) on the catalyst surface can block active sites.[11][13]

  • Formation of Stable, Inactive Complexes: The catalyst can sometimes form stable complexes with reactants, products, or solvent molecules that are catalytically inactive. In some rhodium-catalyzed reactions, dimeric rhodium species can form, which may be less active than the monomeric form.[14]

To mitigate catalyst deactivation, it is essential to use pure, degassed reagents and solvents, maintain a strict inert atmosphere, and optimize the reaction temperature.

Frequently Asked Questions (FAQs)

What are the most common types of cycloaddition reactions for this compound?

This compound, as a 1,3-diyne, can participate in several types of cycloaddition reactions, including:

  • [2+2+2] Cycloadditions: This reaction involves the coupling of the two alkyne units of the 1,3-diyne with another unsaturated partner (e.g., another alkyne, an alkene, a nitrile) to form a six-membered ring. These reactions are typically catalyzed by transition metals such as nickel, cobalt, or rhodium.[3][8]

  • [4+2] Cycloadditions (Diels-Alder Reaction): While less common for diynes acting as the diene component, they can react with dienophiles. More frequently, one of the triple bonds of the 1,3-diyne can act as the dienophile in a reaction with a conjugated diene.[15][16]

  • Other Metal-Catalyzed Cycloadditions: A variety of other cycloaddition pathways are possible depending on the catalyst and reaction partners, leading to the formation of diverse carbo- and heterocyclic structures.[8]

What are typical catalysts used for 1,3-diyne cycloadditions?

A range of transition metal catalysts are employed, with the choice depending on the desired transformation:

  • Nickel Catalysts: Often used for [2+2+2] cycloadditions and reductive [2+2] cycloadditions. Common precursors include Ni(COD)₂ and NiBr₂ with a reducing agent like zinc.[5][8]

  • Cobalt Catalysts: Effective for [2+2+2] cycloadditions and Pauson-Khand type reactions.[2][17][18]

  • Rhodium Catalysts: Widely used for [2+2+2] cycloadditions and other cycloaddition reactions. Wilkinson's catalyst ([RhCl(PPh₃)₃]) and various cationic rhodium complexes are frequently used.[3][19][20]

  • Palladium and Copper Catalysts: Also utilized in various cycloaddition reactions of diynes, including those forming furan (B31954) and pyrrole (B145914) derivatives.[8]

How does the choice of solvent affect the reaction?

The influence of the solvent is highly dependent on the specific reaction mechanism. For concerted pericyclic reactions like many 1,3-dipolar cycloadditions, the solvent polarity may have a minimal effect on the reaction rate.[6][7] However, for reactions that proceed through charged intermediates, the solvent polarity can have a significant impact. It is always advisable to consult the literature for the specific type of cycloaddition being performed or to conduct a solvent screen to determine the optimal medium.

Data Presentation

Table 1: Overview of Catalysts and Conditions for 1,3-Diyne Cycloadditions

Cycloaddition TypeCatalyst SystemSolventTemperature (°C)Typical Yields (%)Reference
[2+2+2] CycloadditionNiBr₂ / ZnCH₃CN8053-88[8]
[2+2+2] CycloadditionRhodium/silver complexes-Room Temp.-[8]
Reductive [2+2] CycloadditionNi(COD)₂ / L1 (aminophosphine ligand)--up to 62[5]
Formation of FuransCuI / 1,10-phenanthroline (B135089) / KOHDMSO-Good[8]
Formation of PyrrolesCuCl--Good to high[8]
[6π+2π] CycloadditionCo(acac)₂(dppe) / Zn / ZnI₂DCE6077-90[17]

Experimental Protocols

Protocol 1: General Procedure for Ni-Catalyzed [2+2+2] Cycloaddition of a 1,3-Diyne with a Non-conjugated Diyne

This is a generalized protocol based on reported procedures. Specific amounts and conditions should be optimized for each substrate.

  • Preparation: In a glovebox, add NiBr₂ and zinc powder to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Reagents: Add anhydrous acetonitrile (CH₃CN) to the flask. Add the 1,3-diyne (e.g., this compound) and the non-conjugated diyne to the reaction mixture.

  • Reaction: Seal the flask and remove it from the glovebox. Place the flask in a preheated oil bath at 80 °C and stir for the desired amount of time (monitor by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a suitable aqueous solution (e.g., saturated NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cycloadduct.

Protocol 2: General Procedure for a Diels-Alder Reaction of a Diene with a 1,3-Diyne as the Dienophile

This is a generalized protocol. Specific conditions will vary depending on the reactivity of the diene and diyne.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene and the 1,3-diyne (e.g., this compound).

  • Solvent: Add a suitable high-boiling solvent (e.g., xylene or toluene).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or GC-MS.

  • Cooling and Crystallization: Once the reaction is complete, allow the solution to cool to room temperature. Further cooling in an ice bath may be necessary to induce crystallization of the product.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

  • Purification: If necessary, the product can be further purified by recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Catalyst and Ligand solvent Add Anhydrous Solvent reagents->solvent reactants Add this compound and Co-reactant solvent->reactants heat Heat to Optimal Temperature reactants->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for a catalytic this compound cycloaddition.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? temp Suboptimal Temperature start->temp catalyst Incorrect Catalyst/Ligand start->catalyst solvent Wrong Solvent start->solvent deactivation Catalyst Deactivation start->deactivation side_reactions Side Reactions start->side_reactions optimize_temp Optimize Temperature temp->optimize_temp screen_catalysts Screen Catalysts/Ligands catalyst->screen_catalysts screen_solvents Solvent Screening solvent->screen_solvents pure_reagents Use Pure Reagents/Inert Atmosphere deactivation->pure_reagents optimize_conditions Optimize Concentration/Addition Rate side_reactions->optimize_conditions

Caption: Troubleshooting logic for low-yield this compound cycloadditions.

References

Characterization of byproducts in 1,3-pentadiyne synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,3-Pentadiyne Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is commonly synthesized through a two-step process involving the dehydrohalogenation of a suitable precursor followed by alkylation. A widely used method is the double dehydrohalogenation of 1,4-dichloro-2-butyne (B41282) using a strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) to form sodium diacetylide, which is then reacted in situ with an alkylating agent such as methyl iodide.

Q2: What are the primary byproducts observed in this compound synthesis?

A2: The nature and quantity of byproducts are highly dependent on the reaction conditions. Common byproducts include:

  • 2,4-Hexadiyne (B1329798): Formed from the reaction of two molecules of the intermediate sodium diacetylide with the methylating agent.

  • Oligomers/Polymers: this compound and other terminal alkynes can undergo oligomerization or polymerization, especially in the presence of base or trace metals.[1][2][3]

  • Products of Nucleophilic Attack by Amide: Sodium amide can act as a nucleophile and react with the alkylating agent (e.g., methyl iodide), leading to the formation of methylated amines.[4]

  • Elimination Products: If the alkylating agent has a suitable structure, the strong base can induce elimination reactions.[5]

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, consider the following strategies:

  • Control of Stoichiometry: Use a precise stoichiometry of reagents, particularly the base and the alkylating agent.

  • Temperature Control: Maintain a low reaction temperature to disfavor side reactions, which often have higher activation energies.

  • Slow Addition of Reagents: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions involving atmospheric components.

Q4: What are the recommended methods for purifying this compound?

A4: Due to its volatile nature, this compound is typically purified by distillation.[6][7] Fractional distillation is effective for separating it from less volatile byproducts like 2,4-hexadiyne and oligomers. For highly volatile impurities, careful fractional distillation under controlled pressure and temperature is necessary.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Incomplete dehydrohalogenation Ensure the use of a sufficiently strong base (e.g., sodium amide) and an adequate reaction time for the complete formation of the diacetylide intermediate.[5]
Ineffective alkylation Verify the quality and reactivity of the alkylating agent. Ensure the reaction temperature is appropriate for the alkylation step.
Loss of product during workup This compound is volatile. Use cold traps and perform extractions and distillations at low temperatures to minimize evaporative losses.
Side reactions consuming starting materials Re-evaluate the reaction conditions (temperature, addition rate of reagents) to minimize competing side reactions.[4]
Problem 2: Presence of Significant Amounts of 2,4-Hexadiyne
Possible Cause Suggested Solution
Excess of methylating agent or localized high concentration Add the methylating agent slowly and with efficient stirring to prevent localized excess that can lead to double methylation.
Reaction temperature is too high Maintain a low and controlled temperature during the methylation step to favor the desired mono-alkylation.
Problem 3: Formation of Polymeric/Oligomeric Material
Possible Cause Suggested Solution
Prolonged reaction time or elevated temperature Minimize the reaction time and maintain a low temperature to reduce the rate of polymerization.[1][2][3]
Presence of catalytic impurities Ensure all glassware is scrupulously clean and that reagents are free from trace metals that can catalyze polymerization.
High concentration of the diyne If possible, perform the reaction at a higher dilution to decrease the probability of intermolecular reactions leading to oligomers.

Characterization of a Key Byproduct: 2,4-Hexadiyne

The following table summarizes key analytical data for 2,4-hexadiyne, a common byproduct in this compound synthesis.

Property Value Reference
Molecular Formula C₆H₆[8][9]
Molecular Weight 78.11 g/mol [8][9]
Appearance Yellow-brown crystalline solid[8]
Boiling Point Not readily available (solid at STP)
Mass Spectrum (m/z) Major peaks at 78 (M+), 77, 76, 75, 74, 51, 50[9]
¹³C NMR (ppm) Chemical shifts for sp-hybridized carbons and methyl carbons can be found in spectral databases.[8]
¹H NMR (ppm) A single peak corresponding to the methyl protons.[10]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound from 1,4-dichloro-2-butyne.

Materials:

  • 1,4-Dichloro-2-butyne

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel, all under an inert atmosphere.

  • Condense liquid ammonia into the flask.

  • Slowly add sodium amide to the liquid ammonia with stirring.

  • Add a solution of 1,4-dichloro-2-butyne in anhydrous diethyl ether dropwise to the sodium amide suspension.

  • Stir the reaction mixture for 2-3 hours to ensure the complete formation of sodium diacetylide.

  • Slowly add methyl iodide to the reaction mixture.

  • After the addition is complete, allow the reaction to proceed for another 1-2 hours.

  • Carefully quench the reaction by the slow addition of ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate.

  • Add cold water and extract the aqueous layer with cold diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Carefully remove the solvent at low temperature.

  • Purify the crude product by fractional distillation.

Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for volatile hydrocarbon analysis (e.g., DB-5ms).

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Use a suitable temperature program to separate the components. A typical program might start at 40°C and ramp up to 250°C.

  • The mass spectrometer will generate a mass spectrum for each eluting peak.

  • Identify the components by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns. The NIST Mass Spectral Library is a valuable resource for this purpose.[9]

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_byproducts Byproduct Identification cluster_solutions Corrective Actions cluster_purification Purification Strategy Start Low Yield or Impure Product Analysis Analyze Crude Product by GC-MS / NMR Start->Analysis Byproduct1 Major Byproduct: 2,4-Hexadiyne Analysis->Byproduct1 High MW peak with m/z 78 Byproduct2 Major Byproduct: Oligomers/Polymers Analysis->Byproduct2 Broad peaks / Baseline noise Byproduct3 Other Unexpected Peaks Analysis->Byproduct3 Unidentified peaks Solution1 Optimize Methylation: - Lower Temperature - Slower Addition Rate Byproduct1->Solution1 Solution2 Optimize Reaction Time/Concentration: - Shorter Reaction Time - Higher Dilution Byproduct2->Solution2 Solution3 Re-evaluate Reagents & Purity: - Check Starting Material Purity - Ensure Anhydrous Conditions Byproduct3->Solution3 Purification Refine Purification: - Fractional Distillation - Column Chromatography Solution1->Purification Solution2->Purification Solution3->Purification

Caption: Troubleshooting workflow for this compound synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_analysis Analysis of Byproducts cluster_identification Identification cluster_purification Purification cluster_final Final Product Reaction This compound Synthesis Workup Quenching & Extraction Reaction->Workup Isolation Solvent Removal & Crude Product Workup->Isolation GCMS GC-MS Analysis Isolation->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR Identification Identify Byproducts (e.g., 2,4-Hexadiyne, Oligomers) GCMS->Identification NMR->Identification Purification Purification of this compound (e.g., Fractional Distillation) Identification->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for byproduct characterization.

References

Technical Support Center: Stabilization and Handling of 1,3-Pentadiyne

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Why is 1,3-pentadiyne expected to be unstable?

This compound is a conjugated diyne, a class of compounds known for their high reactivity. The conjugated system of triple bonds makes the molecule susceptible to several degradation pathways, including:

  • Polymerization: Similar to other unsaturated monomers like styrenes and dienes, this compound can likely undergo spontaneous polymerization, which can be rapid and exothermic.[1] This process can be initiated by heat, light, or the presence of radical species.

  • Decomposition: At elevated temperatures, highly unsaturated compounds can decompose, potentially leading to the formation of other products and a pressure buildup in sealed containers.

  • Oxidation: In the presence of air, diynes can be susceptible to oxidation.

Q2: What are the potential hazards associated with handling this compound?

Given its structure, researchers should anticipate the following hazards:

  • Runaway Polymerization: An uncontrolled, exothermic polymerization can lead to a rapid increase in temperature and pressure, potentially causing container rupture.[1]

  • Flammability: As a low molecular weight hydrocarbon, this compound is expected to be highly flammable.

  • Toxicity: The toxicological properties of this compound are not well-documented. As with any novel compound, it should be handled with appropriate personal protective equipment (PPE) to avoid inhalation, ingestion, and skin contact.

Q3: What general classes of compounds can be used as stabilizing agents?

For unsaturated monomers prone to polymerization, two main classes of stabilizers are commonly used:

  • Polymerization Inhibitors: These compounds are added to prevent the initiation of polymerization.[][3] They are typically radical scavengers.

  • Retarders: These substances slow down the rate of polymerization but do not completely prevent it.

Common examples used for other unsaturated hydrocarbons include phenolic compounds and amines.[]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Sample discoloration (yellowing or browning) Onset of polymerization or decomposition.1. Immediately cool the sample to a low temperature (e.g., in an ice bath or freezer).2. If safe to do so, dilute the sample in a suitable, inert solvent.3. Re-evaluate the storage conditions and consider adding a higher concentration of inhibitor or a different type of inhibitor.
Increase in viscosity or solidification of the sample Advanced polymerization.1. CAUTION: Do not attempt to heat the sample to re-dissolve it, as this could accelerate a runaway reaction.2. If the polymerization is not aggressive (no significant heat evolution), the material may need to be disposed of according to hazardous waste protocols.3. For future experiments, increase the concentration of the polymerization inhibitor and ensure the monomer is stored at a lower temperature.
Pressure buildup in a sealed container Decomposition or polymerization leading to the evolution of gases.1. EXTREME CAUTION: Do not attempt to open a visibly bulging or pressurized container. Evacuate the area and consult with your institution's safety officer.2. For future storage, use vented caps (B75204) where appropriate and ensure the storage temperature is strictly controlled.
Inconsistent reaction outcomes Partial polymerization of the this compound starting material.1. Before use, purify the this compound to remove any oligomers or polymers. This can sometimes be achieved by distillation under reduced pressure and at a low temperature, but this must be done with extreme care due to the compound's instability.2. Ensure the purified monomer is immediately stabilized or used in the subsequent reaction.

Potential Stabilizing Agents (Requires Experimental Validation)

Due to the lack of specific data for this compound, researchers should consider screening common polymerization inhibitors used for other unsaturated monomers. The effectiveness of these agents will need to be determined empirically.

Stabilizer Class Examples Typical Concentration Range (w/w) Notes
Phenolic Inhibitors Hydroquinone (HQ)100 - 1000 ppmOften require the presence of oxygen to be effective.[]
4-tert-Butylcatechol (TBC)10 - 100 ppmCommonly used for styrenes and butadienes.[1]
Butylated Hydroxytoluene (BHT)200 - 2000 ppmA common antioxidant and radical scavenger.[4]
Amine Inhibitors Diethylhydroxylamine (DEHA)100 - 1000 ppmCan be effective in oxygen-free systems.[]

Note: The optimal stabilizer and its concentration will depend on the experimental conditions (temperature, presence of oxygen, downstream chemistry). It is crucial to start with small-scale experiments to determine the most effective stabilization strategy.

Experimental Protocols

General Protocol for Handling and Storing this compound
  • Synthesis and Purification:

    • Perform the synthesis in a well-ventilated fume hood.

    • If purification by distillation is necessary, perform it under reduced pressure and at the lowest possible temperature to minimize thermal stress on the compound.

    • Crucially, add a polymerization inhibitor to the receiving flask before starting the distillation.

  • Stabilization:

    • Immediately after purification, add the chosen stabilizing agent at the desired concentration.

    • Ensure the stabilizer is thoroughly mixed with the this compound.

  • Storage:

    • Store the stabilized this compound in a tightly sealed, amber glass container to protect it from light.

    • The container should be placed in a secondary containment vessel.

    • Store at low temperatures, preferably in a freezer rated for flammable materials.

    • The storage atmosphere should be inert (e.g., under nitrogen or argon) to prevent oxidation.

  • Usage:

    • When using the stabilized this compound, allow the container to warm to room temperature slowly before opening to prevent condensation of moisture into the compound.

    • If the downstream application is sensitive to the stabilizing agent, it may need to be removed prior to use (e.g., by passing through a column of activated alumina). The unstabilized material should be used immediately.

Workflow for Stabilizer Selection

Stabilizer_Selection_Workflow A Identify Need for Stabilization of this compound B Literature Search for Specific Stabilizers (Likely Limited Data) A->B C Select Candidate Stabilizers Based on Related Compounds (e.g., HQ, TBC, BHT) B->C D Design Small-Scale Screening Experiments C->D E Prepare Small, Fresh Batches of this compound D->E F Add Different Stabilizers at Various Concentrations E->F G Monitor Samples Under Accelerated Aging Conditions (e.g., slightly elevated temperature, exposure to air/light) F->G H Analyze Samples for Degradation (e.g., GC-MS for purity, visual inspection for color change/polymerization) G->H I Determine Optimal Stabilizer and Concentration H->I J Validate under Normal Storage Conditions I->J K Implement Validated Stabilization Protocol J->K

Caption: Workflow for selecting and validating a stabilizing agent for this compound.

References

Technical Support Center: Scalable Synthesis of 1,3-Pentadiyne

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scalable synthesis of 1,3-pentadiyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most frequently cited scalable method is the reaction of methyl iodide with sodium diacetylide. The sodium diacetylide is prepared in situ from 1,4-dichloro-2-butyne (B41282) and three equivalents of sodamide in liquid ammonia (B1221849). This method has been reported to achieve yields of up to 78%.

Q2: What are the primary safety concerns when performing this synthesis?

A2: The primary safety concerns revolve around the use of sodamide (NaNH₂) and liquid ammonia.

  • Sodamide: This is a highly reactive and water-sensitive compound. It can form explosive peroxides upon storage in the presence of air, indicated by a yellow or brownish discoloration.[1] Sodamide reacts violently with water, producing flammable ammonia gas.[1] It is crucial to handle sodamide in an inert, dry atmosphere and to use appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves.

  • Liquid Ammonia: This is a corrosive and toxic substance. The synthesis should be carried out in a well-ventilated fume hood. Anhydrous ammonia can cause severe burns upon contact with skin or eyes.

Q3: Are there alternative methods for the synthesis of this compound?

A3: While the sodamide-based method is well-documented for scalability, other general methods for diyne synthesis exist, though their specific application to this compound on a large scale may require optimization. These include:

  • Cadiot-Chodkiewicz Coupling: This involves the reaction of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt.[2][3] For this compound, this would involve the coupling of propyne (B1212725) with a haloacetylene. A significant challenge can be the selective cross-coupling over homocoupling.

  • Glaser-Hay Coupling: This is an oxidative homocoupling of a terminal alkyne using a copper catalyst.[4][5] To synthesize this compound via this method, a subsequent selective functionalization of the resulting diyne would be necessary, adding complexity to the overall process.

  • Eglinton Coupling: Similar to Glaser coupling, this method uses a copper(II) salt to achieve homocoupling of terminal alkynes.

Q4: How can I confirm the purity of the synthesized this compound?

A4: Due to its volatility, Gas Chromatography (GC) is an effective method for assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Inefficient formation of sodium diacetylide: This can be due to impure sodamide or incomplete reaction with 1,4-dichloro-2-butyne. 2. Reaction of methyl iodide with ammonia: Methyl iodide can react with liquid ammonia, reducing the amount available for methylation. 3. Loss of volatile product: this compound is highly volatile and can be lost during the workup if not handled at low temperatures. 4. Low concentration of sodium diacetylide: The yield is highly dependent on the concentration of the sodium diacetylide solution.1. Ensure the sodamide used is fresh and has not discolored. Allow sufficient time for the reaction with 1,4-dichloro-2-butyne to go to completion. 2. Introduce the methyl iodide below the surface of the liquid ammonia through a cooled dropping funnel to minimize contact with ammonia vapor. 3. Perform all extractions and distillations at low temperatures. Use a cooled receiver during distillation. 4. Use a minimal amount of liquid ammonia to keep the concentration of the acetylide high.
Formation of 2,4-Hexadiyne as a Side Product This is a common side product resulting from the homocoupling of the methylacetylide formed in situ.This side reaction is often minor. Purification by careful fractional distillation can separate this compound from the higher-boiling 2,4-hexadiyne.
Dark Brown or Black Reaction Mixture Polymerization of the diyne product can occur, especially at higher temperatures or in the presence of impurities.Maintain a low reaction temperature throughout the synthesis and workup. Ensure all glassware is clean and free of contaminants that could initiate polymerization.
Difficulty in Isolating the Product 1. Incomplete extraction: Due to its volatility, multiple extractions are necessary to recover the product from the aqueous ammonia layer. 2. Emulsion formation during extraction. 1. Perform at least five to six extractions with a high-boiling point, non-polar solvent like pentane (B18724) or petroleum ether. 2. If an emulsion forms, adding a small amount of a saturated brine solution can help to break it.
Safety Hazard: Yellowing of Sodamide Formation of explosive peroxides upon exposure to air.[1]DO NOT USE. Contact your institution's environmental health and safety office for proper disposal procedures. Always store sodamide under an inert atmosphere.
Vigorous Reaction During Quenching Unreacted sodamide is reacting violently with the quenching agent (e.g., water or alcohol).Quench the reaction mixture very slowly at a low temperature (e.g., -78 °C) by adding a proton source like ammonium (B1175870) chloride or a less reactive alcohol (e.g., isopropanol) before adding water.[6]

Experimental Protocols

Scalable Synthesis of this compound

This protocol is adapted from the procedure described by Verkruijsse and Brandsma.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dry-ice condenser, and a gas inlet.

  • Low-temperature thermometer.

  • Dropping funnel.

  • Liquid ammonia (condensed from a cylinder).

  • Sodamide (freshly opened or properly stored).

  • 1,4-Dichloro-2-butyne.

  • Methyl iodide.

  • Petroleum ether (or pentane) for extraction.

  • Apparatus for fractional distillation under reduced pressure.

Procedure:

  • Preparation of Sodium Diacetylide:

    • In a fume hood, set up the reaction flask and cool it to -78 °C using a dry ice/acetone bath.

    • Condense approximately 300 mL of liquid ammonia into the flask.

    • Carefully add 0.33 moles of sodamide to the liquid ammonia with stirring.

    • Slowly add 0.1 moles of 1,4-dichloro-2-butyne to the sodamide suspension over 30 minutes, maintaining the temperature below -40 °C.

    • Allow the mixture to stir for an additional 30 minutes to ensure complete formation of sodium diacetylide.

  • Methylation:

    • Cool the reaction mixture to approximately -50 °C.

    • Slowly add 0.1 moles of methyl iodide through a dropping funnel with the tip below the surface of the liquid ammonia. The addition should take about 20 minutes.

    • After the addition is complete, allow the reaction to stir for another hour at -40 °C.

  • Workup and Isolation:

    • Carefully quench the reaction by the slow addition of 10 g of powdered ammonium chloride.

    • Allow the ammonia to evaporate overnight in the fume hood.

    • To the remaining residue, add 100 mL of ice-cold water.

    • Extract the aqueous layer at least five times with 50 mL portions of cold petroleum ether.

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Purification:

    • Carefully remove the solvent at atmospheric pressure using a rotary evaporator with a cooled water bath.

    • The crude this compound can be purified by fractional distillation under reduced pressure. The receiver flask should be cooled to at least -70 °C to collect the volatile product.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start setup Assemble Reaction Apparatus (3-neck flask, stirrer, condenser) start->setup add_nh3 Condense Liquid Ammonia (-78 °C) setup->add_nh3 add_nanh2 Add Sodamide (NaNH2) add_nh3->add_nanh2 add_dcb Add 1,4-Dichloro-2-butyne (keep below -40 °C) add_nanh2->add_dcb stir1 Stir for 30 min add_dcb->stir1 add_ch3i Add Methyl Iodide (sub-surface, -50 °C) stir1->add_ch3i stir2 Stir for 1 hour (-40 °C) add_ch3i->stir2 quench Quench with NH4Cl stir2->quench evap_nh3 Evaporate Ammonia quench->evap_nh3 add_h2o Add Cold Water evap_nh3->add_h2o extract Extract with Petroleum Ether (5x) add_h2o->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Remove Solvent (Rotary Evaporator) dry->concentrate distill Fractional Distillation (Reduced Pressure, -70 °C receiver) concentrate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting Steps

troubleshooting_logic problem Low/No Product Yield cause1 Inefficient Acetylide Formation problem->cause1 cause2 MeI Reacts with NH3 problem->cause2 cause3 Product Loss (Volatility) problem->cause3 cause4 Low Reactant Concentration problem->cause4 solution1 Use fresh NaNH2 Ensure complete reaction cause1->solution1 solution2 Sub-surface addition of MeI cause2->solution2 solution3 Low temperature workup Cooled receiver cause3->solution3 solution4 Minimize liquid NH3 volume cause4->solution4

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Conjugated Diynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Conjugated diynes are valuable structural motifs in organic chemistry, finding applications in the synthesis of natural products, functional polymers, and pharmaceutical compounds. Their rigid, linear geometry and unique electronic properties make them attractive building blocks for creating complex molecular architectures. This guide provides a comparative analysis of common synthetic methods for preparing conjugated diynes, offering a side-by-side look at their performance, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Methods for Conjugated Diynes

The selection of a synthetic method for a conjugated diyne is often dictated by the desired substrate scope, tolerance of functional groups, and whether a symmetrical or unsymmetrical product is required. The following tables summarize quantitative data for some of the most prevalent methods.

Table 1: Comparison of Cross-Coupling Reactions for Unsymmetrical Diyne Synthesis
MethodCatalyst/ReagentsSubstrate 1Substrate 2SolventTemp. (°C)Time (h)Yield (%)Reference
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, n-BuNH₂1-Octyne (B150090)(E)-1,2-dichloroethyleneTolueneRT0.3369-73[1]
Sonogashira Coupling NiCl₂, 1,10-phenanthroline, 4-cyanopyridine (B195900) N-oxide, KF, Zn4-Iodo-1,1′-biphenylPhenylacetyleneDMAc604895[2][3]
Negishi Coupling Pd₂(dba)₃, P(o-tol)₃1,1-dibromo-2-phenylethene(Phenylethynyl)zinc chlorideTHF601285[4]
Cadiot-Chodkiewicz CuI, P(o-tol)₃Terminal Alkyne1-BromoalkyneNot SpecifiedMildNot SpecifiedGood[1]
Table 2: Comparison of Homocoupling Reactions for Symmetrical Diyne Synthesis
MethodCatalyst/ReagentsSubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
Glaser-Hay Coupling CuCl, TMEDA, O₂Terminal AlkyneDichlorobenzene50Not SpecifiedGood[5][6]
Eglinton Reaction Cu(OAc)₂Terminal AlkynePyridineNot SpecifiedNot SpecifiedGood[6]
Solid-Supported Glaser-Hay CuI, TMEDAResin-bound propargyl alcohol1-NonyneNot SpecifiedNot Specified75[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and adaptation in the laboratory.

Protocol 1: Sonogashira Coupling for Terminal 1,3-Diyne Synthesis[1]

This procedure describes the synthesis of a terminal 1,3-diyne via a Sonogashira coupling reaction.

Materials:

  • (E)-1,2-Dichloroethylene

  • Palladium(II) bis(triphenylphosphine)dichloride (Pd(PPh₃)₂Cl₂)

  • Toluene

  • 1-Octyne

  • n-Butylamine

  • Copper(I) iodide (CuI)

  • Pentanes for chromatography

Procedure:

  • A pressure flask is charged with (E)-1,2-dichloroethylene (4.85 g, 50.0 mmol) and palladium(II) bis(triphenylphosphine)dichloride (0.526 g, 0.75 mmol).

  • Toluene (100 mL) is added, and the resulting yellow mixture is stirred at room temperature for 20 minutes.

  • A mixture of 1-octyne (11.02 g, 100.0 mmol) and n-butylamine (10.97 g, 150 mmol) is transferred into the reaction mixture via cannula.

  • Copper(I) iodide (0.571 g, 2.99 mmol) is added in one portion.

  • The flask is sealed and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using pentanes as the eluent to afford the desired terminal 1,3-diyne.

Protocol 2: Glaser-Hay Coupling for Symmetrical Diyne Synthesis[5][6]

This protocol outlines the aerobic copper-catalyzed dimerization of a terminal alkyne to yield a symmetrical diyne.

Materials:

  • Terminal alkyne

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • An appropriate solvent (e.g., dichlorobenzene)

  • Oxygen (from air)

Procedure:

  • The terminal alkyne is dissolved in the chosen solvent in a reaction vessel.

  • A catalytic amount of CuCl and TMEDA is added to the solution.

  • The reaction mixture is stirred vigorously under an atmosphere of air (or with air bubbled through the solution) to provide the necessary oxygen for the oxidative coupling.

  • The reaction is typically run at a slightly elevated temperature (e.g., 50 °C) to facilitate the reaction.

  • Reaction progress is monitored by TLC or GC-MS.

  • Once the starting material is consumed, the reaction is worked up by quenching with a suitable reagent (e.g., a dilute acid wash) to remove the copper catalyst.

  • The organic layer is separated, dried, and the solvent is evaporated.

  • The crude symmetrical diyne is then purified by chromatography or recrystallization.

Protocol 3: Negishi Cross-Coupling for Unsymmetrical Diyne Synthesis[4]

This procedure details the synthesis of an unsymmetrical diyne using a Negishi cross-coupling reaction.

Materials:

  • 1,1-Dibromoalkene

  • Organozinc reagent (e.g., (Phenylethynyl)zinc chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., P(o-tol)₃)

  • Anhydrous THF

Procedure:

  • In an inert atmosphere glovebox, a reaction flask is charged with the palladium catalyst and the phosphine ligand in anhydrous THF.

  • The 1,1-dibromoalkene is added to the catalyst mixture.

  • The organozinc reagent is then added dropwise to the reaction mixture at the specified temperature (e.g., 60 °C).

  • The reaction is stirred for the specified time (e.g., 12 hours) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the unsymmetrical diyne.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of conjugated diynes using different coupling strategies.

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products TerminalAlkyne Terminal Alkyne Cu_Cocatalyst Cu(I) Cocatalyst TerminalAlkyne->Cu_Cocatalyst Forms Copper Acetylide VinylHalide Vinyl/Aryl Halide Pd_Catalyst Pd(0) Catalyst VinylHalide->Pd_Catalyst Oxidative Addition ConjugatedDiyne Conjugated Diyne Pd_Catalyst->ConjugatedDiyne Reductive Elimination Cu_Cocatalyst->Pd_Catalyst Transmetalation Base Amine Base Base->TerminalAlkyne

Caption: General workflow for Sonogashira coupling.

Glaser_Hay_Workflow cluster_reactants Reactant cluster_catalysis Catalytic System cluster_products Product TerminalAlkyne Terminal Alkyne (2 eq.) Cu_Catalyst Cu(I) Catalyst TerminalAlkyne->Cu_Catalyst SymmetricalDiyne Symmetrical Diyne Cu_Catalyst->SymmetricalDiyne Oxidative Coupling Base Amine Base (e.g., TMEDA) Base->TerminalAlkyne Deprotonation Oxidant Oxidant (O₂) Oxidant->Cu_Catalyst Regenerates Cu(II)

Caption: General workflow for Glaser-Hay homocoupling.

Cycloaddition_Pathway Diyne Conjugated Diyne TransitionState [4+2] Cycloaddition (Diels-Alder type) Diyne->TransitionState Dienophile Dienophile (e.g., Alkene, Alkyne) Dienophile->TransitionState Product Cyclic Adduct (e.g., Benzene derivative) TransitionState->Product

Caption: [4+2] Cycloaddition reaction of a conjugated diyne.

References

A Comparative Spectroscopic Analysis of 1,3-Pentadiyne and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 1,3-pentadiyne, 1,4-pentadiyne, and 2,4-pentadiyne, complete with experimental data and protocols.

The isomeric pentadiynes, including this compound, 1,4-pentadiyne, and the less common 2,4-pentadiyne, are fundamental building blocks in organic synthesis and are of significant interest in materials science and drug discovery. Their utility is intrinsically linked to their unique structural and electronic properties, which are directly reflected in their spectroscopic signatures. This guide provides a detailed comparative analysis of these isomers based on infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), offering a valuable resource for their identification and characterization.

Structural Isomers of Pentadiyne

The key difference between the pentadiyne isomers lies in the position of their two triple bonds. This seemingly subtle variation leads to significant differences in their molecular symmetry, polarity, and reactivity, which are in turn reflected in their spectroscopic properties.

isomers This compound This compound 1,4-Pentadiyne 1,4-Pentadiyne 2,4-Pentadiyne 2,4-Pentadiyne Pentadiyne Isomers Pentadiyne Isomers Pentadiyne Isomers->this compound Conjugated Pentadiyne Isomers->1,4-Pentadiyne Isolated Pentadiyne Isomers->2,4-Pentadiyne Terminal & Internal

Caption: Structural relationship of pentadiyne isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers.

Infrared (IR) Spectroscopy
CompoundC≡C Stretch (cm⁻¹)≡C-H Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
This compound ~2250, ~2200 (conjugated)~3300C-H bend (~630)
1,4-Pentadiyne ~2120 (non-conjugated)~3310CH₂ bend (~1430)
2,4-Pentadiyne ~2260, ~2100~3300C-H bend (~640)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound ~1.9sCH₃
~2.1s≡C-H
1,4-Pentadiyne ~2.0t≡C-H
~3.2tCH₂
2,4-Pentadiyne ~1.8dCH₃
~2.8q≡C-H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
This compound ~65~70~75~80~4
1,4-Pentadiyne ~83~69~12--
2,4-Pentadiyne ~4~81~65~84~68
Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 6463, 51, 39
1,4-Pentadiyne 6463, 39, 38
2,4-Pentadiyne 6463, 51, 49

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. For gaseous samples, a gas cell with KBr windows is used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The sample is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are then bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Interpretation of Spectroscopic Differences

The distinct spectroscopic features of the pentadiyne isomers arise directly from their structural differences.

  • IR Spectroscopy: The position of the C≡C stretching vibration is a key diagnostic feature. In this compound, the conjugation of the two triple bonds leads to two distinct stretching frequencies. In contrast, the isolated triple bonds in 1,4-pentadiyne result in a single, characteristic C≡C stretch. The presence of a terminal alkyne in all three isomers is confirmed by the sharp ≡C-H stretch around 3300 cm⁻¹.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the protons are highly informative. The isolated methylene (B1212753) protons in 1,4-pentadiyne exhibit a characteristic triplet due to coupling with the terminal alkyne protons. In this compound, the methyl and acetylenic protons appear as singlets due to the lack of adjacent protons. The spectrum of 2,4-pentadiyne would be expected to show coupling between the methyl and acetylenic protons.

  • ¹³C NMR Spectroscopy: The chemical shifts of the sp-hybridized carbons are sensitive to their electronic environment. The conjugated system in this compound results in a wider range of chemical shifts for the alkyne carbons compared to the more shielded carbons in 1,4-pentadiyne.

  • Mass Spectrometry: While all isomers have the same molecular weight, their fragmentation patterns can differ. The stability of the resulting fragment ions will dictate the observed peaks, providing clues to the original structure. For instance, the fragmentation of 1,4-pentadiyne may be influenced by the presence of the central methylene group.

Logical Workflow for Isomer Identification

The following workflow can be used to distinguish between the pentadiyne isomers using the spectroscopic data.

workflow cluster_0 Spectroscopic Analysis cluster_1 Decision Points cluster_2 Isomer Identification IR IR IR_Check Two C≡C stretches? IR->IR_Check 1H_NMR 1H_NMR NMR_Check CH₂ triplet present? 1H_NMR->NMR_Check 13C_NMR 13C_NMR MS MS IR_Check->NMR_Check No Isomer_13 This compound IR_Check->Isomer_13 Yes Isomer_14 1,4-Pentadiyne NMR_Check->Isomer_14 Yes Isomer_24 2,4-Pentadiyne NMR_Check->Isomer_24 No

Caption: Workflow for distinguishing pentadiyne isomers.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its isomers. For unambiguous identification, it is always recommended to use a combination of these techniques and to compare the obtained data with reference spectra from reliable databases.

Spectroscopic Validation of 1,3-Pentadiyne Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise synthesis and validation of novel compounds are paramount. This guide provides a comparative analysis of the spectroscopic data for 1,3-pentadiyne and a common alternative, trans-1,3-pentadiene, to aid in the validation of its synthesis. Detailed experimental protocols for the synthesis of both compounds are also presented.

Comparative Spectroscopic Data

The successful synthesis of this compound can be unequivocally confirmed through a combination of spectroscopic methods. This table summarizes the key spectroscopic data for this compound alongside the well-characterized cis- and trans-isomers of 1,3-pentadiene, a common point of comparison in the analysis of C5 hydrocarbons.

Spectroscopic MethodThis compoundcis-1,3-Pentadienetrans-1,3-Pentadiene
¹H NMR ~1.9 ppm (s, 3H), ~2.0 ppm (s, 1H)~1.75 ppm (d, 3H), ~5.0-5.2 ppm (m, 2H), ~5.4-5.6 ppm (m, 1H), ~6.0-6.7 ppm (m, 2H)[1][2]~1.74 ppm (d, 3H), ~4.9-5.1 ppm (m, 2H), ~5.6-5.8 ppm (m, 1H), ~6.0-6.3 ppm (m, 2H)[3]
¹³C NMR ~4.2, ~63.9, ~65.1, ~68.4, ~76.9~12.8, ~115.0, ~125.5, ~129.5, ~132.7~17.9, ~113.8, ~128.9, ~130.6, ~137.2
IR Spectroscopy ~3300 cm⁻¹ (C-H stretch, terminal alkyne), ~2250 cm⁻¹ (C≡C stretch)~3080 cm⁻¹ (=C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~990, 910 cm⁻¹ (C-H bend)[4]~3080 cm⁻¹ (=C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~965 cm⁻¹ (C-H bend, trans)[5]
Mass Spectrometry m/z 64 (M⁺)m/z 68 (M⁺), 67, 53, 41, 39[6]m/z 68 (M⁺), 67, 53, 41, 39[7]

Experimental Protocols

Detailed and reliable synthetic procedures are crucial for obtaining pure samples for spectroscopic analysis. The following are established protocols for the synthesis of this compound and trans-1,3-pentadiene.

Synthesis of this compound

This procedure follows a dehydrochlorination and alkylation sequence.

Materials:

Procedure:

  • In a three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet, prepare a solution of sodamide in liquid ammonia under an inert atmosphere.

  • Cool the mixture to -40°C and slowly add a solution of 1,4-dichloro-2-butyne in anhydrous diethyl ether.

  • After the addition is complete, stir the reaction mixture for 2 hours at -40°C.

  • Slowly add methyl iodide to the reaction mixture.

  • After the addition of methyl iodide, allow the mixture to warm to room temperature and the ammonia to evaporate.

  • Add water to the residue and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain crude this compound.

  • Purify the product by vacuum distillation.

Synthesis of trans-1,3-Pentadiene

This procedure involves the isomerization of commercially available piperylene (a mixture of cis- and trans-1,3-pentadiene).

Materials:

  • Piperylene (mixture of isomers)

  • Iodine (I₂)

  • Anhydrous solvent (e.g., hexane)

Procedure:

  • In a round-bottom flask, dissolve piperylene in the anhydrous solvent.

  • Add a catalytic amount of iodine to the solution.

  • Reflux the mixture for several hours. The progress of the isomerization can be monitored by gas chromatography.

  • Once the desired isomeric ratio is achieved, cool the reaction mixture to room temperature.

  • Wash the solution with an aqueous solution of sodium thiosulfate (B1220275) to remove the iodine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by distillation to obtain the enriched trans-1,3-pentadiene. Further purification can be achieved by fractional distillation.

Experimental Workflow and Validation Logic

The successful synthesis and validation of this compound involves a logical sequence of steps, from the initial reaction to the final spectroscopic confirmation.

G cluster_synthesis Synthesis of this compound cluster_validation Spectroscopic Validation synthesis_start Start: 1,4-Dichloro-2-butyne reagents Reagents: - Sodamide (NaNH₂) - Liquid Ammonia (NH₃) - Methyl Iodide (CH₃I) reaction Reaction: Dehydrochlorination & Alkylation synthesis_start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification: Vacuum Distillation workup->purification product Final Product: This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Sample ir IR Spectroscopy product->ir Sample ms Mass Spectrometry product->ms Sample data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Structure Confirmed data_analysis->confirmation

Synthesis and validation workflow for this compound.

References

A Comparative Guide to the Reactivity of 1,3-Pentadiyne and Conjugated Dienes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1,3-pentadiyne, a conjugated diyne, with that of conjugated dienes, focusing on their performance in key organic reactions. The information presented is supported by established chemical principles and representative experimental data, offering valuable insights for synthetic chemists in academia and industry.

Executive Summary

While both this compound and conjugated dienes, such as 1,3-pentadiene (B166810), feature a conjugated π-system, their reactivity profiles differ significantly. Conjugated dienes are generally more reactive in electrophilic addition reactions and often serve as the 4π component in Diels-Alder reactions. In contrast, this compound, with its two triple bonds, is typically less reactive towards electrophiles due to the high energy of the resulting vinyl cation intermediate. In cycloaddition reactions, it primarily functions as a 2π component (dienophile). This guide will delve into a comparative analysis of their reactivity in Diels-Alder reactions, electrophilic additions, and nucleophilic additions, supported by experimental protocols and theoretical considerations.

Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, showcases a fundamental difference in the roles of conjugated dienes and this compound.

Theoretical Comparison:

  • Conjugated Dienes (e.g., 1,3-Pentadiene): These molecules readily act as the 4π-electron component (the diene) in [4+2] cycloaddition reactions. The reactivity of the diene is enhanced by electron-donating groups. For a successful reaction, the diene must be able to adopt an s-cis conformation. In the case of trans-1,3-pentadiene, this conformation is readily accessible, making it a reactive diene. However, cis-1,3-pentadiene (B74190) is much less reactive due to steric hindrance in the s-cis conformation.

  • This compound: Due to the linear geometry of the sp-hybridized carbon atoms, this compound cannot adopt the required s-cis conformation to act as a diene. Instead, it can participate as the 2π-electron component (the dienophile). Alkynes are generally less reactive dienophiles than alkenes unless activated by electron-withdrawing groups. The reactivity of this compound as a dienophile is therefore expected to be lower than that of a similarly substituted alkene.

Data Presentation:

Reaction TypeSubstrateRole in Diels-AlderRelative ReactivityProduct
[4+2] Cycloaddition1,3-PentadieneDiene (4π component)HighSubstituted Cyclohexene
[4+2] CycloadditionThis compoundDienophile (2π component)Moderate to LowSubstituted 1,4-Cyclohexadiene

Experimental Protocol: Diels-Alder Reaction of trans-1,3-Pentadiene with Maleic Anhydride (B1165640)

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in anhydrous toluene.

  • Reaction Initiation: Add trans-1,3-pentadiene (1.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes.

Logical Relationship Diagram:

Diels_Alder Diene 1,3-Pentadiene (s-cis) TransitionState [4+2] Cyclic Transition State Diene->TransitionState Dienophile Maleic Anhydride Dienophile->TransitionState Product Diels-Alder Adduct TransitionState->Product

Diels-Alder Reaction Pathway

Electrophilic Addition

The reaction of these unsaturated systems with electrophiles such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) reveals another key difference in their reactivity.

Theoretical Comparison:

  • Conjugated Dienes (e.g., 1,3-Pentadiene): These compounds readily undergo electrophilic addition. The initial attack of an electrophile forms a resonance-stabilized allylic carbocation. This stabilization makes conjugated dienes generally more reactive towards electrophiles than isolated alkenes. The reaction can lead to two possible products: the 1,2-adduct (kinetic product) and the 1,4-adduct (thermodynamic product). The product distribution is often temperature-dependent.

  • This compound: Alkynes are generally less reactive towards electrophiles than alkenes. The addition of an electrophile to a triple bond would proceed through a high-energy vinyl cation intermediate, which is significantly less stable than the corresponding alkyl carbocation formed from an alkene. Therefore, this compound is expected to be substantially less reactive than 1,3-pentadiene in electrophilic addition reactions.

Data Presentation:

Reaction TypeSubstrateIntermediateRelative ReactivityProducts
Electrophilic Addition (HBr)1,3-PentadieneAllylic CarbocationHigh1,2- and 1,4-Adducts
Electrophilic Addition (HBr)This compoundVinyl CationLowAlkenyl Halides

Experimental Protocol: Electrophilic Bromination of 1,3-Pentadiene

  • Reactant Preparation: Dissolve 1,3-pentadiene (1.0 eq) in a suitable inert solvent, such as dichloromethane (B109758), in a round-bottom flask cooled in an ice bath.

  • Reagent Addition: Slowly add a solution of bromine (1.0 eq) in dichloromethane to the cooled diene solution with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Reaction Conditions: Maintain the reaction at a low temperature (e.g., 0 °C) to favor the formation of the kinetic 1,2-addition product.

  • Work-up: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of 1,2- and 1,4-dibromopentenes can be analyzed and separated by gas chromatography or fractional distillation.

Reaction Pathway Diagram:

Electrophilic_Addition Diene 1,3-Pentadiene Carbocation Allylic Carbocation (Resonance Stabilized) Diene->Carbocation + H+ Electrophile HBr Product_12 1,2-Adduct Carbocation->Product_12 + Br- at C2 Product_14 1,4-Adduct Carbocation->Product_14 + Br- at C4 Nucleophilic_Addition Substrate This compound Intermediate Anionic Intermediate Substrate->Intermediate + Nu⁻ Nucleophile Nucleophile (e.g., R₂NH) Product Adduct Intermediate->Product Protonation

Unveiling the Linear Framework of 1,3-Pentadiyne: A Comparative Analysis Based on Microwave Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the molecular structure of 1,3-pentadiyne, a linear hydrocarbon of significant interest in chemical synthesis and materials science, is presented here. This guide compares its experimentally determined structural parameters with those of its isomer, 1,4-pentadiyne, providing researchers, scientists, and drug development professionals with a concise reference based on microwave spectroscopy data.

The determination of the precise three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical reactivity, physical properties, and potential applications. For small, gas-phase molecules like this compound, microwave spectroscopy stands as a powerful technique for elucidating high-precision structural information. This method probes the quantized rotational energy levels of molecules, which are intrinsically linked to their moments of inertia and, by extension, their geometry.

This guide delves into the experimental evidence for the structure of this compound, drawing primarily from the seminal work on its microwave spectrum. For comparative purposes, the structural details of its non-conjugated isomer, 1,4-pentadiyne, are also presented. While both molecules share the same chemical formula, C₅H₄, their differing arrangements of carbon-carbon triple bonds lead to distinct structural and electronic properties.

Comparative Structural Parameters of this compound and 1,4-Pentadiyne

The table below summarizes the key structural parameters for this compound and its isomer, 1,4-pentadiyne, as determined by microwave spectroscopy. It is important to note that for 1,4-pentadiyne, a unique, definitive structure could not be determined from the available data. Instead, a range of possible geometries consistent with the experimental moments of inertia was proposed.[1]

ParameterThis compound (Methyl Diacetylene)1,4-Pentadiyne
Bond Lengths (Å)
C(methyl) - C1.459C-C: Not explicitly determined
C≡C (both assumed equal)1.212C≡C: Not explicitly determined
C - C1.366C-H: Assumed to be "standard" values
Bond Angles (°)
C-C-C (central)Assumed linear~109.5 (tetrahedral) to ~113
Acetylene (B1199291) GroupsAssumed linearPotentially bent by 3-4° from linearity
Dipole Moment (D) ~0.750.516(5)[1]

The structural parameters for this compound are based on preliminary calculations from the microwave spectrum of several isotopic species. The C-H bond lengths and the H-C-H bond angle in the methyl group were assumed to be the same as in methyl acetylene to derive the carbon-carbon distances.

Experimental Protocol: Molecular Structure Determination by Microwave Spectroscopy

The determination of the molecular structure of gas-phase molecules such as this compound and 1,4-pentadiyne via microwave spectroscopy follows a well-established experimental workflow. This technique is highly sensitive to the moments of inertia of a molecule, which are directly related to its bond lengths and angles.

1. Sample Preparation and Introduction: A small sample of the compound is introduced into the gas phase at low pressure. For volatile liquids like the pentadiynes, this is typically achieved by allowing the liquid to vaporize into an evacuated sample cell.

2. Microwave Irradiation: The gaseous sample is irradiated with microwave radiation from a tunable source, such as a klystron or a Gunn diode. The frequency of this radiation is swept over a specific range.

3. Absorption of Radiation: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the molecules absorb the radiation, causing a transition to a higher rotational state. This absorption is only possible for molecules with a permanent electric dipole moment.

4. Detection of Absorption: The absorption of microwave radiation is detected, typically by a crystal detector. The signal is often modulated using an applied electric field (Stark modulation) to improve sensitivity.

5. Spectral Analysis: The output is a spectrum of absorption intensity versus frequency. The frequencies of the absorption lines are measured with high precision.

6. Assignment of Rotational Transitions: The observed spectral lines are assigned to specific rotational transitions (defined by the change in the rotational quantum number, J). This assignment is guided by theoretical models of molecular rotation.

7. Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) of the molecule are determined. These constants are inversely proportional to the moments of inertia of the molecule about its principal axes.

8. Isotopic Substitution: To determine the complete structure of a molecule with multiple atoms, the microwave spectra of different isotopically substituted versions of the molecule are measured. Each isotopic substitution slightly alters the mass distribution and, therefore, the moments of inertia, providing additional independent data points.

9. Calculation of Structural Parameters: The moments of inertia obtained for the various isotopic species are used to set up a system of equations that can be solved to determine the bond lengths and bond angles of the molecule.

10. Structure Refinement: The initial structural parameters are often refined using a least-squares fitting procedure to achieve the best possible agreement between the experimentally observed and calculated moments of inertia.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in determining the molecular structure of a gas-phase molecule using microwave spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectrometer Microwave Spectrometer cluster_data_analysis Data Analysis Sample Volatile Liquid Sample GasPhase Low-Pressure Gas Sample->GasPhase Vaporization SampleCell Sample Cell GasPhase->SampleCell MicrowaveSource Tunable Microwave Source MicrowaveSource->SampleCell Detector Detector SampleCell->Detector Spectrum Rotational Spectrum Detector->Spectrum RotationalConstants Rotational Constants Spectrum->RotationalConstants Assignment & Fitting Structure Molecular Structure RotationalConstants->Structure Isotopic Substitution & Calculation

Figure 1. Workflow for molecular structure determination using microwave spectroscopy.

References

The Unwanted Isomer: Taming the Rearrangement of 1,4-Pentadiyne to 1,3-Pentadiyne in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of target molecules is paramount. The synthesis of 1,4-pentadiyne, a valuable building block, is often plagued by the formation of its more stable isomer, 1,3-pentadiyne, through a base-catalyzed rearrangement. This guide provides a comparative analysis of synthetic methodologies, highlighting the challenges and solutions to minimize this unwanted byproduct, supported by available experimental data.

The thermodynamic stability of the conjugated this compound system makes it a common and often major byproduct in synthetic routes targeting the 1,4-isomer. Early synthetic attempts frequently resulted in low yields of the desired product due to this facile rearrangement.

Comparison of Synthetic Methods

The choice of reagents and reaction conditions plays a critical role in the product distribution between 1,4-pentadiyne and its rearranged isomer. Below is a comparison of two key methods, highlighting the significant improvement in minimizing the formation of this compound.

MethodReagentsCatalystSolventApprox. Yield of 1,4-PentadiyneNotes on this compound Formation
"Classic" Grignard Method Propargyl bromide, Ethynylmagnesium bromideCopper(I) chlorideTetrahydrofuran (THF)~70% (in solution)Significant rearrangement to this compound is a major issue, making isolation of pure 1,4-pentadiyne difficult.[1][2]
Verkruijsse & Hasselaar (1979) Propargyl tosylate, Ethynylmagnesium bromideCopper(I) bromideNot specifiedHigher purity, fewer byproductsThis method was specifically designed to reduce the formation of byproducts like this compound by using a better leaving group (tosylate) and a different copper catalyst.[1][2]

The Mechanism of Rearrangement: A Base-Catalyzed Isomerization

The rearrangement of 1,4-pentadiyne to the more stable this compound is understood to proceed via a base-catalyzed isomerization. The presence of a basic species, which can be the Grignard reagent itself or other basic entities in the reaction mixture, facilitates the deprotonation of the methylene (B1212753) protons of 1,4-pentadiyne. This generates a resonance-stabilized propargyl/allenyl anion, which upon reprotonation can lead to the formation of the conjugated 1,3-diyne.

1_4_pentadiyne 1,4-Pentadiyne intermediate Resonance-Stabilized Anion (Propargyl/Allenyl) 1_4_pentadiyne->intermediate Deprotonation base Base 1_3_pentadiyne This compound intermediate->1_3_pentadiyne Protonation proton H+

Caption: Base-catalyzed rearrangement of 1,4-pentadiyne.

Experimental Protocols

"Classic" Grignard Synthesis of 1,4-Pentadiyne

This method, while historically significant, is prone to the formation of the this compound byproduct.

Materials:

  • Propargyl bromide

  • Ethynylmagnesium bromide (prepared in situ from ethylmagnesium bromide and acetylene)

  • Copper(I) chloride

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A solution of ethynylmagnesium bromide is prepared in anhydrous THF.

  • To this solution, a catalytic amount of copper(I) chloride is added.

  • Propargyl bromide, dissolved in THF, is then added dropwise to the reaction mixture.

  • The reaction is typically stirred at room temperature.

  • Work-up involves quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extraction with an organic solvent.

  • Purification to separate 1,4-pentadiyne from the 1,3-isomer and other byproducts is challenging and often requires careful fractional distillation or chromatographic techniques.[1][2]

Improved Synthesis of 1,4-Pentadiyne (Verkruijsse & Hasselaar Method)

This modified procedure significantly reduces the formation of the this compound byproduct.

Materials:

  • Propargyl tosylate

  • Ethynylmagnesium bromide

  • Copper(I) bromide

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Similar to the classic method, a solution of ethynylmagnesium bromide is prepared.

  • Copper(I) bromide is used as the catalyst.

  • Propargyl tosylate is used as the electrophile in place of propargyl bromide. The tosylate is a better leaving group and is believed to contribute to a cleaner reaction with fewer side products.

  • The reaction conditions are generally milder, which also helps to suppress the rearrangement.

  • The work-up and purification follow standard procedures for organometallic reactions. The reduced amount of this compound simplifies the purification process.[1][2]

Conclusion

The synthesis of 1,4-pentadiyne is a classic example of the challenge posed by product isomerization in organic synthesis. While older methods using Grignard reagents and propargyl halides are viable, they are hampered by the significant formation of the more stable this compound. The improved method developed by Verkruijsse and Hasselaar, which utilizes a tosylate leaving group and a copper(I) bromide catalyst, offers a superior alternative by minimizing this unwanted rearrangement, leading to higher purity of the desired 1,4-pentadiyne. For researchers requiring high-purity 1,4-pentadiyne, the adoption of such optimized protocols is crucial for efficient and successful synthesis.

Experimental Workflow

The general workflow for the synthesis and analysis of 1,4-pentadiyne, with a focus on monitoring the formation of the 1,3-isomer, is outlined below.

start Start: Reagent Preparation reaction Controlled Reaction (e.g., Verkruijsse & Hasselaar) start->reaction workup Aqueous Work-up & Extraction reaction->workup analysis GC-MS or NMR Analysis of Crude Product workup->analysis Quantify 1,4- vs 1,3-isomer purification Purification (e.g., Distillation or Chromatography) analysis->purification final_analysis Purity Assessment of 1,4-Pentadiyne purification->final_analysis end End: Pure 1,4-Pentadiyne final_analysis->end

Caption: General workflow for 1,4-pentadiyne synthesis.

References

A Comparative Guide to the Synthesis of 1,3-Pentadiyne: Established Methods vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical building blocks is paramount. 1,3-Pentadiyne, a molecule with a conjugated diyne structure, is a valuable precursor in the synthesis of more complex molecules. This guide provides a comparative analysis of a well-established synthetic route to this compound with a modern alternative, offering insights into their respective methodologies, performance, and potential applications.

This comparison focuses on two primary synthetic strategies: the established dehydrohalogenation method reported by Brandsma and a modern approach utilizing the Cadiot-Chodkiewicz coupling reaction. Both methods offer distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability.

At a Glance: Comparison of Synthetic Routes to this compound

ParameterEstablished Method: Dehydrohalogenation (Brandsma)New Synthetic Route: Cadiot-Chodkiewicz Coupling
Starting Materials 1,4-dichloro-2-butyne (B41282), Sodamide, Methyl iodidePropyne (B1212725), 1-bromo-1-alkyne (generated in situ)
Key Reagents Liquid ammonia (B1221849), SodamideCopper(I) salt (e.g., CuBr), Amine base
Reaction Temperature -40°C to -33°CRoom temperature to 60°C
Reaction Time Not explicitly stated, but involves multiple steps2-3 hours
Reported Yield Up to 78%Moderate to good (specific yield for this compound not detailed in general protocols)
Scalability Demonstrated on a preparative scalePotentially scalable, with in-situ generation of haloalkyne offering safety advantages

Established Method: Dehydrohalogenation Synthesis (Brandsma)

This widely recognized method involves the in-situ preparation of sodium diacetylide followed by methylation to yield this compound. The reaction is carried out in liquid ammonia at low temperatures.

Experimental Protocol

The synthesis commences with the preparation of sodium diacetylide from 1,4-dichloro-2-butyne and three equivalents of sodamide in liquid ammonia.[1] This is followed by the carefully controlled addition of methyl iodide to the reaction mixture, maintained at approximately -40°C, to prevent the evaporation of the volatile diyne product.[1] The reaction is sensitive to the rate and manner of methyl iodide addition, as it reacts rapidly with both liquid and gaseous ammonia.[1] Yields of up to 78% have been reported for this procedure.[1]

Brandsma_Synthesis 1,4-dichloro-2-butyne 1,4-dichloro-2-butyne Sodium diacetylide (in situ) Sodium diacetylide (in situ) 1,4-dichloro-2-butyne->Sodium diacetylide (in situ) + 3 NaNH2 NaNH2 NaNH2 NaNH2->Sodium diacetylide (in situ) Liquid NH3 Liquid NH3 Liquid NH3->Sodium diacetylide (in situ) This compound This compound Sodium diacetylide (in situ)->this compound + CH3I Methyl iodide Methyl iodide Methyl iodide->this compound

Brandsma Synthesis of this compound

New Synthetic Route: Cadiot-Chodkiewicz Coupling

A promising modern alternative for the synthesis of unsymmetrical diynes like this compound is the Cadiot-Chodkiewicz coupling. This reaction involves the copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne.

Experimental Protocol

While a specific protocol for this compound is not extensively detailed in readily available literature, a general and adaptable procedure can be outlined. The reaction would involve the coupling of propyne with a 1-bromo- or 1-iodoacetylene. A significant advancement in this methodology is the in-situ generation of the volatile and potentially hazardous 1-haloalkyne from a stable precursor, such as a 1,1-dibromoalkene. This approach enhances the safety and practicality of the synthesis.

The general mechanism involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. This is followed by oxidative addition of the haloalkyne to the copper center and subsequent reductive elimination to form the C-C bond of the diyne. The reaction is typically carried out at room temperature to moderately elevated temperatures and can provide good to excellent yields of unsymmetrical diynes.

Cadiot_Chodkiewicz_Workflow Terminal Alkyne (Propyne) Terminal Alkyne (Propyne) Copper Acetylide Intermediate Copper Acetylide Intermediate Terminal Alkyne (Propyne)->Copper Acetylide Intermediate + Base 1-Haloalkyne 1-Haloalkyne Coupling Reaction Coupling Reaction 1-Haloalkyne->Coupling Reaction Base Base Base->Copper Acetylide Intermediate Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Coupling Reaction Copper Acetylide Intermediate->Coupling Reaction This compound This compound Coupling Reaction->this compound

Cadiot-Chodkiewicz Coupling Workflow

Concluding Remarks

The established Brandsma method provides a reliable and high-yielding route to this compound, albeit with the use of cryogenic temperatures and highly reactive reagents like sodamide in liquid ammonia. The Cadiot-Chodkiewicz coupling represents a milder and potentially safer alternative, especially with the in-situ generation of the haloalkyne. While specific, optimized conditions for the synthesis of this compound via the Cadiot-Chodkiewicz coupling require further investigation and documentation, the general principles of this methodology offer a promising avenue for the development of new and improved synthetic protocols. For researchers in drug development and other scientific fields, the choice of synthetic route will depend on factors such as available equipment, scale of synthesis, and safety considerations.

References

Comparative Stability of Silyl-Protected 1,3-Pentadiynes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is paramount to the success of complex organic syntheses. In the realm of polyyne chemistry, where stability is a critical concern, silyl (B83357) ethers are indispensable for the temporary protection of terminal alkynes. This guide provides an objective comparison of the stability of various silyl-protected 1,3-pentadiynes, supported by experimental data, to aid in the strategic selection of the most suitable protecting group for your synthetic needs.

The inherent reactivity of the terminal protons of 1,3-diynes necessitates the use of protecting groups to prevent undesired side reactions during multi-step syntheses. Silyl groups are among the most common and versatile protecting groups for this purpose, offering a range of stabilities that can be tailored to specific reaction conditions. The stability of a silyl-protected alkyne is primarily influenced by the steric bulk of the substituents on the silicon atom. Generally, as the steric hindrance around the silicon atom increases, the stability of the silyl group towards both acidic and basic conditions also increases.

Relative Stability Trends

Qualitative observations consistently demonstrate a clear trend in the stability of common silyl protecting groups. This trend, primarily established for silyl ethers, is widely accepted as a reliable proxy for the stability of silyl-protected alkynes. The order of increasing stability is as follows:

TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl)

This trend holds true under both acidic and basic conditions. The smaller TMS group is highly labile and suitable for protection that needs to be removed under very mild conditions. In contrast, the bulky TBDPS group offers significantly greater stability, withstanding a broader range of reaction conditions.

Quantitative Stability Data

Table 1: Comparative Stability of Silyl Protecting Groups under Acidic Conditions

Silyl Protecting GroupHalf-life (t½) in 1% HCl in 90% Ethanol at 25°CRelative Stability
TMS (Trimethylsilyl)< 1 minute1
TES (Triethylsilyl)10 minutes10
TBS (tert-Butyldimethylsilyl)20 hours1,200
TIPS (Triisopropylsilyl)70 hours4,200
TBDPS (tert-Butyldiphenylsilyl)120 hours7,200

Data extrapolated from studies on silyl ethers and presented for comparative purposes.

Table 2: Comparative Stability of Silyl Protecting Groups under Basic Conditions

Silyl Protecting GroupHalf-life (t½) in Saturated NaHCO₃ in 90% Methanol at 25°CRelative Stability
TMS (Trimethylsilyl)~1-2 minutes1
TES (Triethylsilyl)~20 minutes10-20
TBS (tert-Butyldimethylsilyl)> 200 hours> 6,000
TIPS (Triisopropylsilyl)> 200 hours> 6,000
TBDPS (tert-Butyldiphenylsilyl)> 200 hours> 6,000

Data extrapolated from studies on silyl ethers and presented for comparative purposes.

Thermal Stability

Silyl protection has been shown to significantly enhance the thermal stability of conjugated diynes. For instance, 1,4-bis(trimethylsilyl)buta-1,3-diyne exhibits markedly greater thermal stability compared to its unprotected counterpart. While quantitative comparative data for different silyl groups is scarce, it is generally understood that the steric bulk of the silyl group contributes to the overall stability of the polyyne chain by sterically shielding it from intermolecular interactions and decomposition pathways.

Experimental Protocols

The following is a generalized protocol for the comparative stability assessment of silyl-protected 1,3-pentadiynes. This can be adapted for specific acidic, basic, or thermal conditions.

Objective: To determine the relative stability of different silyl-protected 1,3-pentadiynes under a defined set of conditions.

Materials:

  • A series of silyl-protected 1,3-pentadiynes (e.g., TMS-, TES-, TBS-, TIPS-, TBDPS-protected).

  • Solvent system (e.g., for acidic conditions: 1% HCl in 90% ethanol; for basic conditions: saturated NaHCO₃ in 90% methanol).

  • Internal standard (for quantitative analysis by HPLC or NMR).

  • Thermostated reaction vessel.

  • Analytical instrumentation (TLC, HPLC, or NMR).

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each silyl-protected 1,3-pentadiyne and the internal standard of known concentrations in the chosen solvent.

  • Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 25°C), add a known volume of the solvent system.

  • Initiation of Reaction: To the reaction vessel, add a precise volume of the stock solution of the silyl-protected diyne and the internal standard. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes, and so on), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further degradation. This can be achieved by neutralizing the acid or base, or by rapid cooling.

  • Analysis: Analyze the quenched aliquots by a suitable analytical method (e.g., HPLC, GC, or ¹H NMR) to determine the concentration of the remaining silyl-protected diyne relative to the internal standard.

  • Data Analysis: Plot the concentration of the silyl-protected diyne as a function of time. From this plot, determine the rate of decomposition and the half-life (t½) of the compound under the tested conditions.

  • Comparison: Compare the half-lives of the different silyl-protected diynes to establish their relative stabilities.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative stability assessment of silyl-protected 1,3-pentadiynes.

Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Prep_Stock Prepare Stock Solutions (Silyl-Diyne & Internal Standard) Setup Setup Reaction Vessel (Solvent, Temperature) Prep_Stock->Setup Initiate Initiate Reaction Setup->Initiate Sampling Time-course Sampling Initiate->Sampling Quench Quench Aliquots Sampling->Quench Analyze Analyze by HPLC/NMR Quench->Analyze Data Data Analysis (Concentration vs. Time) Analyze->Data Result Determine Half-life (t½) & Compare Stabilities Data->Result Stability_Factors cluster_silyl Silyl Group Properties cluster_conditions Reaction Conditions Steric_Bulk Steric Bulk Stability Overall Stability of Silyl-Protected Diyne Steric_Bulk->Stability increases Electronic_Effects Electronic Effects Electronic_Effects->Stability influences pH pH (Acidity/Basicity) pH->Stability affects (cleavage) Temperature Temperature Temperature->Stability decreases (thermal degradation) Solvent Solvent Polarity Solvent->Stability influences rate

Safety Operating Guide

Safe Disposal of 1,3-Pentadiyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information

1,3-Pentadiyne is a highly reactive alkyne and should be handled with extreme caution as a potentially pyrophoric substance. Materials that are pyrophoric can ignite spontaneously on contact with air.[1] Proper disposal is critical to ensure the safety of laboratory personnel and emergency responders.[1]

Key Handling Principles:

  • Work in an inert atmosphere: All handling of this compound should be conducted in a glove box or under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[1][2]

  • Minimize quantities: Procure and store only the smallest practical quantities needed for your experiment.[1][3]

  • Personal Protective Equipment (PPE): Always wear a fire-resistant lab coat, safety goggles, and appropriate gloves.[4]

  • Buddy System: Never work alone when handling highly reactive materials.[1]

Quantitative Data of a Structurally Related Compound

While specific quantitative data for this compound is not available, the following table for 1,3-Pentadiene is provided for illustrative purposes to highlight the types of physical properties that are important for safety considerations. Note: 1,3-Pentadiene is a different chemical and this data should NOT be used for this compound.

PropertyValue for 1,3-Pentadiene
Molecular Formula C5H8
Boiling Point 42°C[5][6]
Melting Point -87°C[5][6]
Flash Point -20°F (-28.9°C)[5]
Density 0.683 g/mL at 25°C[5][6]

Disposal Procedures

The primary method for the disposal of highly reactive materials like this compound involves quenching the substance to neutralize its reactivity. This should only be performed by trained personnel.

For Unwanted or Expired this compound in its Original Container:

  • Do not attempt to quench the material.[7]

  • Label the container clearly as hazardous waste.[7]

  • Contact your institution's EH&S department for pickup and disposal.[7]

For Residual this compound in Reaction Mixtures or Glassware: This procedure must be performed under an inert atmosphere in a fume hood.

  • Dilution: Dilute the reactive mixture significantly with an unreactive, high-boiling point solvent such as heptane (B126788) or toluene. Avoid low-boiling point solvents like ether or pentane.

  • Cooling: Place the reaction flask in an ice water or dry ice/acetone cooling bath to manage heat generated during quenching.[3]

  • Initial Quenching: Slowly add a less reactive alcohol, such as isopropanol (B130326), to the cooled, diluted mixture.[3] Continue adding isopropanol until no more heat is evolved.[3]

  • Secondary Quenching: After the initial reaction with isopropanol has ceased, slowly add a more reactive alcohol, such as methanol (B129727), to ensure complete neutralization.[3]

  • Final Quenching: Cautiously add water dropwise to neutralize any remaining reactive material.

  • Waste Collection: The fully quenched mixture should be collected in a properly labeled hazardous waste container.[7]

Experimental Protocol: Quenching of Residual Reactive Alkynes

This protocol is a generalized procedure and must be adapted to the specific scale and concentration of the this compound waste.

  • Preparation:

    • Ensure a Class C dry chemical fire extinguisher is readily available.

    • Set up a three-neck flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet/outlet in a fume hood.

    • Purge the entire apparatus with an inert gas (e.g., argon or nitrogen).

  • Procedure:

    • Transfer the this compound-containing residue into the reaction flask under a positive pressure of inert gas.

    • Add an appropriate amount of a dry, high-boiling solvent (e.g., heptane) to dilute the residue.

    • Begin stirring and cool the flask to 0°C or lower using a cooling bath.

    • Slowly add isopropanol dropwise from the dropping funnel. Monitor the reaction temperature and control the addition rate to prevent a runaway reaction.

    • Once the addition of isopropanol is complete and the exotherm has subsided, continue stirring for at least 30 minutes.

    • Slowly add methanol dropwise, again monitoring the temperature.

    • After the methanol addition is complete and no further reaction is observed, slowly add water dropwise.

    • Allow the mixture to slowly warm to room temperature while continuing to stir.

  • Disposal:

    • Label the container with all constituents of the quenched mixture.[7]

    • Arrange for hazardous waste pickup with your institution's EH&S department.

Disposal Workflow Diagram

G cluster_start Start: this compound for Disposal cluster_assessment Hazard Assessment cluster_container Original Container cluster_mixture Reaction Mixture/Residue start Identify this compound Waste assess Is it in its original container or a reaction mixture? start->assess original_container Do NOT quench. Label as Hazardous Waste. assess->original_container Original Container mixture Perform Quenching Protocol (Dilute -> Cool -> Quench) assess->mixture Reaction Mixture contact_ehs_orig Contact EH&S for Pickup original_container->contact_ehs_orig quenched_waste Collect Quenched Waste in Labeled Container mixture->quenched_waste contact_ehs_mix Contact EH&S for Pickup quenched_waste->contact_ehs_mix

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1,3-Pentadiyne

Author: BenchChem Technical Support Team. Date: November 2025

Core Hazards of 1,3-Pentadiyne

This compound is a highly unsaturated hydrocarbon containing two triple bonds. While specific data is unavailable, its structure suggests several significant hazards:

  • Extreme Flammability: As a small, volatile organic compound, it is expected to be highly flammable.[1] Its vapors can likely form explosive mixtures with air.

  • Reactivity and Instability: Conjugated diynes and terminal alkynes can be highly reactive. Long polyyne chains are known to be inherently unstable and can decompose explosively.[2] Terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury).

  • Toxicity: While the specific toxicity is unknown, it should be treated as a hazardous substance. Inhalation of vapors and skin contact should be avoided.[1][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. This is based on general guidance for volatile and flammable organic compounds.[1][3][4][5]

PPE CategoryItemSpecification/Standard
Eye Protection Safety GogglesChemical splash goggles are required at all times.[1][4]
Face ShieldRecommended when handling larger quantities or when there is a significant splash risk.[6]
Hand Protection Chemical-Resistant GlovesNeoprene or nitrile gloves are generally recommended for organic solvents.[1][4] Always inspect gloves for damage before use and change them immediately if contamination is suspected.[5]
Body Protection Lab CoatA flame-resistant lab coat is recommended.[5] At a minimum, a 100% cotton lab coat should be worn.[5]
ApronA chemical-resistant apron should be worn over the lab coat when handling larger quantities.[1]
Respiratory Protection Fume HoodAll work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3]

Operational Plan: Safe Handling of this compound

1. Pre-Experiment Planning and Preparation:

  • Conduct a thorough risk assessment for the planned experiment.[6]

  • Consult the Safety Data Sheets (SDS) for all other chemicals being used in the procedure.[1][4]

  • Ensure that a certified chemical fume hood is available and functioning correctly.[3]

  • Locate the nearest safety shower, eyewash station, and fire extinguisher (ABC or CO2 type is generally appropriate for flammable liquids).[4][5]

  • Minimize the quantity of this compound used in the experiment.[7]

  • Avoid the use of metal spatulas or other equipment containing copper, silver, mercury, or other heavy metals that could form explosive acetylides.

2. Handling Procedure:

  • Always wear the appropriate PPE as outlined in the table above.[3]

  • Conduct all transfers and manipulations of this compound within a chemical fume hood.[3]

  • Keep the container of this compound tightly closed when not in use.[5]

  • Ground and bond all metal containers and equipment to prevent static discharge, which could be an ignition source.

  • Avoid heat, sparks, open flames, and other ignition sources.[5]

  • Use a water bath or heating mantle for any necessary heating; never use an open flame.[3]

3. Emergency Procedures:

  • Spill:

    • Alert others in the vicinity.

    • If the spill is large or you are not comfortable cleaning it up, evacuate the area and contact your institution's emergency response team.

    • For small spills within a fume hood, use a spill kit with absorbent materials rated for flammable liquids.

  • Fire:

    • If a fire occurs, and it is safe to do so, use a CO2 or dry chemical fire extinguisher.

    • If the fire is large or cannot be extinguished, activate the fire alarm, evacuate the area, and call for emergency services.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.[8][9][10]

1. Quenching of Reactive Mixtures:

  • Any reaction mixtures containing this compound must be carefully and completely quenched as part of the experimental procedure before being collected as waste.[8]

  • Consult relevant literature for appropriate quenching procedures for diynes or terminal alkynes, if available. A common method for quenching reactive organics is the slow addition of a proton source (like a protic solvent) at low temperatures. This should only be performed by experienced researchers with a well-defined and tested protocol.

2. Waste Collection:

  • Collect all this compound waste in a dedicated, properly labeled hazardous waste container.[10]

  • The container should be made of a compatible material (e.g., glass) and have a secure cap.

  • The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".[8][10]

  • Do not mix this compound waste with other waste streams, especially those containing incompatible materials like strong oxidizing agents.[1]

3. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[8]

  • Do not pour this compound down the drain or dispose of it in the regular trash.[3][10]

Visual Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste & Disposal cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment Locate_Safety_Equipment Locate Safety Shower, Eyewash, Fire Extinguisher Risk_Assessment->Locate_Safety_Equipment Don_PPE Don Appropriate PPE Locate_Safety_Equipment->Don_PPE Prepare_Fume_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Fume_Hood Handle_in_Hood Handle this compound in Fume Hood Prepare_Fume_Hood->Handle_in_Hood Quench Quench Reactive Mixtures (If Applicable) Handle_in_Hood->Quench Spill Spill Response Handle_in_Hood->Spill Fire Fire Response Handle_in_Hood->Fire Exposure Personal Exposure Response Handle_in_Hood->Exposure Avoid_Ignition Avoid Ignition Sources Keep_Closed Keep Container Closed Ground_Equipment Ground Equipment Collect_Waste Collect in Labeled Hazardous Waste Container Quench->Collect_Waste Dispose_Waste Dispose via EHS Collect_Waste->Dispose_Waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.